molecular formula C10H14O2 B1345554 1-(2-Methylphenoxy)-2-propanol CAS No. 4317-61-7

1-(2-Methylphenoxy)-2-propanol

Cat. No.: B1345554
CAS No.: 4317-61-7
M. Wt: 166.22 g/mol
InChI Key: ISIQEWJJVXFCDP-UHFFFAOYSA-N
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Description

1-(2-Methylphenoxy)-2-propanol is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8-5-3-4-6-10(8)12-7-9(2)11/h3-6,9,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIQEWJJVXFCDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70962944
Record name 1-(2-Methylphenoxy)propan-2-ol
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4317-61-7
Record name 1-(2-Methylphenoxy)-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4317-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanol, 1-(o-tolyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004317617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Methylphenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70962944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-(2-Methylphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and safety properties of 1-(2-Methylphenoxy)-2-propanol (CAS No. 4317-61-7). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document consolidates key data points, outlines detailed experimental protocols for property determination, and discusses the compound's applications. While measured spectroscopic data is not widely available, a detailed predictive analysis of its expected NMR and IR spectra is provided to aid in characterization. All information is grounded in authoritative sources to ensure scientific integrity and support laboratory and research applications.

Chemical Identity and Overview

This compound, also known as 1-(o-tolyloxy)propan-2-ol, is an aromatic ether alcohol. Its structure, featuring a hydrophilic secondary alcohol group and a hydrophobic methylphenoxy moiety, imparts amphiphilic characteristics. This makes it a subject of interest as a solvent, chemical intermediate, and potential component in formulated products.

Structure:

  • IUPAC Name: this compound

  • Synonyms: 1-(o-Tolyloxy)-2-propanol, 1-(o-Cresoxy)-2-propanol[1]

  • CAS Number: 4317-61-7[1][2]

  • Molecular Formula: C₁₀H₁₄O₂[1]

  • Molecular Weight: 166.22 g/mol [2]

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. These characteristics are fundamental for its handling, application, and purification. The compound exists as a clear, colorless to pale yellow liquid at room temperature.[1]

PropertyValueSource(s)
Appearance Clear, Colorless to Pale Yellow LiquidTCI Chemicals[1]
Boiling Point 130 °C @ 12 mmHg (1.6 kPa)ChemicalBook, TCI[1][2]
Density 1.04 g/cm³ (at 20°C)TCI Chemicals[1]
Refractive Index (n₂₀/D) 1.5180 - 1.5210TCI Chemicals[2]
Flash Point 109 °CTCI Chemicals[2]
Melting Point Data not availableTCI Chemicals[1]
Solubility Data not availableTCI Chemicals[1]

Note on Solubility: While quantitative data is unavailable, the amphiphilic structure suggests miscibility with common organic solvents (e.g., ethanol, acetone) and limited solubility in water.

Spectroscopic Analysis (Predictive)
3.1 Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

  • Aromatic Protons (C₆H₄): Four protons on the benzene ring are expected to appear as a complex multiplet in the range of δ 6.8-7.2 ppm . The substitution pattern will lead to overlapping signals.

  • Methine Proton (CH-OH): This proton, adjacent to the hydroxyl and ether linkage, will likely appear as a multiplet around δ 4.0-4.3 ppm .

  • Methylene Protons (CH₂-O): The two protons of the methylene group adjacent to the ether oxygen are diastereotopic. They are expected to resonate as a multiplet, likely two doublets of doublets, around δ 3.8-4.0 ppm .

  • Aromatic Methyl Protons (Ar-CH₃): The methyl group on the aromatic ring should produce a singlet at approximately δ 2.2-2.3 ppm .

  • Alcohol Proton (OH): A broad singlet is expected, with a chemical shift that can vary (typically δ 1.5-3.5 ppm ) depending on concentration, solvent, and temperature.

  • Aliphatic Methyl Protons (CH-CH₃): The methyl group on the propanol backbone will appear as a doublet around δ 1.2-1.3 ppm , split by the adjacent methine proton.

3.2 Predicted ¹³C NMR Spectrum

The carbon NMR spectrum should display 10 unique signals corresponding to the ten carbon atoms.

  • Aromatic Carbons: Six signals are expected in the δ 110-160 ppm range. The carbon attached to the ether oxygen (C-O) will be the most downfield (~δ 155-158 ppm), while the carbon bearing the methyl group will also be downfield (~δ 130-135 ppm).

  • Methine Carbon (CH-OH): Expected to appear around δ 68-72 ppm .

  • Methylene Carbon (CH₂-O): Expected to appear around δ 72-76 ppm .

  • Aliphatic Methyl Carbon (CH-CH₃): Expected around δ 16-20 ppm .

  • Aromatic Methyl Carbon (Ar-CH₃): Expected around δ 15-18 ppm .

3.3 Predicted Infrared (IR) Spectrum

The IR spectrum provides information about the functional groups present.

  • O-H Stretch: A strong, broad absorption band characteristic of an alcohol will appear in the region of 3200-3600 cm⁻¹ . The broadness is due to hydrogen bonding.

  • C-H Stretch (Aromatic): Sharp peaks will be observed just above 3000 cm⁻¹ .

  • C-H Stretch (Aliphatic): Multiple sharp peaks will appear just below 3000 cm⁻¹ (approx. 2850-2970 cm⁻¹).

  • C=C Stretch (Aromatic): Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Ether): A strong, characteristic peak for the aryl-alkyl ether linkage should appear around 1220-1260 cm⁻¹ .

  • C-O Stretch (Alcohol): A strong peak for the secondary alcohol C-O bond will be present in the 1050-1150 cm⁻¹ region.

Safety, Handling, and Storage

This information is derived from the Safety Data Sheet (SDS) provided by TCI Chemicals for this compound, CAS 4317-61-7.[1]

  • Hazard Classification: According to Regulation (EC) No 1272/2008, this product does not meet the criteria for classification in any hazard class. It has no assigned hazard pictograms, signal word, or hazard statements.[1]

  • First Aid Measures:

    • Inhalation: Remove to fresh air. Seek medical attention if you feel unwell.[1]

    • Skin Contact: Remove contaminated clothing and wash skin with plenty of water. If irritation occurs, seek medical advice.[1]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

    • Ingestion: Rinse mouth. Seek medical attention if you feel unwell.[1]

  • Handling: Wash hands and face thoroughly after handling. Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[1]

  • Storage: Keep container tightly closed. Store in a cool, dark place away from incompatible materials such as oxidizing agents.[1]

Experimental Protocols for Physical Property Determination

For researchers needing to verify the physical properties of this compound, the following standard laboratory protocols are provided.

5.1 Micro-Scale Boiling Point Determination

This method is ideal for determining the boiling point with a minimal amount of sample (as little as 0.2 mL).[3] The principle relies on observing the temperature at which the liquid's vapor pressure equals the atmospheric pressure.

Methodology:

  • Apparatus Setup: Attach a small test tube (e.g., 6 x 50 mm) to a thermometer using a rubber band, ensuring the bottom of the tube is level with the thermometer bulb.[4]

  • Sample Addition: Add a few drops of this compound into the test tube to a depth of about 1.5-2.0 cm.[4]

  • Capillary Insertion: Place a small, sealed-end capillary tube (or a Bell capillary) open-end-down into the liquid.[3][4]

  • Heating: Place the entire assembly into a heating apparatus, such as a Thiele tube or a melting point apparatus.[4]

  • Observation: Heat the apparatus slowly (approx. 2°C per minute) as you approach the expected boiling point.[5] A stream of bubbles will emerge from the inverted capillary.

  • Determination: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges.[4] Alternatively, note the temperature when heating is stopped, and the liquid just begins to re-enter the capillary tube.

Boiling_Point_Workflow cluster_prep Preparation cluster_measurement Measurement P1 1. Assemble Apparatus (Test Tube on Thermometer) P2 2. Add Liquid Sample (~0.2 mL) P1->P2 P3 3. Insert Inverted Capillary Tube P2->P3 M1 4. Heat Slowly in Apparatus P3->M1 M2 5. Observe Bubble Stream M1->M2 M3 6. Record Temperature at Continuous Stream M2->M3

Caption: Workflow for micro-scale boiling point determination.

5.2 Density Determination using a Pycnometer

A pycnometer is a flask with a precisely known volume used to measure the density of a liquid with high accuracy.[6]

Methodology:

  • Preparation: Thoroughly clean and dry the pycnometer. Record its empty mass (m_pyc).

  • Calibration (Optional but Recommended): Fill the pycnometer with deionized water of a known temperature and record the mass (m_water). Calculate the exact volume of the pycnometer using the known density of water at that temperature.

  • Sample Filling: Fill the pycnometer with this compound. Ensure no air bubbles are present. Insert the stopper and allow any excess liquid to overflow.

  • Equilibration & Weighing: Bring the filled pycnometer to a constant, recorded temperature (e.g., 20.0°C) in a water bath. Dry the exterior completely and weigh it to get the total mass (m_total).

  • Calculation:

    • Mass of the liquid (m_liquid) = m_total - m_pyc.

    • Volume of the liquid (V_liquid) = Volume of the pycnometer.

    • Density (ρ) = m_liquid / V_liquid.

Density_Workflow Start Start Prep 1. Weigh Clean, Dry Pycnometer (m_pyc) Start->Prep Fill 2. Fill with Sample Prep->Fill Equilibrate 3. Equilibrate to Temp (T) Fill->Equilibrate Weigh 4. Weigh Filled Pycnometer (m_total) Equilibrate->Weigh Calculate 5. Calculate Mass & Density ρ = (m_total - m_pyc) / V Weigh->Calculate End End Calculate->End

Caption: Pycnometer method for precise density measurement.

5.3 Refractive Index Measurement using an Abbe Refractometer

The refractive index is a fundamental physical property that is highly sensitive to purity. An Abbe refractometer is the standard instrument for this measurement.

Methodology:

  • Calibration: Calibrate the instrument using a standard sample with a known refractive index, such as distilled water (n_D = 1.3330 at 20°C).[7]

  • Prism Cleaning: Ensure the surfaces of the measuring and illuminating prisms are impeccably clean using a soft tissue and a suitable solvent (e.g., ethanol or acetone).[7]

  • Sample Application: Place 2-3 drops of this compound onto the surface of the measuring (lower) prism.[7]

  • Prism Closure: Gently close the hinged prism assembly and lock it. Ensure the liquid forms a thin, uniform film.[7]

  • Measurement:

    • Turn on the light source.

    • Look through the eyepiece and turn the coarse adjustment handwheel until the light and dark fields are visible.

    • Adjust the compensator dial to eliminate any color fringe at the borderline, creating a sharp black-and-white interface.

    • Use the fine adjustment to center the borderline exactly on the crosshairs.

  • Reading: Depress the display switch (if applicable) and read the refractive index from the scale. Record the temperature, as refractive index is temperature-dependent.[1]

Refractive_Index_Workflow cluster_setup Setup cluster_read Reading S1 1. Calibrate with Distilled Water S2 2. Clean Prisms S1->S2 S3 3. Apply 2-3 Drops of Sample S2->S3 R1 4. Close Prisms & Illuminate S3->R1 R2 5. Adjust for Sharp, Achromatic Borderline R1->R2 R3 6. Align Borderline with Crosshairs R2->R3 R4 7. Read Index & Temp R3->R4

Caption: Standard operating procedure for an Abbe refractometer.

Applications in Pharmaceutical and Chemical Research

Phenoxy propanol derivatives are valued for their versatility. While specific applications for this compound are not widely documented, the properties of the broader class of phenoxy-propanols suggest its utility in several areas relevant to researchers.

  • Solvent and Intermediate: Its excellent solvency for resins, oils, and other complex organic molecules makes it a valuable solvent in the formulation of coatings, inks, and adhesives.[8] In pharmaceutical sciences, related compounds like 1-phenoxy-2-propanol are used as solvents for a wide range of active ingredients in topical and injectable medications, helping to enhance drug bioavailability.[9]

  • Preservative: Many phenoxy propanols exhibit broad-spectrum antimicrobial activity, making them effective preservatives in cosmetics, personal care products, and some topical pharmaceutical formulations, protecting them from contamination.[10]

  • Building Block for Synthesis: As a functionalized alcohol, it can serve as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel agrochemicals and pharmaceuticals.[8] Research into novel phenoxy-propan-2-ol derivatives has shown potential in developing new anticancer agents, highlighting the core structure's relevance in drug discovery.[11]

References
  • Ultramicro-Boiling-Point Determination. (2000). Journal of Chemical Education. Available at: [Link]

  • Density Measurement | Your Essential Guide. METTLER TOLEDO. Available at: [Link]

  • Boiling Point Determination. chemconnections.org. Available at: [Link]

  • How to Determine Boiling Points on the Microscale. (2013). Chemtips. Available at: [Link]

  • Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. (2018). Journal of Chemical Education. Available at: [Link]

  • How an Abbe Refractometer Works. HINOTEK. Available at: [Link]

  • Phenoxy Propanol: Applications and Benefits in Various Industries. (2024). Tristar Intermediates. Available at: [Link]

  • Micro Boiling Point Determination. chymist.com. Available at: [Link]

  • SOP Abbe Refractometer. Scribd. Available at: [Link]

  • Phenoxy Propanol: Key Properties, Uses & Industry Trends. Helios Tarde. Available at: [Link]

  • Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents. (2023). PubMed. Available at: [Link]

Sources

A Technical Guide to the Chemical Structure, Synthesis, and Analysis of 1-(2-Methylphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical examination of 1-(2-Methylphenoxy)-2-propanol, a molecule of interest within the broader class of aryloxypropanolamines and glycol ethers. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causality behind its structural features, analytical signatures, and synthetic strategies. We will dissect its molecular architecture, predict its spectroscopic behavior, and provide a robust, field-tested protocol for its synthesis, grounding all claims in authoritative references.

Part 1: Molecular Structure and Identification

The identity and behavior of a chemical compound are fundamentally dictated by its structure. For this compound, its nomenclature provides a precise blueprint for its atomic arrangement.

Systematic Nomenclature and Key Identifiers

A compound's formal identity is secured by universally recognized identifiers. The table below summarizes the key data for this compound.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 4317-61-7[1]
Molecular Formula C₁₀H₁₄O₂[1]
Molecular Weight 166.22 g/mol [1]
Structural Elucidation

The IUPAC name, this compound, can be deconstructed to reveal its core components:

  • -2-propanol: This indicates a three-carbon propane chain with a hydroxyl (-OH) group on the second carbon. This carbon is the molecule's chiral center.

  • 1-(...): This signifies that a substituent is attached to the first carbon of the propanol backbone.

  • -phenoxy-: The substituent is a phenyl ring attached via an ether linkage (-O-).

  • 2-Methyl...: A methyl group (-CH₃) is located on the second carbon (the ortho position) of the phenoxy ring.

This arrangement forms an aromatic ether alcohol, a structural motif present in many pharmacologically active compounds.

synthesis_workflow reactant1 2-Methylphenol (o-Cresol) step1 Deprotonation reactant1->step1 reactant2 Sodium Hydroxide (NaOH) reactant2->step1 reactant3 1-Chloro-2-propanol step2 Nucleophilic Substitution (SN2) reactant3->step2 intermediate Sodium 2-Methylphenoxide (In situ generation) intermediate->step2 product This compound step3 Aqueous Workup (Extraction) product->step3 byproduct Sodium Chloride (NaCl) step1->intermediate step2->product step2->byproduct step4 Purification (Vacuum Distillation) step3->step4 step4->product Pure Product

Caption: Proposed Williamson ether synthesis workflow.

Detailed Experimental Protocol

This protocol is a representative methodology and should be performed by qualified personnel with appropriate safety measures.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methylphenol (1.0 eq) and a suitable solvent such as N,N-Dimethylformamide (DMF) or ethanol.

  • Deprotonation: Add sodium hydroxide (1.05 eq) portion-wise while stirring. The mixture may be gently heated to ensure complete formation of the sodium phenoxide salt.

  • Nucleophilic Addition: Add 1-chloro-2-propanol (1.0 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C, depending on the solvent) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether).

  • Washing: Wash the combined organic layers sequentially with dilute NaOH solution (to remove unreacted phenol), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation. [1]The fraction collected at ~130 °C / 12 mmHg should correspond to the pure product.

Validation and Quality Control

The identity and purity of the final product must be rigorously confirmed. This is achieved by employing the analytical techniques described in Part 3.

  • ¹H and ¹³C NMR: To confirm the covalent structure and check for impurities.

  • IR Spectroscopy: To verify the presence of the key alcohol and ether functional groups.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

This multi-faceted analytical approach creates a self-validating system, ensuring the material produced is indeed the target compound at the desired purity.

Part 5: Applications and Pharmacological Context

While specific applications for this compound are not widely documented, its structure is highly analogous to compounds of known biological activity.

  • Mephenesin Analogue: The core structure is closely related to Mephenesin (3-(2-methylphenoxy)-1,2-propanediol), a well-known centrally acting muscle relaxant. A related derivative, 1-methoxy-3-(2-methylphenoxy)propan-2-ol, is also documented. [2]This structural similarity suggests that this compound could serve as a valuable scaffold or intermediate in the synthesis of novel central nervous system (CNS) agents.

  • Preservative Potential: The related compound 1-phenoxy-2-propanol is used as a preservative in cosmetics, indicating potential antimicrobial properties. [3] These connections make it a compound of interest for medicinal chemists exploring new therapeutic agents or for material scientists developing novel formulations.

Part 6: Safety and Handling

No specific Safety Data Sheet (SDS) for this compound is widely available. Therefore, a conservative approach based on structurally related compounds is mandated. Data from compounds like 2-methyl-1-propanol and 2-methyl-1-phenoxy-2-propanol should be used as a guide. [4][5]

Hazard Category Precautionary Guidance
Flammability Assumed to be a combustible liquid. Keep away from heat, sparks, and open flames. [6]
Health Hazards Causes skin and serious eye irritation. May cause respiratory irritation. Ingestion and inhalation may be harmful, potentially causing dizziness or drowsiness. [4][5]
Personal Protective Equipment (PPE) Wear protective gloves, safety goggles with side shields or a face shield, and a lab coat. Handle in a well-ventilated area or chemical fume hood. [6]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [6]

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |

Disclaimer: This safety information is extrapolated and should be used for preliminary guidance only. A full risk assessment should be conducted before handling this chemical.

Conclusion

This compound is a chiral aromatic ether alcohol with a well-defined structure that can be reliably synthesized and characterized using standard laboratory techniques. Its structural relationship to known CNS-active compounds makes it a molecule of significant interest for further research and development. This guide provides the foundational knowledge—from structural theory and analytical prediction to practical synthesis and safety—required for scientists to confidently engage with this compound in their research endeavors.

References

  • 2-Methyl-1-phenoxy-2-propanol , PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 2-Methyl-1-phenoxy-2-propanol Spectra , SpectraBase. Available at: [Link]

  • 2-Propanol, 1-methoxy-3-(2-methylphenoxy)- , PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 2-Propanol, 1-(2-methylpropoxy)- , US EPA, Substance Registry Services. Available at: [Link]

  • 1,3-Bis(2-methylphenoxy)-2-propanol , NIST Chemistry WebBook. Available at: [Link]

  • 1-Propanol, 2-methyl- , NIST Chemistry WebBook. Available at: [Link]

  • 2-Propanol Safety Data Sheet , Dutscher. Available at: [Link]

  • 1-Phenoxy-2-propanol , PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol, Google Patents.
  • 2-PROPANOL MSDS , Laboratory for Advanced Materials Processing. Available at: [Link]

  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy , Universal Class. Available at: [Link]

  • Synthesis of (a) 1-Phenoxy-2-propanol , PrepChem.com. Available at: [Link]

  • 2-Propanol, 1-[4-chloro-2-[1-(1H-imidazol-1-yl)ethenyl]-6-methylphenoxy]-3-[(1-meth ylethyl)amino] , LookChem. Available at: [Link]

  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 , ChemComplete via YouTube. Available at: [Link]

  • DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS , OSTI.GOV. Available at: [Link]

  • Molecular Structure and Lewis Structure for 2-Propanol (Isopropyl alcohol) , Dr. B's Chemistry & Physics via YouTube. Available at: [Link]

Sources

1-(2-Methylphenoxy)-2-propanol CAS number 4317-61-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-Methylphenoxy)-2-propanol (CAS: 4317-61-7): Properties, Synthesis, and Potential in Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS: 4317-61-7), a molecule of significant interest to researchers in medicinal chemistry and drug development. While not a widely commercialized compound itself, its close structural relationship to the centrally acting muscle relaxant Mephenesin positions it as a valuable chemical intermediate, a scaffold for structure-activity relationship (SAR) studies, and a potential building block for novel therapeutic agents. This document delves into its chemical identity, physicochemical properties, plausible synthetic and analytical methodologies, and its pharmacological context, offering field-proven insights for its application in a research and development setting.

Chemical Identity and Significance

This compound is an aromatic ether and a secondary alcohol. Its core structure consists of an o-cresol moiety linked via an ether bond to a propan-2-ol backbone. This structure is of particular note due to its similarity to a class of drugs known as aryloxypropanolamines, which includes well-known pharmaceuticals like the beta-blocker Propranolol and the muscle relaxant Mephenesin. The primary significance for drug development professionals lies in its status as a direct analog of Mephenesin, differing only by the absence of a terminal hydroxyl group. This subtle structural modification makes it an ideal candidate for investigating the pharmacological impact of hydrophobicity and metabolic stability within this class of compounds.

Identifier Value Reference
CAS Number 4317-61-7[1]
Molecular Formula C10H14O2[2]
Molecular Weight 166.22 g/mol [1]
IUPAC Name 1-(2-methylphenoxy)propan-2-olN/A
Synonym(s) 1-(o-tolyloxy)propan-2-olN/A
InChI Key ISIQEWJJVXFCDP-UHFFFAOYSA-N[1]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is foundational to its application in experimental settings, from designing synthetic routes to formulating it for biological assays. The properties of this compound are summarized below.

Property Value Reference
Physical State Liquid
Boiling Point 130 °C at 12 mmHg[1][3][4]
Density 1.04 g/cm³[3][4]
Refractive Index 1.5180 - 1.5210[3][4]
Flash Point 109 °C[1]
Storage Temperature Room Temperature, Sealed in Dry Conditions[3][4]
Purity (Typical) >98% (GC)[1][5]

Synthesis and Characterization

The synthesis of this compound can be logically approached via Williamson ether synthesis, a robust and well-established method for forming ethers. This pathway offers high yields and utilizes readily available starting materials.

Retrosynthetic Approach and Rationale

The target molecule can be disconnected at the ether linkage, revealing o-cresol and a three-carbon electrophile, propylene oxide, as logical precursors. This is a classic Williamson ether synthesis strategy. The choice of o-cresol as the nucleophile is driven by its commercial availability and the need to install the specific methylphenoxy moiety. Propylene oxide is an ideal electrophile as it directly provides the propan-2-ol backbone upon regioselective nucleophilic attack at the less hindered carbon. The reaction is base-catalyzed; a strong base like sodium hydroxide or potassium carbonate is required to deprotonate the phenolic hydroxyl group of o-cresol, forming a more potent phenoxide nucleophile, which is necessary to open the epoxide ring of propylene oxide.

Experimental Workflow: Synthesis

The following diagram illustrates a plausible workflow for the synthesis and subsequent purification of the target compound.

G cluster_0 Reaction Setup cluster_1 Epoxide Addition cluster_2 Workup & Purification A Charge reactor with o-cresol and solvent (e.g., Toluene) B Add base (e.g., NaOH) and heat to form sodium o-cresolate A->B C Slowly add Propylene Oxide (exothermic control) B->C D Maintain temperature and stir to complete reaction C->D E Quench with water and perform phase separation D->E F Wash organic layer with brine and dry (e.g., MgSO4) E->F G Concentrate under reduced pressure F->G H Purify via vacuum distillation G->H I Final Product: This compound H->I

Caption: A typical laboratory workflow for the synthesis of this compound.

Detailed Synthetic Protocol
  • Reactor Charging: In a well-ventilated fume hood, charge a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser with o-cresol (1.0 eq) and a suitable solvent such as toluene.

  • Nucleophile Formation: Add powdered sodium hydroxide (1.1 eq). Heat the mixture to reflux to facilitate the formation of the sodium o-cresolate salt. The removal of water via a Dean-Stark trap can drive this equilibrium.

  • Epoxide Addition: Cool the reaction mixture to 50-60 °C. Add propylene oxide (1.2 eq) dropwise via an addition funnel. This step is exothermic and requires careful temperature control to prevent side reactions and ensure safety.

  • Reaction: After the addition is complete, maintain the reaction temperature and stir for several hours until TLC or GC analysis shows complete consumption of the starting material.

  • Aqueous Workup: Cool the mixture to room temperature and cautiously quench with water. Transfer the mixture to a separatory funnel. The organic layer contains the product.

  • Purification: Wash the organic layer sequentially with dilute HCl (to remove any remaining base), water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Final Purification: Purify the resulting crude oil by vacuum distillation (lit. bp 130 °C/12 mmHg) to yield the final product as a clear, colorless to pale yellow liquid[1][3][4].

Relevance in Drug Development and Pharmacological Context

The Mephenesin Analogy: A Scaffold for Muscle Relaxants

The primary pharmacological interest in this compound stems from its identity as a structural analog of Mephenesin (3-(2-methylphenoxy)propane-1,2-diol). Mephenesin is a centrally acting muscle relaxant that has been used as an antidote for strychnine poisoning.[6][7] Its mechanism, while not fully elucidated, is believed to involve the antagonism of NMDA receptors and potential modulation of glycine levels, leading to a reduction in neuronal excitability and subsequent muscle relaxation.[6][7][8]

However, Mephenesin suffers from significant drawbacks, including a short duration of action due to rapid metabolism and a low therapeutic index.[6][7] This is where this compound becomes a valuable tool. By removing the primary hydroxyl group, the molecule's polarity is reduced. This modification is predicted to:

  • Increase Lipophilicity: Potentially enhancing its ability to cross the blood-brain barrier.

  • Alter Metabolism: The primary site of metabolic glucuronidation in Mephenesin is likely one of the hydroxyl groups. Removing one of them may significantly alter its pharmacokinetic profile and extend its half-life.

Hypothesized Mechanism of Action

Based on its structural similarity to Mephenesin, it is plausible that this compound could interact with similar neuronal targets. Researchers could use this compound to test hypotheses related to the specific pharmacophore required for activity at central nervous system receptors.

G Compound 1-(2-Methylphenoxy) -2-propanol BBB Blood-Brain Barrier Compound->BBB Penetration Neuron Central Neuron BBB->Neuron Receptor NMDA/Glycine Receptor Target (Hypothesized) Neuron->Receptor Binds to Effect Reduced Neuronal Excitability Receptor->Effect Antagonism/ Modulation Result Skeletal Muscle Relaxation Effect->Result

Caption: Hypothesized mechanism of action based on the Mephenesin scaffold.

Broader Context: The Aryloxypropanolamine Scaffold

The aryloxypropanolamine core is a privileged scaffold in medicinal chemistry. The most famous example is Propranolol, a non-selective beta-blocker used to treat hypertension and other cardiovascular conditions.[9][10] In Propranolol, the scaffold is modified with a naphthyloxy group and an isopropylamino group, directing its activity towards beta-adrenergic receptors.[11][12] The existence of such diverse activities from a common backbone underscores the value of exploring novel derivatives like this compound. It serves as a testament to how subtle modifications to the aromatic ring and the propanolamine side chain can drastically alter the pharmacological target and therapeutic outcome.

Analytical Methodologies

Robust analytical methods are critical for verifying the purity and identity of a compound intended for research. Standard chromatographic techniques are well-suited for this compound.

Analytical Workflow

The following diagram outlines a standard workflow for the quality control analysis of a synthesized batch of the compound.

G cluster_0 GC Analysis (Purity) cluster_1 HPLC Analysis (Quantification) A Obtain Sample (Post-distillation) B Prepare Stock Solution in appropriate solvent (e.g., 2-Propanol) A->B C Create Dilutions for Calibration B->C GC_Inject Inject sample into GC-FID system C->GC_Inject HPLC_Inject Inject sample and standards into RP-HPLC-UV system C->HPLC_Inject GC_Analyze Analyze chromatogram for % Area Purity GC_Inject->GC_Analyze D Final Report: Identity, Purity, Conc. GC_Analyze->D HPLC_Analyze Generate calibration curve and determine concentration HPLC_Inject->HPLC_Analyze HPLC_Analyze->D

Caption: Standard analytical workflow for quality control of this compound.

Protocol for Purity Assessment by Gas Chromatography (GC)
  • Instrumentation: Agilent GC system with a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent non-polar capillary column (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium or Hydrogen, constant flow.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 250 °C.

    • Final Hold: Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Sample Preparation: Dilute 1 µL of the compound in 1 mL of a suitable solvent like 2-propanol or ethyl acetate.[13]

  • Injection Volume: 1 µL.

  • Data Analysis: Purity is determined by the area percent of the main peak in the resulting chromatogram.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. The available safety data indicates that this compound is an irritant and requires careful handling.

Hazard Category Description Precautionary Measures Reference
Eye Irritation Causes serious eye irritation.Wear safety goggles or a face shield. Ensure an eyewash station is accessible.[14]
Skin Irritation Causes skin irritation. May be harmful in contact with skin.Wear nitrile or other appropriate chemical-resistant gloves.[14]
Inhalation May cause respiratory irritation.Use only in a well-ventilated area or a chemical fume hood.[14]
Ingestion May be harmful if swallowed. May cause central nervous system effects.Do not ingest. Wash hands thoroughly after handling.[14]
  • Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, is mandatory.

  • Handling: Avoid breathing vapors. Use only in a chemical fume hood. Keep away from heat and open flames.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]

Conclusion

This compound (CAS: 4317-61-7) represents more than just a chemical entry in a catalog. For the discerning researcher, it is a strategic tool for probing the complex world of neuropharmacology. Its structural relationship to Mephenesin provides a clear and rational starting point for the design of novel central nervous system agents, particularly in the area of muscle relaxants. By understanding its synthesis, properties, and the pharmacological context in which it sits, drug development professionals can leverage this compound to conduct insightful structure-activity relationship studies, potentially leading to the discovery of new chemical entities with improved pharmacokinetic and pharmacodynamic profiles.

References

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  • PubMed Central. Investigation of Host–Guest Inclusion Complex of Mephenesin with α-Cyclodextrin for Innovative Application in Biological System.

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  • Wikipedia. Propranolol.

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  • LookChem. 2-Propanol, 1-[4-chloro-2-[1-(1H-imidazol-1-yl)ethenyl]-6-methylphenoxy]-3-[(1-meth ylethyl)amino]-.

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  • PubChem. 2-Methyl-1-phenoxy-2-propanol.

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1-(o-Tolyloxy)propan-2-ol synthesis basics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(o-Tolyloxy)propan-2-ol

Abstract

This guide provides a comprehensive technical overview of the fundamental principles and practical methodologies for the synthesis of 1-(o-tolyloxy)propan-2-ol (CAS No. 4317-61-7). The primary focus is on the Williamson ether synthesis, explored through two principal pathways: the base-catalyzed ring-opening of propylene oxide and the nucleophilic substitution of a halo-alcohol. We delve into the mechanistic underpinnings, explain the causality behind experimental choices, and provide detailed, field-proven protocols for synthesis, purification, and characterization. This document is intended to serve as a valuable resource for professionals engaged in fine chemical synthesis and pharmaceutical research, where aryloxy propanolamine structures are common motifs.

Introduction and Significance

1-(o-Tolyloxy)propan-2-ol is a chemical intermediate belonging to the class of aryloxy propanols. Its structure is characterized by an ortho-cresol (o-tolyl) group linked via an ether bond to a propan-2-ol moiety. This structural motif is foundational in a variety of pharmacologically active molecules. For instance, it is closely related to the centrally acting muscle relaxant Mephenesin (3-(o-tolyloxy)-1,2-propanediol) and can be found in the impurity profiles of drugs like Atomoxetine.[1][2][] A thorough understanding of its synthesis is therefore critical for process development, impurity synthesis, and the exploration of new chemical entities.

The core challenge in synthesizing this molecule lies in the regioselective formation of the ether linkage to produce the secondary alcohol, a task efficiently accomplished through well-established nucleophilic substitution reactions.

Core Synthesis Methodologies: A Mechanistic Perspective

The most reliable and industrially relevant approach to synthesizing 1-(o-tolyloxy)propan-2-ol is the Williamson ether synthesis.[4] This venerable reaction involves the nucleophilic attack of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) on an electrophile bearing a suitable leaving group.[5] We will explore the two most logical variations for this target molecule.

Primary Route: Base-Catalyzed Ring-Opening of Propylene Oxide

This pathway is often preferred due to its high atom economy and the commercial availability of the starting materials: o-cresol and propylene oxide. The reaction proceeds in two distinct, yet concurrent, mechanistic steps.

Causality and Experimental Rationale:

  • Deprotonation: The synthesis is initiated by the deprotonation of the phenolic hydroxyl group of o-cresol. A moderately strong base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), is sufficient for this task, as phenols are significantly more acidic than aliphatic alcohols.[6] The choice of base is critical; stronger bases like sodium hydride (NaH) can be used but require anhydrous conditions and more stringent handling precautions.[7] The resulting sodium or potassium o-cresoxide is a potent nucleophile.

  • Nucleophilic Attack and Ring-Opening: The o-cresoxide ion then attacks the propylene oxide molecule. Propylene oxide, an epoxide, is an excellent electrophile due to the inherent strain of its three-membered ring.[8] The attack follows an Sₙ2 mechanism, where the nucleophile attacks a carbon atom, simultaneously breaking the C-O bond of the ring.[4]

  • Regioselectivity: In basic or neutral conditions, the nucleophilic attack on an unsymmetrical epoxide like propylene oxide occurs at the less sterically hindered carbon atom.[8] Therefore, the o-cresoxide attacks the terminal carbon (C1) of propylene oxide, leading exclusively to the formation of the propan-2-ol isomer, our desired product. This regioselectivity is a key advantage of this method.

Caption: Mechanism of base-catalyzed epoxide ring-opening.

Alternative Route: Sₙ2 Reaction with a Halo-alcohol

An alternative, though often less direct, approach involves the reaction of sodium o-cresoxide with a 3-carbon electrophile that already contains the hydroxyl group, such as 1-chloro-2-propanol.

Causality and Experimental Rationale:

  • Mechanism: This pathway follows a classic Williamson Sₙ2 mechanism. The phenoxide nucleophile directly displaces the halide leaving group (e.g., chloride) from the primary carbon of the halo-alcohol.[9]

  • Substrate Choice: The choice of a primary halide (1-chloro-2-propanol) is crucial. Using a secondary halide (e.g., 2-chloro-1-propanol) would significantly increase the likelihood of a competing E2 elimination reaction, reducing the yield of the desired ether.[4][5]

  • Potential Complications: A key challenge is a potential side reaction where the alcohol moiety of the halo-alcohol is deprotonated by the base, leading to the formation of propylene oxide in situ. This can complicate the reaction kinetics and product profile. Therefore, careful control of stoichiometry and reaction conditions is essential.

Detailed Experimental Protocol (Primary Route)

This protocol describes a representative lab-scale synthesis of 1-(o-tolyloxy)propan-2-ol via the propylene oxide ring-opening method.

Self-Validation: The protocol's integrity is maintained by checkpoints, such as TLC monitoring and spectroscopic confirmation, ensuring the reaction proceeds as intended and the final product meets purity standards.

Reagents and Equipment
Reagent/MaterialQuantityMolar Eq.Notes
o-Cresol10.81 g1.0Purity >99%
Sodium Hydroxide4.40 g1.1Pellets or flakes
Propylene Oxide7.0 g1.2Handle in a fume hood
Dimethylformamide (DMF)100 mL-Anhydrous grade
Ethyl Acetate300 mL-Reagent grade
Deionized Water200 mL-
Brine (sat. NaCl)50 mL-
Anhydrous MgSO₄--Drying agent
Silica Gel--For chromatography (230-400 mesh)

Equipment: 500 mL three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, standard glassware for chromatography.

Step-by-Step Methodology
  • Phenoxide Formation:

    • Charge the three-neck flask with o-cresol (10.81 g) and DMF (100 mL).

    • Begin stirring and add sodium hydroxide (4.40 g) portion-wise. An exotherm may be observed.

    • Heat the mixture to 60 °C and stir for 1 hour to ensure complete formation of the sodium o-cresoxide salt.

  • Epoxide Addition:

    • Cool the reaction mixture to room temperature.

    • Add propylene oxide (7.0 g) to the dropping funnel.

    • Add the propylene oxide dropwise to the stirred phenoxide solution over 30 minutes. Maintain the internal temperature below 40 °C (use a water bath if necessary).

  • Reaction and Monitoring:

    • After the addition is complete, heat the mixture to 70 °C and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the o-cresol spot indicates reaction completion.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature and pour it into 200 mL of cold deionized water.

    • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL) to remove residual DMF and salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil is purified by flash column chromatography on silica gel.

    • Elute with a gradient of 10% to 30% ethyl acetate in hexane.

    • Collect fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield 1-(o-tolyloxy)propan-2-ol as a clear, viscous liquid.

Experimental_Workflow cluster_prep 1. Phenoxide Formation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Extraction cluster_purify 4. Purification prep1 Charge o-cresol, NaOH, and DMF prep2 Heat to 60°C for 1 hr prep1->prep2 react1 Cool to RT, add Propylene Oxide dropwise prep2->react1 react2 Heat to 70°C for 4-6 hrs react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with H₂O react3->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash with Brine workup2->workup3 workup4 Dry (MgSO₄) & Concentrate workup3->workup4 purify1 Flash Column Chromatography (Silica Gel) workup4->purify1 purify2 Concentrate Pure Fractions purify1->purify2 purify3 Final Product: 1-(o-tolyloxy)propan-2-ol purify2->purify3

Caption: Experimental workflow for the synthesis of 1-(o-tolyloxy)propan-2-ol.

Characterization and Quality Control

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals: a doublet for the methyl group on the propanol chain (approx. 1.2 ppm), a multiplet for the methine proton (CH-OH, approx. 4.0 ppm), two diastereotopic protons for the CH₂ group adjacent to the ether oxygen (approx. 3.8-3.9 ppm), a singlet for the tolyl methyl group (approx. 2.2 ppm), and aromatic protons in the 6.8-7.2 ppm region.

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 10 distinct carbon signals corresponding to the structure.

  • Mass Spectrometry (ESI-MS): This analysis will confirm the molecular weight of the compound (C₁₀H₁₄O₂, MW: 166.22 g/mol ). The spectrum should show a prominent ion for [M+H]⁺ at m/z 167.2 or [M+Na]⁺ at m/z 189.2.

  • Purity Assessment (HPLC/GC): High-Performance Liquid Chromatography or Gas Chromatography is used to determine the purity of the final product, which should typically exceed 95% after chromatography.

Quantitative Data Summary

The following table provides representative data for the synthesis methodologies discussed. Actual results may vary based on specific reaction scales and conditions.

ParameterMethod A: Epoxide Ring-OpeningMethod B: Sₙ2 with Halo-alcohol
Key Electrophile Propylene Oxide1-chloro-2-propanol
Typical Base NaOH, K₂CO₃NaH, K₂CO₃
Solvent DMF, TolueneDMF, THF
Temperature 60-80 °C50-70 °C
Typical Yield 80-95%65-85%
Key Advantages High regioselectivity, good atom economyUtilizes a stable liquid electrophile
Key Disadvantages Requires handling a volatile, toxic epoxidePotential for in situ epoxide formation, lower yields

References

  • PHARMD GURU. (n.d.). MEPHENESIN. Retrieved from [Link]

  • Ahluwalia, V. K., & Parashar, R. K. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]

  • University Laboratory Experiment. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (1981). Propylene oxide reaction products. US4268686A.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Mephenesin. Retrieved from [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Retrieved from [Link]

  • Chemcess. (n.d.). o-Cresol: Properties, Reactions, Production And Uses. Retrieved from [Link]

  • Wikipedia. (n.d.). Propylene oxide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Atomoxetine-impurities. Retrieved from [Link]

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Spectroscopic data of 1-(2-Methylphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Methylphenoxy)-2-propanol

This guide provides a comprehensive technical overview of the spectroscopic methods used for the structural elucidation and quality control of this compound (CAS No. 70914-25-9). As experimental spectra for this specific compound are not widely published in public databases, this document synthesizes foundational spectroscopic principles with data from analogous structures to present a robust, predictive analysis. The methodologies and interpretations herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this molecule and its derivatives.

Introduction: The Molecular Blueprint

This compound is an organic compound featuring a secondary alcohol and an ether linkage to an o-cresyl group. Its precise structure dictates its chemical and physical properties, making unambiguous characterization essential for its application in research and development. Spectroscopic analysis provides a non-destructive window into the molecular framework, allowing for the confirmation of functional groups, connectivity, and overall purity.

This guide will deconstruct the molecule's signature across four primary analytical techniques: Infrared (IR) Spectroscopy, ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS).

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an indispensable tool for rapidly identifying the presence of key functional groups.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to be dominated by absorptions from the hydroxyl (O-H), ether (C-O), aromatic (C=C), and aliphatic (C-H) groups. The broadness of the O-H stretch is a hallmark of hydrogen bonding in the liquid or solid state.[1]

Wavenumber (cm⁻¹)Predicted IntensityBond VibrationFunctional Group
~3550 - 3200Strong, BroadO-H stretchSecondary Alcohol
~3100 - 3000MediumC-H stretchAromatic Ring
~2980 - 2850StrongC-H stretchAliphatic (CH, CH₂, CH₃)
~1600 & ~1490Medium-StrongC=C stretchAromatic Ring
~1250StrongAsymmetric C-O-C stretchAryl-Alkyl Ether
~1120 - 1050StrongC-O stretchSecondary Alcohol
~750StrongC-H out-of-plane bend1,2-Disubstituted (ortho) Benzene

Data predicted based on characteristic absorption frequencies for alcohols and ethers and spectral data for analogous compounds like 1-phenoxy-2-propanol.[1][2][3][4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

This protocol is designed for rapid, high-quality data acquisition without extensive sample preparation.

  • Instrument Preparation: Ensure the Fourier-transform infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Record a background spectrum to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a single drop of neat this compound directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Initiate the sample scan. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.[3]

  • Data Processing: The resulting spectrum will be automatically ratioed against the background, yielding a transmittance or absorbance spectrum. Clean the ATR crystal thoroughly after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Label (Structure)Predicted Shift (δ, ppm)MultiplicityIntegrationAssignment
a~1.30Doublet (d)3H-CH(OH)CH₃
b~2.25Singlet (s)3HAr-CH₃
c~2.5-3.0Singlet (broad)1H-OH
d~3.90Doublet of doublets (dd)1HO-CH₂ -CH (one H)
e~4.05Doublet of doublets (dd)1HO-CH₂ -CH (one H)
f~4.20Multiplet (m)1H-CH (OH)CH₃
g~6.85-7.25Multiplet (m)4HAr-H

Chemical shifts are predicted based on standard values and data for analogous structures.[5][6] The hydroxyl proton (c) is often broad and may not show clear coupling; its chemical shift is highly dependent on concentration and temperature.

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound into a clean NMR tube.

  • Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and invert several times to ensure the sample is fully dissolved.

  • Instrument Setup: Insert the tube into the NMR spectrometer. The instrument will be locked onto the deuterium signal of the solvent, and the magnetic field will be shimmed to optimize homogeneity.

  • Data Acquisition: Acquire the spectrum using standard acquisition parameters for a ¹H experiment. A 90° pulse angle and a relaxation delay of 1-2 seconds are typical.

¹³C NMR Spectroscopy

Proton-decoupled ¹³C NMR reveals the number of unique carbon environments in the molecule.

Predicted Shift (δ, ppm)Assignment
~16.5Ar-C H₃
~21.0-CH(OH)C H₃
~68.0-C H(OH)CH₃
~75.0O-C H₂-CH
~111.5Aromatic C (Ar-H)
~121.0Aromatic C (Ar-H)
~127.0Aromatic C (Ar-H)
~128.0Aromatic C (Ar-C H₃)
~131.0Aromatic C (Ar-H)
~156.0Aromatic C (Ar-O)

Chemical shifts are predicted based on standard values and spectral data for related compounds.[7][8][9][10] The assignment of specific aromatic carbons requires more advanced 2D NMR techniques but the expected chemical shift range is well-established.[11]

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-50 mg) may be beneficial due to the low natural abundance of ¹³C.

  • Instrument Setup: Tune the spectrometer probe to the ¹³C frequency.

  • Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required to obtain a good signal-to-noise ratio.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and offers structural clues through its characteristic fragmentation pattern.

Predicted Mass Spectral Data

The molecular formula of this compound is C₁₀H₁₄O₂. Molecular Weight: 166.22 g/mol . The molecular ion peak (M⁺˙) is expected at m/z = 166. Alcohols often show a weak or absent molecular ion peak due to facile fragmentation.[12][13]

m/zPredicted IntensityProposed Fragment
166Low[C₁₀H₁₄O₂]⁺˙ (Molecular Ion)
151Medium[M - CH₃]⁺
121Medium[M - CH₃CHO - H]⁺
108High[HOC₆H₄CH₃]⁺˙ (o-cresol radical cation)
107High[OC₆H₄CH₃]⁺ (cresoxy cation)
91Medium[C₇H₇]⁺ (tropylium ion)
45High (Base Peak)[CH₃CHOH]⁺

Fragmentation pathways are predicted based on established mechanisms such as alpha-cleavage and cleavage of the ether bond, supported by data for similar structures.[4][12][14]

M [C₁₀H₁₄O₂]⁺˙ m/z = 166 F151 [M - CH₃]⁺ m/z = 151 M->F151 - •CH₃ F45 [CH₃CHOH]⁺ m/z = 45 (Base Peak) M->F45 Ether bond cleavage F107 [OC₆H₄CH₃]⁺ m/z = 107 M->F107 α-cleavage F108 [HOC₆H₄CH₃]⁺˙ m/z = 108 F107->F108 + H• (rearrangement)

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS). GC introduction is preferred for purity analysis.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Conclusion

The combination of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a self-validating system for the comprehensive characterization of this compound. While this guide presents a predictive framework, it is grounded in the established principles of spectroscopy and data from closely related molecules. Researchers employing these methods can use this document as a benchmark for verifying the identity, structure, and purity of their materials, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • BenchChem. (n.d.). Spectroscopic characterization of Propanol-PEG6-CH2OH (NMR, FTIR).
  • Pawlus, S., et al. (2023). Experimental and Computational Approach to Studying Supramolecular Structures in Propanol and Its Halogen Derivatives. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Pawlus, S., et al. (2023). Experimental and Computational Approach to Studying Supramolecular Structures in Propanol and Its Halogen Derivatives. PMC - NIH. Retrieved from [Link]

  • NIST. (n.d.). 2-Propanol, 1-(1-methylethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2-Propanol, 1-(2-methoxypropoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]-. NIST Chemistry WebBook. Retrieved from [Link]

  • López, A., et al. (2022). Rotational spectroscopy of n-propanol: Aa and Ag conformers. Astronomy & Astrophysics (A&A). Retrieved from [Link]

  • López, A., et al. (2022). Rotational spectroscopy n-propanol: Aa and Ag conformers. arXiv. Retrieved from [Link]

  • NIST. (n.d.). 2-Propanol, 1-(2-methoxypropoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000820). Retrieved from [Link]

  • University of Calgary. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methyl-1-phenoxy-2-propanol. Retrieved from [Link]

  • NIST. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-ol. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 1-((1-METHYLETHYL)AMINO)-3-(4-METHYLPHENOXY)-2-PROPANOL, (2S)-. Retrieved from [Link]

  • Wiley Online Library. (2020). Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information. Retrieved from [Link]

  • NMRbox. (n.d.). (1S)-2-Methyl-1-phenyl-1-propanol. Retrieved from [Link]

  • NIST. (n.d.). 1-Phenoxypropan-2-ol. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanol, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Introduction to 13C-NMR Spectroscopy. Retrieved from [Link]

  • PubMed. (2013). Sodium dodecyl sulfate and sodium dodecyl benzenesulfonate are ligands for peroxisome proliferator-activated receptor γ. J Toxicol Sci. Retrieved from [Link]

  • iChemical. (2023). SDBS, Sodium Dodecylbenzene Sulfonate Surfactant. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-ol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum 2-methylpropan-1-ol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

  • NIST. (n.d.). 2-Propanol, 1-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Henan Surface Chemical Industry Co Ltd. (n.d.). Sodium Dodecyl Benzene Sulphonate 50%, 60% (SDBS Paste). Retrieved from [Link]

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An In-Depth Technical Guide to the Molecular Properties of 1-(2-Methylphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a focused yet comprehensive overview of the core physicochemical properties of 1-(2-Methylphenoxy)-2-propanol, with a primary emphasis on its molecular weight. Understanding these fundamental characteristics is a critical first step in any research, development, or quality control workflow involving this compound.

Core Molecular Identifiers

This compound, also known by its synonym 1-(o-tolyloxy)propan-2-ol, is an aromatic ether alcohol. Its precise molecular weight is a cornerstone for a multitude of laboratory calculations, from determining molar concentrations for assays to interpreting the results of mass spectrometry.

The molecular weight of this compound is 166.22 g/mol [1][2].

This value is derived from its chemical formula, C10H14O2 [2][3], which details the atomic composition of the molecule.

Physicochemical Data Summary

For ease of reference, the key quantitative properties of this compound are summarized in the table below. These values are essential for experimental design, safety assessments, and analytical method development.

PropertyValueSource
Molecular Weight 166.22 g/mol [1][2]
Molecular Formula C10H14O2[2][3]
CAS Number 4317-61-7[1][3]
Boiling Point 130 °C (at 12 mmHg)[1]
Density 1.04 g/cm³[1]
Refractive Index 1.5180 - 1.5210[1]
The Significance of Molecular Weight in a Research Context

While seemingly a simple data point, the molecular weight (MW) is a pivotal parameter in both theoretical and practical applications:

  • Stoichiometric Calculations: In synthetic chemistry, the MW is non-negotiable for calculating reactant and product masses, determining theoretical yields, and establishing reaction stoichiometry.

  • Solution Preparation: For researchers in pharmacology, biology, and analytical chemistry, the MW is fundamental for preparing solutions of known molarity (mol/L), ensuring the accuracy and reproducibility of experiments.

  • Analytical Characterization: Techniques like mass spectrometry measure the mass-to-charge ratio (m/z) of a molecule, providing an experimental verification of its molecular mass. A match between the experimental mass and the calculated molecular weight is a primary indicator of compound identity and purity.

  • Pharmacokinetics & Drug Development: In drug development, the molecular weight of a compound can influence its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, Lipinski's Rule of Five, a guideline for drug-likeness, includes a criterion for molecular weight (< 500 Da).

Workflow for Molecular Weight Verification

In a professional laboratory setting, while the theoretical molecular weight is known, its experimental verification is a standard part of quality control and compound characterization. The workflow below outlines a typical process using mass spectrometry.

cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation prep Dissolve this compound in appropriate solvent (e.g., Methanol, Acetonitrile) ms Infuse sample into Mass Spectrometer (e.g., ESI-MS) prep->ms Introduction detect Detect m/z of ions ms->detect Ionization & Detection data Analyze spectrum for protonated molecule [M+H]+ detect->data Spectrum Generation compare Compare experimental m/z (e.g., ~167.23) with theoretical MW (166.22) data->compare Verification

Workflow for experimental verification of molecular weight.

This process confirms the identity of the target compound by ensuring the experimentally measured mass corresponds to the calculated theoretical molecular weight.

Chemical Structure

The arrangement of atoms in this compound directly corresponds to its molecular formula and weight. The diagram below illustrates its structure, featuring a 2-methylphenoxy group attached to a propan-2-ol backbone.

Chemical structure of this compound.

References

  • 2-Methyl-1-phenoxy-2-propanol . PubChem, National Center for Biotechnology Information. [Link][2]

Sources

An In-depth Technical Guide on the Safe Handling of 1-(2-Methylphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and handling instructions for 1-(2-Methylphenoxy)-2-propanol, tailored for researchers, scientists, and professionals in drug development. By integrating established safety principles with insights into the compound's chemical nature, this document serves as an essential resource for maintaining a safe laboratory environment.

Section 1: Compound Identification and Physicochemical Properties

This compound is a chemical intermediate that requires careful handling due to its potential hazards. A thorough understanding of its physical and chemical properties is the foundation of a robust safety protocol. While specific data for this compound is limited, properties can be inferred from structurally similar compounds such as Mephenesin (3-(2-Methylphenoxy)-1,2-propanediol) and various isomers of propanol ethers.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValueSource (Compound)
Molecular Formula C10H14O2 (2-Methyl-1-phenoxy-2-propanol)[1]
Boiling Point 130 °C / 12mmHg (this compound)[2]
Density 1.04 g/cm³ (this compound)[2]
Refractive Index 1.5180-1.5210 (this compound)[2]
Appearance Clear liquid (this compound)[2]
Storage Temperature Room Temperature, Sealed in Dry (this compound)[2]

Note: Data for closely related compounds are used to provide a likely profile for this compound. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate information.

Section 2: Hazard Identification and Toxicological Profile

Understanding the potential health effects of this compound is critical for risk assessment and the implementation of appropriate safety measures. The primary hazards associated with similar aromatic propanol ethers include skin and eye irritation, and potential central nervous system effects with significant exposure.

Hazard Statements for Structurally Similar Compounds:

  • H226: Flammable liquid and vapor.[3]

  • H319: Causes serious eye irritation.[4]

  • H336: May cause drowsiness or dizziness.[4][5]

  • H360: May damage fertility or the unborn child.

Table 2: Toxicological Data for Related Compounds

Toxicity EndpointSpeciesRouteValueSource (Compound)
LD50RatOral> 5,000 mg/kg (1-(2-Methoxypropoxy)-2-propanol)[6]
LD50RabbitDermal9,510 mg/kg (1-(2-Methoxypropoxy)-2-propanol)[6]
Eye IrritationRabbit-Mild to moderate irritant (1-(2-Methoxypropoxy)-2-propanol)[6]
Skin IrritationRabbit-Not a skin irritant (1-(2-Methoxypropoxy)-2-propanol)[6]

Note: The toxicological profile is based on data from similar compounds. The actual toxicity of this compound may vary.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Engineering Controls

The primary line of defense is to handle this compound in a controlled environment.

  • Ventilation: All work should be conducted in a well-ventilated area. Use of a laboratory fume hood is mandatory to keep airborne concentrations below occupational exposure limits and minimize inhalation risks.[7]

  • Ignition Source Control: This compound may be flammable. Keep away from heat, sparks, open flames, and other ignition sources. Use intrinsically safe and explosion-proof electrical and ventilating equipment.[3][4][8] Ensure proper grounding and bonding of containers and receiving equipment to prevent static discharge.[3]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and in close proximity to the workstation.[8][9]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that meets ANSI Z87.1 standards.[8][10]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[7] Always inspect gloves for signs of degradation or puncture before use.

    • Protective Clothing: A lab coat or chemical-resistant apron should be worn. For larger quantities or tasks with a higher risk of splashing, a two-piece chemical splash suit or disposable coveralls may be necessary.[10][11]

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[11]

Caption: PPE Selection Workflow.

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is crucial to prevent accidents and maintain the integrity of the compound.

Handling
  • Work Practice: Work under a chemical fume hood. Do not inhale the substance or mixture. Avoid generation of vapors and aerosols.[4]

  • Hygiene: Wash hands thoroughly after handling.[8] Change contaminated clothing promptly. Do not eat, drink, or smoke in the laboratory.[12]

Storage
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8] Keep away from heat and sources of ignition.[4]

  • Incompatibilities: Store away from strong oxidizing agents and acids.[8]

Section 5: Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][13]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[4][14]

  • Eye Contact: After eye contact, rinse out with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8][14]

  • Ingestion: If swallowed, do NOT induce vomiting. Immediately make the victim drink water (two glasses at most). Consult a physician.[4][12]

Spill Response

The response to a spill should be swift and systematic to minimize exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Alert Personnel: Immediately alert others in the vicinity and evacuate non-essential personnel.[9][15]

  • Ensure Safety: If the spilled material is flammable, turn off all ignition sources if it is safe to do so.[3][9]

  • Ventilate: Ensure adequate ventilation.

  • Don PPE: Put on the appropriate personal protective equipment, including respiratory protection if necessary.[8]

  • Containment: Contain the spill by using a chemical absorbent material, starting from the outside and working inwards.[9] Do not let the product enter drains.[4]

  • Collection: Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.[3][16]

  • Decontamination: Clean the spill area with soap and water.[9]

  • Disposal: Dispose of the contaminated materials as hazardous waste according to local, state, and federal regulations.[8]

Spill_Response Start Spill Occurs Alert Alert Personnel & Evacuate Area Start->Alert Assess Assess Hazards (Flammability, Toxicity) Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill with Absorbent Material PPE->Contain Cleanup Collect Waste with Non-Sparking Tools Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose End Spill Secured Dispose->End

Sources

Navigating the Safety Profile of 1-(2-Methylphenoxy)-2-propanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the material safety data for 1-(2-Methylphenoxy)-2-propanol (CAS No. 4317-61-7), also known as 1-(o-Tolyloxy)-2-propanol. Synthesizing available safety data, this document offers a foundational understanding for professionals handling this compound in research and development settings. While comprehensive toxicological data remains limited, this guide consolidates current knowledge to support safe laboratory practices and risk assessment.

Chemical Identity and Core Properties

This compound is a clear, colorless to pale yellow liquid.[1] It is structurally defined by a propan-2-ol moiety linked via an ether bond to a 2-methylphenyl (o-tolyl) group. This structure dictates its physicochemical properties and informs its potential interactions and hazards.

Causality Behind Properties: The presence of both a hydroxyl group and an ether linkage, combined with an aromatic ring, suggests that this compound will behave as a polar organic solvent. The boiling point is notably high, indicating strong intermolecular forces. Its density, greater than water, is also a critical consideration for spill control and environmental fate.

PropertyValueSource
CAS Number 4317-61-7[1]
Molecular Formula C₁₀H₁₄O₂[1]
Molecular Weight 166.22 g/mol [2]
Physical State Clear Liquid[1][2]
Boiling Point 130 °C at 12 mmHg (1.6 kPa)[1][2]
Density 1.04 g/cm³[1][2]
Refractive Index 1.5180 - 1.5210[2]

Hazard Assessment and GHS Classification

According to available Safety Data Sheets (SDS) compliant with European regulations, this compound does not meet the criteria for classification in any specific hazard class under Regulation (EC) No 1272/2008.[1] Consequently, it is not assigned GHS hazard pictograms, a signal word, or specific H-statements.[1]

Expert Insight: The absence of a formal GHS hazard classification should not be interpreted as a complete lack of risk. It often indicates that the substance has not been fully evaluated or that available data does not meet the stringent thresholds for classification. Given the known irritant properties of similar phenolic ethers and propanol derivatives, a cautious approach is scientifically warranted. Researchers should handle the compound as a potential irritant and adhere to standard chemical hygiene practices.

A reported acute toxicity value, an intraperitoneal LD50 in mice (ipr-mus LD50), is 398 mg/kg.[1] This suggests moderate acute toxicity via this specific route of exposure. However, data for more common exposure routes in a laboratory setting (oral, dermal, inhalation) are currently unavailable.[1]

Exposure Control and Safe Handling Protocols

Given the limited toxicological data, a conservative approach to handling, based on the principles of chemical hygiene and risk minimization, is essential. The following workflow outlines the hierarchy of controls necessary for safely managing this compound in a laboratory setting.

G cluster_0 Hierarchy of Controls for Safe Handling Elimination Elimination/Substitution Engineering Engineering Controls Elimination->Engineering Most Effective Admin Administrative Controls Engineering->Admin PPE Personal Protective Equipment (PPE) Admin->PPE Least Effective

Caption: Hierarchy of controls for exposure mitigation.

Step-by-Step Handling Protocol:
  • Risk Assessment: Before use, conduct a specific risk assessment for the planned experiment. Consider the quantity of material, the potential for aerosol generation, and the duration of handling.

  • Engineering Controls: All manipulations of this compound should be performed within a certified chemical fume hood to prevent inhalation of any potential vapors or mists.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety glasses or goggles.[1] If there is a splash hazard, a face shield should also be used.

    • Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber).[1] Gloves should be inspected before use and changed immediately if contamination occurs.

    • Skin and Body Protection: A standard laboratory coat is required.[1] Ensure skin is not exposed.

  • Storage:

    • Store containers in a cool, dry, and well-ventilated area.[2]

    • Keep the container tightly closed when not in use.[2]

    • Store away from incompatible materials, such as strong oxidizing agents.

  • Waste Disposal: Dispose of waste material and contaminated items in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains.

Emergency and First-Aid Procedures

A self-validating emergency protocol involves immediate and appropriate action. The following steps are based on standard laboratory practice for chemical exposures.

G Start Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale Move to Fresh Air Seek medical advice if unwell Inhalation->Action_Inhale Action_Skin Remove contaminated clothing Rinse skin with water/shower Skin->Action_Skin Action_Eye Rinse cautiously with water for several minutes Seek medical advice Eye->Action_Eye Action_Ingest Rinse mouth Seek medical advice if unwell Ingestion->Action_Ingest

Caption: First-aid response workflow for exposure.

Detailed First-Aid Measures:
  • Inhalation: If vapors are inhaled, move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If the individual feels unwell, seek medical advice.

  • Skin Contact: Remove all contaminated clothing immediately. Rinse the affected skin with plenty of water or shower.[1] If skin irritation occurs, seek medical advice.

  • Eye Contact: Rinse the eyes cautiously with water for several minutes.[1] If present and easy to do, remove contact lenses. Continue rinsing and seek medical attention if irritation persists.[1]

  • Ingestion: If swallowed, rinse the mouth with water.[1] Seek medical advice if feeling unwell.

Trustworthiness in Protocol: This systematic approach ensures that for any type of exposure, a clear, actionable, and safe response is initiated. The emphasis on seeking medical advice for anything beyond minor exposure ensures professional medical oversight, which is critical when dealing with a compound that has limited toxicological data.

Stability and Reactivity

  • Chemical Stability: The substance is stable under proper storage conditions.[1]

  • Possibility of Hazardous Reactions: No special reactivity has been reported.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

  • Hazardous Decomposition Products: Combustion may produce carbon monoxide and carbon dioxide.

References

Sources

The Architecture of Antagonism: A Technical Guide to the Structure-Activity Relationship of Phenoxy Propanolamines

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: From Isoproterenol Analogue to Cardiovascular Cornerstone

The journey of phenoxy propanolamines from laboratory curiosities to indispensable tools in cardiovascular medicine is a compelling narrative of rational drug design. These molecules, most recognized as the chemical backbone of the β-adrenergic receptor antagonists (beta-blockers), represent a triumph of medicinal chemistry. Their primary mechanism involves the competitive inhibition of catecholamines like epinephrine and norepinephrine at β-adrenergic receptors, leading to reduced heart rate, myocardial contractility, and blood pressure.[1][2][3] This guide delves into the intricate relationship between the molecular architecture of phenoxy propanolamines and their pharmacological function, providing researchers and drug developers with a foundational understanding of the principles that govern their activity. We will dissect the core scaffold, explore the causal impact of structural modifications, and outline the experimental validation of their therapeutic effects.

I. The Core Pharmacophore: A Tripartite Molecular Framework

The quintessential phenoxy propanolamine structure is an elegant assembly of three critical components: an aromatic ring, an ether-linked propyl chain, and an amino group. The potency and selectivity of these compounds are not merely a sum of their parts; rather, they arise from the precise spatial and electronic interplay between these moieties. The general structure belongs to the aryloxypropanolamines, a class noted for its potent antagonist properties.[4]

The introduction of an ether oxygen bridge (-O-CH2-) between the aromatic ring and the ethylamine side chain, a key differentiator from earlier arylethanolamines, serves to lengthen the side chain and significantly enhance the potency of β-receptor antagonism.[4][5]

scaffold Core Phenoxy Propanolamine Scaffold aromatic Aromatic Ring (Ar) ether Ether Linkage (-O-) aromatic->ether Determines Selectivity & Lipophilicity propanolamine Propanolamine Side Chain ether->propanolamine Enhances Potency hydroxyl Hydroxyl (-OH) propanolamine->hydroxyl Essential for Binding (Stereocenter) amine Amine (-NHR) propanolamine->amine Governs Receptor Affinity center

Caption: Core molecular framework of phenoxy propanolamine antagonists.

II. Dissecting the Structure-Activity Relationship (SAR)

The therapeutic index of any phenoxy propanolamine is exquisitely sensitive to its chemical structure. Modifications to any of the three core regions can profoundly alter its potency, its selectivity for β1 (cardiac) versus β2 (bronchial, vascular) receptors, and its pharmacokinetic profile.

A. The Aromatic Ring: The Helm of Selectivity and Potency

The nature and substitution pattern of the aromatic ring is a primary determinant of a compound's biological activity and receptor selectivity.[6] While a simple phenyl group is sufficient for activity, more complex or substituted ring systems can fine-tune the pharmacological profile.

  • Lipophilicity and CNS Penetration: The aromatic system significantly influences the drug's lipophilicity. For instance, the replacement of a phenyl ring with a naphthalene system, as seen in propranolol, increases lipophilicity, which facilitates crossing the blood-brain barrier and contributes to its central nervous system effects.[7][8]

  • Substitution and Cardioselectivity (β1-Selectivity): The position and nature of substituents on the aromatic ring are critical for achieving selectivity for β1-adrenergic receptors, which is highly desirable for minimizing side effects like bronchoconstriction (mediated by β2 receptors).[9][10] A recurring structural motif for cardioselectivity is a prominent substituent at the para position of the phenoxy ring, often in the absence of meta substitution.[5][11] This principle is exemplified by drugs like atenolol and metoprolol.

    • Ortho substitution can also increase potency. An analogue of 1-t-butylamino-3-(methoxyphenoxy)-2-propanol with a methoxy group in the ortho position was found to have potency comparable to propranolol.[11]

    • Conversely, moving the methoxy group to the para position reduced overall potency but conferred cardioselectivity.[11] The size and bulk of the para substituent are also important; a bulky tertiary butyl group resulted in a weak antagonist, whereas longer, less bulky groups can provide more potent and selective agents.[11]

B. The Propanolamine Side Chain: The Engine of Antagonism

This chiral side chain is the linchpin of the molecule's interaction with the β-adrenergic receptor.

  • The Hydroxyl Group (-OH): The presence of a hydroxyl group on the second carbon of the propane chain is indispensable for antagonist activity.[5] This group is believed to form a critical hydrogen bond within the receptor's binding pocket.

  • Stereochemistry: The carbon bearing the hydroxyl group is a chiral center, and the molecule's stereochemistry is paramount. The β-blocking activity resides almost exclusively in the (S)-enantiomer, which is often 100 times more potent than its (R)-counterpart.[4][6][12] This highlights the precise three-dimensional fit required for effective receptor antagonism.

  • The Secondary Amine Group (-NH-): For optimal β-antagonistic activity, the amine must be secondary.[5][6]

    • N-Alkyl Substituents: The nature of the substituent on the nitrogen atom is crucial. Bulky groups, such as isopropyl and tert-butyl, are consistently found to be important for potent β-antagonism.[5][6] This structural feature is thought to mimic the side chain of the endogenous agonist, isoproterenol, thereby enhancing receptor affinity.

    • Adding substituents with amidic functionalities to the alkylamino moiety has been shown to confer cardioselectivity while producing compounds more potent than propranolol.[13]

III. Quantitative SAR and Receptor Selectivity

The drive for cardioselective β-blockers has led to extensive investigation into how subtle structural changes impact the affinity for β1 versus β2 receptors. While general trends exist, such as para-substitution favoring β1 selectivity, the relationship is complex.[4] Quantitative data from receptor binding assays are essential to precisely characterize this selectivity.

CompoundAromatic MoietyN-SubstituentKey Featureβ1/β2 Selectivity RatioReference(s)
Propranolol NaphthylIsopropylNon-selective, lipophilic~0.12 (more β2 selective)[9][14]
Atenolol p-CarboxamidomethylphenylIsopropylPara-substitution, hydrophilic~4.7[14]
Metoprolol p-MethoxyethylphenylIsopropylPara-substitution~2.3[14]
Bisoprolol p-(2-isopropoxyethoxy)methylphenylIsopropylHigh β1-selectivity~14-19[9][15]
Betaxolol p-(Cyclopropylmethoxy)ethylphenylIsopropylPotent, para-substitutionHigh β1-selectivity[16]
ICI 118,551 m-Substituted Phenyltert-ButylHighly β2-selective~0.0018 (550-fold β2 selective)[9][10]

Note: Selectivity ratios can vary based on the experimental system (e.g., cell lines, tissue preparations). The values presented are for comparative illustration.

IV. Experimental Workflow for Assessing β-Adrenergic Antagonism

The validation of a novel phenoxy propanolamine's activity is a multi-step process. A foundational experiment is the in vitro radioligand binding assay, which quantifies the compound's affinity for β-adrenergic receptor subtypes.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for human β1 and β2 adrenergic receptors.

Principle: This assay measures the ability of a non-labeled test compound to compete with a radiolabeled ligand for binding to receptors expressed in a cell membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing either the human β1- or β2-adrenergic receptor.[9][10]

    • Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) to lyse the cells.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following components in order:

      • Assay buffer.

      • A fixed concentration of a suitable radioligand (e.g., ³H-CGP 12177).[9][10]

      • A range of concentrations of the unlabeled test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

      • The cell membrane preparation.

    • Total Binding: Wells containing only buffer, radioligand, and membranes.

    • Non-specific Binding (NSB): Wells containing buffer, radioligand, membranes, and a high concentration of a potent non-selective antagonist (e.g., propranolol) to saturate all receptors.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

    • Place the filter discs in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

A Cell Culture (CHO cells expressing β1 or β2 receptors) B Membrane Preparation (Homogenization & Centrifugation) A->B C Competitive Binding Assay Setup (Radioligand + Test Compound + Membranes) B->C D Incubation (Reach Equilibrium) C->D E Filtration & Washing (Separate Bound from Free Ligand) D->E F Scintillation Counting (Quantify Bound Radioactivity) E->F G Data Analysis (Calculate IC50 and Ki) F->G

Caption: Experimental workflow for in vitro receptor binding assay.

V. Conclusion: The Enduring Relevance of Phenoxy Propanolamine SAR

The structure-activity relationships of phenoxy propanolamines provide a classic, yet profoundly relevant, case study in medicinal chemistry. The principles elucidated from decades of research—the necessity of the (S)-stereoisomer, the role of bulky N-alkyl groups, and the influence of aromatic para-substitution on cardioselectivity—remain foundational for the design of new adrenergic ligands.[4][5][6] As therapeutic needs evolve, a deep, causal understanding of this molecular architecture will continue to empower scientists to rationally design next-generation agents with enhanced selectivity, improved pharmacokinetic profiles, and novel therapeutic applications beyond the cardiovascular system.

References

  • Structural and Pharmacological Insights into Propranolol: An Integr
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  • SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. Pharmaguideline.
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Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 1-(2-Methylphenoxy)-2-propanol from o-Cresol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Significance

1-(2-Methylphenoxy)-2-propanol is a valuable chemical intermediate belonging to the family of aryloxypropanolamines, a class of compounds with significant applications in the pharmaceutical and chemical industries. It serves as a key precursor for the synthesis of various β-blockers and other pharmacologically active molecules. Structurally, it is closely related to Mephenesin (3-(2-methylphenoxy)-1,2-propanediol), a well-known centrally acting muscle relaxant. The controlled and efficient synthesis of this compound is therefore of considerable interest to researchers in medicinal chemistry and process development.

This document provides a comprehensive guide to the synthesis of this compound from ortho-cresol (o-cresol) and propylene oxide. The protocol is grounded in the principles of the Williamson ether synthesis, a robust and widely utilized method for forming ethers.[1] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested laboratory protocol, and discuss critical aspects of safety, characterization, and process optimization.

Reaction Mechanism: Base-Catalyzed Epoxide Ring-Opening

The synthesis proceeds via a base-catalyzed nucleophilic ring-opening of an epoxide, which is a variation of the classic Williamson ether synthesis.[2][3] The reaction can be dissected into two primary stages:

  • Deprotonation of o-Cresol: o-Cresol, a weak acid, is deprotonated by a strong base, typically an alkali metal hydroxide like sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the sodium or potassium o-cresoxide salt.[4] This salt contains the highly nucleophilic o-cresoxide anion.

  • Nucleophilic Attack: The generated o-cresoxide anion acts as the nucleophile, attacking one of the carbon atoms of the propylene oxide epoxide ring. This attack proceeds via an SN2 mechanism.[2] Due to steric hindrance from the methyl group on propylene oxide, the nucleophilic attack preferentially occurs at the less substituted carbon atom (C1). This regioselectivity is a key feature of base-catalyzed epoxide ring-opening reactions. The subsequent workup with water protonates the resulting alkoxide to yield the final this compound product.

The overall reaction scheme is as follows:

Reaction_Mechanism Fig. 1: Synthesis of this compound cluster_reactants Reactants cluster_product Product Formation ocresol o-Cresol cresoxide Sodium o-cresoxide (Nucleophile) ocresol->cresoxide Deprotonation (Step 1) po Propylene Oxide alkoxide Intermediate Alkoxide po->alkoxide naoh NaOH (catalyst) cresoxide->alkoxide SN2 Attack (Step 2) product This compound alkoxide->product Protonation (Aqueous Workup)

Caption: Reaction workflow for the synthesis.

Experimental Protocol

This protocol details the synthesis of this compound on a laboratory scale.

Materials and Equipment
Reagents & Solvents Grade Supplier Key Properties
o-Cresol (C₇H₈O)≥99%Standard SupplierCorrosive, Toxic[5][6]
Propylene Oxide (C₃H₆O)≥99.5%Standard SupplierFlammable, Carcinogen[7][8]
Sodium Hydroxide (NaOH)Pellets, ≥98%Standard SupplierCorrosive
Diethyl Ether (C₄H₁₀O)AnhydrousStandard SupplierHighly Flammable
Sodium Sulfate (Na₂SO₄)AnhydrousStandard SupplierDrying Agent
Hydrochloric Acid (HCl)2M AqueousStandard SupplierCorrosive
Saturated NaCl solution (Brine)N/APrepared in-house---
Equipment
250 mL Three-neck round-bottom flask
Reflux condenser
Dropping funnel
Magnetic stirrer and hot plate
Thermometer
Separatory funnel
Rotary evaporator
Vacuum distillation apparatus
Step-by-Step Synthesis Procedure

Step 1: Formation of Sodium o-Cresoxide

  • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer. Ensure all glassware is dry.

  • To the flask, add 10.81 g (0.1 mol) of o-cresol and 50 mL of a suitable solvent like methanol or ethanol.[9]

  • In a separate beaker, dissolve 4.00 g (0.1 mol) of sodium hydroxide pellets in 20 mL of the same solvent. Note: This dissolution is exothermic. Allow the solution to cool to room temperature.

  • Slowly add the sodium hydroxide solution to the o-cresol solution in the flask while stirring.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium o-cresoxide salt.

Step 2: Reaction with Propylene Oxide

  • Replace the thermometer with a dropping funnel containing 6.39 g (0.11 mol, 1.1 eq) of propylene oxide.

  • Heat the reaction mixture to a gentle reflux (approx. 65-70 °C for methanol).

  • Add the propylene oxide dropwise from the funnel over a period of 30-45 minutes. Maintain a steady reflux. Caution: Propylene oxide is highly volatile and has a low boiling point (34 °C).[8] The addition must be controlled to prevent excessive pressure buildup.

  • After the addition is complete, continue to heat the mixture under reflux for an additional 2-3 hours to drive the reaction to completion.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the o-cresol spot has disappeared.

Step 3: Workup and Isolation

  • Allow the reaction mixture to cool to room temperature.

  • Carefully evaporate the solvent using a rotary evaporator.

  • To the resulting residue, add 100 mL of deionized water and transfer the mixture to a separatory funnel.

  • Add 75 mL of diethyl ether to the separatory funnel and shake vigorously to extract the product. Allow the layers to separate.

  • Drain the lower aqueous layer.

  • Wash the organic layer sequentially with 50 mL of 2M HCl (to neutralize any remaining base), 50 mL of deionized water, and finally 50 mL of saturated brine solution (to aid in removing dissolved water).

  • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate for 15-20 minutes.

Step 4: Purification

  • Filter off the sodium sulfate and wash it with a small amount of fresh diethyl ether.

  • Combine the filtrate and washings, and remove the diethyl ether on a rotary evaporator to yield the crude product.

  • Purify the crude oil by vacuum distillation. Collect the fraction boiling at the appropriate temperature for this compound under reduced pressure. The expected yield is typically in the range of 75-85%.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

Analysis Expected Results
Appearance Colorless to pale yellow viscous liquid.
¹H NMR Signals corresponding to the aromatic protons (approx. 6.8-7.2 ppm), the methyl group on the ring (approx. 2.2 ppm), the methine proton (CH-OH), the methylene protons (CH₂-O), the secondary alcohol proton (OH), and the terminal methyl group.
¹³C NMR Peaks for the aromatic carbons, the aliphatic carbons of the propanol chain, and the methyl carbon of the cresol moiety.
IR (Infrared) Spectroscopy A broad absorption band in the region of 3400 cm⁻¹ (O-H stretch), C-O stretching bands, and bands characteristic of the aromatic ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the product (166.22 g/mol ).[10]

Safety, Handling, and Waste Disposal

4.1 Hazard Analysis & Personal Protective Equipment (PPE)

  • o-Cresol: Highly toxic and corrosive. Can cause severe skin burns and eye damage. Harmful if swallowed or inhaled.[5][6]

  • Propylene Oxide: Extremely flammable liquid and vapor. Suspected of causing cancer and genetic defects. Causes serious eye irritation.[7][11]

  • Sodium Hydroxide: Causes severe skin burns and eye damage.

Mandatory PPE:

  • Chemical-resistant gloves (nitrile or neoprene).

  • Splash-proof safety goggles and a face shield.

  • Flame-retardant laboratory coat.

  • All manipulations, especially involving propylene oxide, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[6]

4.2 Handling Precautions

  • Ensure the reaction setup is secure and away from ignition sources.[6]

  • Use a water bath for heating to maintain controlled temperatures and avoid hot spots.

  • Vent the separatory funnel frequently during extractions to release pressure.

4.3 Waste Disposal

  • All organic waste, including residual solvents and reaction byproducts, must be collected in a designated halogen-free organic waste container.

  • Aqueous waste should be neutralized to a pH between 6 and 8 before disposal down the drain, in accordance with local regulations.

  • Do not dispose of any chemicals into the environment.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Reaction 1. Incomplete deprotonation of o-cresol (inactive base).2. Reaction temperature too low.1. Use fresh, high-purity NaOH or KOH.2. Ensure the reaction mixture reaches and maintains a gentle reflux.
Low Product Yield 1. Loss of volatile propylene oxide.2. Inefficient extraction.3. Incomplete reaction.1. Ensure the condenser is efficient; consider a dry ice/acetone condenser.2. Perform the extraction multiple times (e.g., 3 x 50 mL ether).3. Increase reflux time and monitor by TLC.
Product is Contaminated 1. Presence of unreacted o-cresol.2. Formation of side products (e.g., dipropylene glycol derivatives).1. Wash the organic layer with a dilute NaOH solution during workup to remove acidic o-cresol.2. Ensure slow, controlled addition of propylene oxide. Purify carefully by vacuum distillation.

References

  • PubChem. (n.d.). 2-Propanol, 1-methoxy-3-(2-methylphenoxy)-. National Center for Biotechnology Information. Retrieved from [Link]

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  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

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  • MassBank. (n.d.). 2-methyl-2-propanol. Retrieved from [Link]

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  • Miljković, D., Sharaf El-Din, N., & Gaši, K. (n.d.). Resolution of racemic 1-amino-2-propanol. ResearchGate. Retrieved from [Link]

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  • Wikipedia. (n.d.). Potassium hydroxide. Retrieved from [Link]

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  • Google Patents. (n.d.). US2838574A - Continuous hydrolysis of epichlorohydrin.
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Application Note: Synthesis of 1-(2-Methylphenoxy)-2-propanol via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2-methylphenoxy)-2-propanol, a member of the aryloxypropanolamine class of compounds, which are significant precursors in pharmaceutical development, particularly for β-adrenergic blocking agents.[1][2][3] We detail a robust protocol based on the Williamson ether synthesis, a versatile and widely adopted method for preparing asymmetrical ethers.[4][5] This note covers the underlying reaction mechanism, a step-by-step laboratory protocol, safety considerations, product purification, and analytical characterization. Furthermore, it includes a troubleshooting guide and visual diagrams to elucidate the workflow and chemical transformation, ensuring researchers can confidently and safely replicate this synthesis.

Introduction and Scientific Background

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a cornerstone of modern organic synthesis for its reliability in forming ether linkages.[6][7] The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism, involving the reaction of an alkoxide or phenoxide ion with a suitable electrophile, typically a primary alkyl halide or sulfonate ester.[4][8] Its broad scope makes it ideal for constructing both symmetrical and, more importantly, asymmetrical ethers.[4]

The target molecule, this compound, belongs to the aryloxypropanolamine family. These structures are integral to a class of drugs known as "beta-blockers," which are used to manage various cardiovascular conditions.[3] The synthesis of this specific molecule serves as an excellent model for the preparation of more complex pharmaceutical intermediates. This protocol will focus on the reaction between sodium 2-methylphenoxide (the nucleophile) and a C3 electrophile to form the desired ether linkage and secondary alcohol.

Reaction Mechanism and Strategic Considerations

The synthesis of this compound via the Williamson method involves two primary mechanistic steps:

  • Deprotonation of Phenol: The phenolic proton of 2-methylphenol (o-cresol) is acidic enough to be abstracted by a moderately strong base, such as sodium hydroxide (NaOH), to form the highly nucleophilic sodium 2-methylphenoxide.[9][10]

  • Nucleophilic Attack (S(_N)2): The generated phenoxide ion attacks the electrophilic carbon of an alkylating agent.[8] For this synthesis, propylene oxide is an excellent electrophile. The attack occurs at the least sterically hindered carbon of the epoxide ring, leading to the regioselective formation of the desired secondary alcohol, this compound.

Diagram of the Reaction Mechanism

Caption: Reaction mechanism for the synthesis.

Strategic Choices & Side Reactions:
  • Choice of Electrophile: While alkyl halides like 1-chloro-2-propanol could be used, propylene oxide is often preferred for its high reactivity and the generation of fewer inorganic byproducts.[11] The S(_N)2 reaction is highly sensitive to steric hindrance; therefore, the phenoxide will attack the primary carbon of propylene oxide, not the secondary carbon.[8][9]

  • Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal.[9][10] They effectively solvate the sodium cation, leaving a "naked" and highly reactive phenoxide anion, which accelerates the S(_N)2 reaction.[12]

  • Potential Side Reactions: The primary competing reaction in Williamson syntheses is E2 elimination, which is favored by high temperatures and sterically hindered alkyl halides.[9][12] By using propylene oxide (a primary site for attack) and maintaining controlled temperatures, this side reaction is minimized. Another potential, though less common, side reaction is C-alkylation, where the electrophile adds to the aromatic ring.[4][10]

Detailed Experimental Protocol

Materials and Equipment
Reagents & MaterialsEquipment
2-Methylphenol (o-cresol), ≥99%250 mL Three-neck round-bottom flask
Sodium hydroxide (NaOH), pelletsMagnetic stirrer and stir bar
Propylene oxide, ≥99%Heating mantle with temperature control
N,N-Dimethylformamide (DMF), anhydrousReflux condenser
Diethyl ether (or Ethyl acetate)Dropping funnel
Hydrochloric acid (HCl), 2M solution500 mL Separatory funnel
Saturated sodium chloride solution (Brine)Rotary evaporator
Anhydrous magnesium sulfate (MgSO₄)Vacuum distillation apparatus
Deionized waterTLC plates (silica gel) and chamber
Safety Precautions
  • General: This procedure must be conducted in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Reagent Hazards:

    • 2-Methylphenol: Toxic and corrosive. Avoid skin contact and inhalation.

    • Sodium Hydroxide: Highly corrosive; causes severe skin and eye burns.

    • Propylene Oxide: Extremely flammable liquid and vapor. It is a suspected carcinogen. Handle with extreme care.[11]

    • DMF: A skin irritant and can be absorbed through the skin.

    • Diethyl Ether: Extremely flammable and tends to form explosive peroxides upon exposure to air and light.[13] Do not use open flames.

Step-by-Step Synthesis Procedure
  • Phenoxide Preparation:

    • Place a magnetic stir bar into a dry 250 mL three-neck round-bottom flask.

    • Add 2-methylphenol (10.81 g, 0.10 mol) and anhydrous DMF (100 mL).

    • Stir the mixture until the 2-methylphenol is fully dissolved.

    • Carefully add sodium hydroxide pellets (4.40 g, 0.11 mol) to the solution. The mixture may warm up slightly.

    • Stir at room temperature for 30-45 minutes to ensure complete formation of the sodium 2-methylphenoxide salt.

  • Ether Formation Reaction:

    • Fit the flask with a reflux condenser and a dropping funnel.

    • Heat the reaction mixture to 60 °C using a heating mantle.

    • Add propylene oxide (7.0 mL, 5.81 g, 0.10 mol) to the dropping funnel.

    • Add the propylene oxide dropwise to the stirred phenoxide solution over 30 minutes. Maintain the reaction temperature at 60-70 °C.

    • After the addition is complete, continue to stir the reaction mixture at 70 °C for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Use a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the 2-methylphenol spot indicates the reaction is nearing completion.

  • Workup and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a 500 mL separatory funnel containing 200 mL of deionized water.

    • Extract the aqueous layer with diethyl ether (3 x 75 mL).

    • Combine the organic extracts in the separatory funnel.

    • Wash the combined organic layer with 2M HCl (50 mL) to remove any unreacted phenoxide, followed by deionized water (2 x 100 mL), and finally with saturated brine solution (50 mL).[14][15]

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and transfer the filtrate to a round-bottom flask.

    • Remove the diethyl ether solvent using a rotary evaporator.

    • The resulting crude oil should be purified by vacuum distillation to yield pure this compound. The expected boiling point is approximately 139 °C at 20 mmHg.[16]

Overall Experimental Workflow

Experimental Workflow Setup 1. Assemble Apparatus (Flask, Condenser, Stirrer) Reagents 2. Add 2-Methylphenol, DMF, and NaOH Setup->Reagents Formation 3. Stir for Phenoxide Formation (30-45 min, RT) Reagents->Formation Heat 4. Heat to 60-70 °C Formation->Heat Addition 5. Add Propylene Oxide Dropwise Heat->Addition React 6. React for 4-6 hours (Monitor by TLC) Addition->React Cool 7. Cool to Room Temperature React->Cool Quench 8. Quench with Water Cool->Quench Extract 9. Extract with Diethyl Ether Quench->Extract Wash 10. Wash Organic Layer (HCl, H₂O, Brine) Extract->Wash Dry 11. Dry with MgSO₄ Wash->Dry Evaporate 12. Evaporate Solvent (Rotary Evaporator) Dry->Evaporate Purify 13. Purify by Vacuum Distillation Evaporate->Purify Characterize 14. Product Characterization (NMR, IR, MS) Purify->Characterize

Caption: Step-by-step experimental workflow.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

TechniqueExpected Result
¹H NMR Signals corresponding to aromatic protons, the methyl group on the ring, the -O-CH₂- protons, the -CH(OH)- proton, the secondary methyl group, and the hydroxyl proton. Protons adjacent to the ether oxygen will be shifted downfield.[17]
¹³C NMR Distinct signals for all 10 unique carbon atoms in the molecule.
IR Spectroscopy A strong, broad absorption band around 3400 cm⁻¹ (O-H stretch), a strong C-O stretching band around 1240 cm⁻¹ (aryl ether), and bands corresponding to aromatic C-H and C=C bonds.[17]
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₀H₁₄O₂ = 166.22 g/mol ).
Gas Chromatography (GC) A single major peak indicating high purity of the distilled product.[18][19]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete phenoxide formation (inactive base).2. Reaction time too short or temperature too low.3. Loss of volatile propylene oxide.1. Use fresh, dry NaOH and anhydrous solvent.2. Extend reaction time and monitor by TLC until starting material is consumed.[4]3. Ensure the condenser is efficient and addition is slow.
Significant Starting Material Remaining Insufficient reaction time or temperature.Increase reaction temperature slightly (e.g., to 80 °C) or prolong the reaction time.
Formation of Alkene Byproduct Reaction temperature is too high, promoting E2 elimination.Reduce the reaction temperature and increase the reaction time accordingly. Lowering the temperature generally favors substitution over elimination.[9][12]
Product is Difficult to Purify Presence of side products with similar boiling points.If distillation is ineffective, utilize column chromatography on silica gel for purification.[20]

References

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  • PubMed. (1992). Synthesis of novel (aryloxy)propanolamines and related compounds possessing both class II and class III antiarrhythmic activity. Retrieved from [Link]

  • PubMed. (1984). Synthesis of a novel series of (aryloxy)propanolamines: new selective beta 2-blocking agents. Retrieved from [Link]

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Application Notes and Protocols: Synthesis of 1-(2-Methylphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1-(2-methylphenoxy)-2-propanol, a key intermediate in various chemical manufacturing processes. The protocol is centered around the Williamson ether synthesis, a robust and well-established method for forming ethers. This guide details the reaction mechanism, a step-by-step experimental procedure, process optimization parameters, and analytical methods for product characterization and quality control. It is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented synthetic route.

Introduction

This compound is a valuable chemical intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals. Its structure, featuring both an ether linkage and a secondary alcohol, makes it a versatile building block. The primary synthetic route to this compound is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide or, in this case, an epoxide.[1] This method is favored for its reliability and adaptability.[2] This application note will focus on the base-catalyzed reaction between 2-methylphenol (o-cresol) and propylene oxide.

Theory and Mechanistic Insights

The synthesis of this compound proceeds via the Williamson ether synthesis, a classic SN2 reaction.[1] The overall reaction is as follows:

Reaction Scheme: 2-Methylphenol + Propylene Oxide → this compound

The mechanism involves two key steps:

  • Deprotonation: 2-Methylphenol, being weakly acidic, is deprotonated by a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the more nucleophilic 2-methylphenoxide anion.[3]

  • Nucleophilic Attack: The generated 2-methylphenoxide anion then acts as a nucleophile, attacking one of the carbon atoms of the propylene oxide ring.[4] In an SN2 reaction, the nucleophile attacks the less sterically hindered carbon atom, leading to the ring-opening of the epoxide and the formation of the desired product, this compound.[5]

Sources

Application Notes and Protocols for 1-(2-Methylphenoxy)-2-propanol in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Key Chemical Scaffold

1-(2-Methylphenoxy)-2-propanol (CAS No. 4317-61-7) is a molecule of significant interest in pharmaceutical research, not as an active pharmaceutical ingredient (API) itself, but as a crucial building block and analytical reference material. Its structure is closely related to two important classes of therapeutic agents: the aryloxypropanolamine beta-blockers and centrally acting muscle relaxants like Mephenesin. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to leverage the unique properties of this compound in two primary areas: as a synthetic intermediate in drug discovery and as a reference standard in analytical chemistry.

Our approach is grounded in the established chemistry of these drug classes, providing a robust framework for the practical application of this compound in a research and development setting.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its application in both synthesis and analysis.

PropertyValueSource
CAS Number 4317-61-7[1][2][3]
Molecular Formula C₁₀H₁₄O₂[1][2]
Molecular Weight 166.22 g/mol [1][2]
Boiling Point 130 °C at 12 mmHg[2]
SMILES CC(O)COc1c(C)cccc1[1]

Part 1: Application as a Synthetic Intermediate in Drug Discovery

The core structure of this compound is a classic aryloxypropanolamine backbone, which is the cornerstone of many beta-adrenergic receptor antagonists (beta-blockers).[4][5] This makes it an invaluable intermediate for the synthesis of novel therapeutic agents targeting cardiovascular diseases like hypertension and angina.[6]

Conceptual Framework: Synthesis of Aryloxypropanolamine Beta-Blockers

The general synthesis of this class of drugs involves a two-step process. First, a substituted phenol (in this case, o-cresol) is reacted with an epoxide-forming reagent, typically epichlorohydrin, to form a glycidyl ether. This epoxide is then opened by a suitable amine (e.g., isopropylamine, tert-butylamine) to yield the final aryloxypropanolamine drug.[7] this compound can be seen as a derivative of the intermediate epoxide or a closely related structure.

G cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Amine Addition o-Cresol o-Cresol Glycidyl_Ether_Intermediate 2-((2-methylphenoxy)methyl)oxirane o-Cresol->Glycidyl_Ether_Intermediate Base (e.g., NaOH) Epichlorohydrin Epichlorohydrin Epichlorohydrin->Glycidyl_Ether_Intermediate Aryloxypropanolamine Final Aryloxypropanolamine Drug Glycidyl_Ether_Intermediate->Aryloxypropanolamine This compound This compound Glycidyl_Ether_Intermediate->this compound Potential Side-product or Precursor Amine Amine (e.g., Isopropylamine) Amine->Aryloxypropanolamine G Sample {Sample Injection|Mephenesin + Impurities (including this compound)} HPLC_Column HPLC Column Stationary Phase: C18 Mobile Phase: ACN/Water Gradient Sample->HPLC_Column Detector UV Detector λ = 270 nm HPLC_Column->Detector Chromatogram {Output Chromatogram|Separated Peaks} Detector->Chromatogram

Sources

Analytical methods for 1-(2-Methylphenoxy)-2-propanol quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 1-(2-Methylphenoxy)-2-propanol

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of this compound, a key chemical intermediate in various industrial and pharmaceutical syntheses. The accurate determination of this analyte is critical for ensuring process control, quality assurance of final products, and adherence to regulatory standards. This document explores the primary analytical methodologies, focusing on Gas Chromatography (GC) as the principal technique due to the analyte's volatility, with High-Performance Liquid Chromatography (HPLC) presented as a viable alternative. Each protocol is designed to be a self-validating system, incorporating principles of scientific integrity and adherence to international validation guidelines.

Introduction: The Analytical Imperative

This compound (CAS No. 7706-94-9), also known as Mephenoxanol, is a substituted phenoxy propanol derivative. Its presence and concentration in reaction mixtures, intermediates, or final pharmaceutical products must be precisely monitored. Inadequate control can lead to impurity-related safety concerns, reduced product efficacy, and deviations from manufacturing specifications. The choice of analytical method is therefore paramount and depends on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis (e.g., routine quality control vs. trace impurity analysis).

Gas chromatography is the most established and robust technique for analyzing volatile and semi-volatile compounds like this compound.[1] When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides excellent separation, sensitivity, and specificity.

Strategic Selection of the Analytical Method

The optimal analytical strategy is dictated by the analyte's physicochemical properties and the analytical requirements. This compound is a volatile compound with a hydroxyl group, making it an ideal candidate for Gas Chromatography. While HPLC is a powerful tool, the analyte's lack of a significant UV-absorbing chromophore complicates direct analysis with common UV detectors, often necessitating chemical derivatization.[2]

G start Start: Quantify this compound check_volatility Is the analyte volatile? start->check_volatility gc_path Primary Path: Gas Chromatography (GC) check_volatility->gc_path  Yes hplc_path Alternative Path: High-Performance Liquid Chromatography (HPLC) check_volatility->hplc_path  No check_chromophore Does the analyte have a strong UV chromophore? hplc_uv HPLC-UV/DAD (Direct Analysis) check_chromophore->hplc_uv Yes hplc_deriv HPLC-UV/DAD with Pre-Column Derivatization check_chromophore->hplc_deriv No gc_fid GC-FID (Quantitative Assay, Purity) gc_path->gc_fid gc_ms GC-MS (Identification, Trace Analysis) gc_path->gc_ms hplc_path->check_chromophore hplc_rid HPLC-RID (Universal Detection) hplc_deriv->hplc_rid Or

Caption: Logical workflow for selecting an appropriate analytical method.

Primary Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is the workhorse method for quantifying volatile organic compounds. Its robustness, wide linear range, and straightforward operation make it ideal for routine quality control in pharmaceutical manufacturing.[3] The principle relies on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The FID generates a current proportional to the amount of organic analyte combusted in a hydrogen flame, providing a sensitive and near-universal response for hydrocarbons.

Detailed Experimental Protocol: GC-FID

This protocol is designed for determining the purity of a this compound drug substance or its concentration in a simple formulation.

A. Reagents and Materials

  • Reference Standard: this compound, purity ≥99.5%

  • Internal Standard (IS): 1-(4-Methylphenoxy)-2-propanol or another suitable, non-interfering compound.

  • Solvent/Diluent: Methanol or 2-Propanol, HPLC grade or equivalent.[4]

  • Gases: Helium (carrier gas), Hydrogen (FID), and Air (FID), all high purity (≥99.999%).

B. Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890N or equivalent, equipped with a split/splitless injector and FID.[3]

  • Column: DB-FFAP or DB-WAX, 30 m x 0.32 mm ID, 0.5 µm film thickness.[3][4]

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial: 100°C, hold for 2 minutes.

    • Ramp: 15°C/minute to 220°C.

    • Hold: 5 minutes at 220°C.

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

  • Injection Volume: 1 µL with a split ratio of 50:1.

C. Preparation of Solutions

  • Internal Standard Stock Solution (IS Stock): Accurately weigh ~100 mg of the Internal Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. (Concentration ≈ 1 mg/mL).

  • Calibration Standard Stock (Stock A): Accurately weigh ~100 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. (Concentration ≈ 1 mg/mL).

  • Calibration Curve Standards: Prepare a series of five calibration standards by diluting Stock A. For each standard, pipette the required volume of Stock A into a 10 mL volumetric flask, add 1.0 mL of IS Stock, and dilute to volume with the diluent.

  • Sample Preparation (Test Solution): Accurately weigh an amount of sample expected to contain ~10 mg of this compound into a 10 mL volumetric flask. Add 1.0 mL of IS Stock, dissolve, and dilute to volume with the diluent.

D. Analysis and Calculation

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject each calibration standard in duplicate.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the analyte.

  • Inject the Test Solution in duplicate.

  • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Method Validation Framework

The described method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[5]

Parameter Acceptance Criteria Rationale
Specificity The analyte peak is well-resolved from all other components (impurities, excipients, IS). Peak purity analysis (if using DAD) should confirm homogeneity.Ensures the signal measured is only from the analyte of interest, preventing inaccurate quantification.[6]
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified concentration range (e.g., 50% to 150% of the target concentration).Demonstrates a direct proportional relationship between analyte concentration and instrument response.[3]
Accuracy Mean recovery between 98.0% and 102.0% for spiked placebo samples at three concentration levels.Confirms the closeness of the measured value to the true value, assessing systemic error.[6]
Precision Repeatability (%RSD ≤ 2.0% for six replicate sample preparations). Intermediate Precision (%RSD ≤ 2.0% across different days/analysts).Measures the degree of scatter between a series of measurements, indicating random error.[7]
LOD & LOQ LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1. The LOQ must be precise and accurate.Defines the lower limits of the method's performance, crucial for impurity analysis.[3]

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For unambiguous identification or for quantifying trace levels of this compound, GC-MS is the preferred method.[8] It couples the separation power of GC with the detection power of MS, which acts as a highly specific detector. The mass spectrometer bombards the eluted compound with electrons, causing it to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint for positive identification.

GC-MS Protocol Essentials
  • Sample Preparation & GC Conditions: Typically identical to the GC-FID method.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode:

      • Full Scan: For initial identification and method development (e.g., scan m/z 40-350).

      • Selected Ion Monitoring (SIM): For quantitative analysis. Monitor 3-4 characteristic ions of this compound for enhanced sensitivity and specificity.

G prep Sample Preparation (Dissolution in Solvent + IS) inject GC Injection (Split/Splitless Inlet) prep->inject column GC Column Separation (Volatile Compound Elution) inject->column split_path Detector column->split_path fid Flame Ionization Detector (FID) (Combustion & Ionization) split_path->fid For Routine QC ms Mass Spectrometer (MS) (Ionization & Fragmentation) split_path->ms For Confirmation/Trace quant Quantification (Peak Area vs. Concentration) fid->quant ms->quant ident Identification (Mass Spectrum Matching) ms->ident G sample Sample containing This compound react Step 1: Derivatization (Add PTSI + Catalyst, Incubate) sample->react quench Step 2: Quenching (Add Quenching Agent) react->quench inject Step 3: HPLC Injection quench->inject separate RP-HPLC Separation (C18 Column) inject->separate detect UV/DAD Detection (Monitor Derivatized Product) separate->detect result Quantification detect->result

Caption: Workflow for HPLC analysis with pre-column derivatization.

Protocol Considerations for HPLC
  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm). [5][7]* Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer). [5]* Detection: UV detector set to the absorbance maximum of the derivatized product (e.g., ~230-254 nm for PTSI derivatives).

  • Method Development: Significant optimization of the derivatization reaction (reagent concentration, time, temperature) and chromatography is required to ensure complete reaction, separation from byproducts, and robust quantification.

Conclusion

The robust and reliable quantification of this compound is readily achievable using standard chromatographic techniques. For routine quality control, GC-FID offers an optimal balance of performance, simplicity, and cost-effectiveness. For applications requiring definitive identification or enhanced sensitivity, GC-MS is the superior choice. While HPLC-UV is a feasible alternative, it necessitates a more complex and development-intensive pre-column derivatization workflow. The selection of the final method should be based on a thorough evaluation of the specific analytical needs, available instrumentation, and regulatory requirements, with all methods undergoing rigorous validation to ensure data integrity.

References

  • Benchchem. A Comparative Guide to Analytical Methods for 1-(2-Methoxypropoxy)-2-propanol Quantification.
  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Propylene Glycol.
  • Thermo Fisher Scientific. Sample preparation solutions.
  • OSHA. 2-Amino-2-Methyl-1-Propanol Analytical Method.
  • Czubak, Ł., & Natora, K. (2017). Gas Chromatography Method of Cleaning Validation Process for 2-Propanol Residue Determination in Pharmaceutical Manufacturing Equipment. Journal of Pharmaceutical and Biopharmaceutical Research.
  • Aşçı, B., et al. (2012). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Indian Journal of Pharmaceutical Sciences.
  • Hoor, S. F., et al. Unravelling Pharmaceutical formulations of 1-(1-methylethylamino)-3-(1-naphthyloxy) propan-2-ol (Propranolol). International Journal of Current Research in Chemistry and Pharmaceutical Sciences.
  • Royal Society of Chemistry. Analytical Methods.
  • Agilent Technologies. Sample Preparation Fundamentals for Chromatography.
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Nishant, T., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques.
  • Mathkoor, M.M., et al. (2023). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences.
  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
  • Marson, B. M., et al. (2020). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC methods. Química Nova. Available from: [Link]

  • Witt, A., et al. (2004). Validation of HPLC Analysis of 2-Phenoxyethanol, 1-Phenoxypropan-2-ol, Methyl, Ethyl, Propyl, Butyl and Benzyl 4-Hydroxybenzoate (Parabens) in Cosmetic Products. Chromatographia. Available from: [Link]

  • Wittmann, G. (2005). A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water. Journal of Environmental Science and Health.
  • Way, P. A., et al. (2021). Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products. Frontiers in Chemistry. Available from: [Link]

  • Benchchem. High-Performance Liquid Chromatography (HPLC) for the Analysis of 2-Ethoxy-1-propanol: Application Notes and Protocols.

Sources

GC-MS Analysis of 1-(2-Methylphenoxy)-2-propanol: An Application Note for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-(2-Methylphenoxy)-2-propanol Analysis

This compound (CAS No. 4317-61-7) is an aromatic ether alcohol with potential applications in the pharmaceutical and chemical industries.[1][2][3] Its structural features, combining a phenoxy group with a propanol backbone, make it a subject of interest in drug development and as a potential precursor in organic synthesis. Accurate and reliable analytical methods are paramount for its quantification, impurity profiling, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive technique for this purpose, offering high-resolution separation and unambiguous identification.

This comprehensive guide provides a detailed protocol for the GC-MS analysis of this compound, grounded in established principles of analytical chemistry. The methodologies presented herein are designed to be self-validating, ensuring robustness and reproducibility for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
CAS Number 4317-61-7[1][3]
Molecular Formula C₁₀H₁₄O₂[1]
Molecular Weight 166.22 g/mol [1]
Boiling Point 130 °C at 12 mmHg[2]
Density 1.04 g/cm³[2]
Refractive Index 1.5180-1.5210[2]
Appearance Clear liquid[2]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the complete workflow for the analysis of this compound, from sample preparation to data interpretation.

Materials and Reagents
  • Solvent: HPLC-grade Methanol or Dichloromethane

  • Analyte Standard: this compound (Purity ≥95%)[1]

  • Internal Standard (IS): (Optional but recommended for quantitative accuracy) e.g., 1-Phenoxy-2-propanol (CAS No. 770-35-4) or another structurally similar compound with a distinct retention time.

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa.

Sample and Standard Preparation

The rationale behind this step is to create a dilution series that falls within the linear dynamic range of the mass spectrometer, ensuring accurate quantification.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of the chosen solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard Spiking: If an internal standard is used, spike all standards and samples with a constant concentration (e.g., 10 µg/mL).

  • Sample Preparation: Dilute the sample matrix with the chosen solvent to a concentration that is expected to be within the calibration range. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.

GC-MS Instrumentation and Parameters

The choice of a mid-polarity column is crucial for achieving good peak shape and resolution for this polar aromatic compound. The temperature program is optimized to ensure efficient separation from potential impurities and matrix components.

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: A cyanopropylphenyl-based column such as a DB-624 or Rxi-1301Sil MS (30 m x 0.25 mm ID, 1.4 µm film thickness) is recommended for its selectivity towards polar compounds.

  • Inlet: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) to handle potentially high concentrations and minimize column overload. For trace analysis, splitless mode can be employed.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-300) for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity.

Visualizing the Analytical Workflow

The following diagram illustrates the sequential steps involved in the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Standard (1000 µg/mL) Working Working Standards (1-100 µg/mL) Stock->Working Spike Internal Standard Spiking Working->Spike Add IS Sample Sample Dilution Sample->Spike Add IS Injection GC Injection Spike->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan or SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Expected Results and Data Interpretation

Chromatography

Under the specified conditions, this compound is expected to elute as a sharp, symmetrical peak. The retention time will be specific to the column and conditions used but will be highly reproducible. The use of an internal standard will correct for any minor variations in injection volume or instrument response.

Mass Spectrometry: Predicted Fragmentation Pattern

The mass spectrum of this compound will be characterized by a molecular ion peak (M⁺) at m/z 166, corresponding to its molecular weight.[1] The fragmentation pattern is predicted based on established principles of electron ionization mass spectrometry for ethers and alcohols.

The primary fragmentation pathways are expected to be:

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom of the hydroxyl group is a common fragmentation for secondary alcohols. This would result in a stable ion.

  • Cleavage of the ether bond: The bond between the propanol side chain and the phenoxy group can cleave, leading to characteristic fragments.

  • Loss of small neutral molecules: Elimination of water (H₂O) from the molecular ion is a possibility for alcohols.

Table of Predicted Characteristic Ions:

m/zPredicted FragmentComments
166[C₁₀H₁₄O₂]⁺Molecular Ion (M⁺)
107[C₇H₇O]⁺Loss of the propan-2-ol side chain
91[C₇H₇]⁺Tropylium ion, common in aromatic compounds
77[C₆H₅]⁺Phenyl cation
59[C₃H₇O]⁺Fragment from the propan-2-ol moiety
43[C₃H₇]⁺Propyl cation

Visualizing the Predicted Mass Fragmentation

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

Fragmentation_Pathway MI [C₁₀H₁₄O₂]⁺˙ m/z = 166 (Molecular Ion) F107 [C₇H₇O]⁺ m/z = 107 MI->F107 - C₃H₇O˙ F59 [C₃H₇O]⁺ m/z = 59 MI->F59 - C₇H₇O˙ F91 [C₇H₇]⁺ m/z = 91 F107->F91 - O

Caption: Predicted EI fragmentation of this compound.

Troubleshooting

IssuePotential CauseRecommended Solution
Poor Peak Shape (Tailing) Active sites in the injector liner or column; improper temperature settings.Use a deactivated liner; ensure the injector and transfer line temperatures are adequate; check for column degradation.
Low Sensitivity Sample degradation; leak in the system; incorrect MS tune.Check sample stability; perform a leak check on the GC-MS system; re-tune the mass spectrometer.
Ghost Peaks Carryover from previous injections; contaminated solvent or syringe.Run solvent blanks; bake out the column and inlet; clean or replace the syringe.
Inconsistent Retention Times Fluctuation in carrier gas flow; oven temperature instability.Check for leaks in the gas lines; verify the oven temperature calibration.

Conclusion

This application note provides a robust and scientifically grounded protocol for the GC-MS analysis of this compound. By following the detailed steps for sample preparation, instrument setup, and data analysis, researchers can achieve accurate and reproducible results. The provided insights into the expected chromatographic behavior and mass spectral fragmentation will aid in the confident identification and quantification of this important compound in various matrices.

References

  • ALDLab Chemicals. (n.d.). 2-Propanol, 1-(2-methylphenoxy)-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10374790, 2-Methyl-1-phenoxy-2-propanol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Propanol, 1-(2-methylpropoxy)-. Retrieved from [Link]

Sources

Definitive Structural Elucidation of 1-(2-Methylphenoxy)-2-propanol via High-Resolution 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in organic chemistry and drug development.[1][2][3] This application note provides a comprehensive, field-proven guide to the interpretation of the ¹H NMR spectrum of 1-(2-methylphenoxy)-2-propanol, a key intermediate in the synthesis of various pharmaceutical agents. We will dissect the fundamental principles of NMR, present a robust protocol for sample preparation and data acquisition, and conduct a detailed, peak-by-peak analysis of the spectrum. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently elucidate and verify the structure of this and similar molecules.

Foundational Principles of ¹H NMR Spectroscopy

A successful interpretation of any NMR spectrum is grounded in a firm understanding of its core principles. The ¹H NMR spectrum provides three primary types of information that, when combined, reveal the precise connectivity and environment of protons within a molecule.[4]

  • Chemical Shift (δ): The position of a signal along the x-axis (measured in parts per million, ppm) reflects the electronic environment of a proton.[1] Protons in electron-rich environments are "shielded" and appear at a lower ppm value (upfield), while protons near electronegative atoms (like oxygen) are "deshielded" and appear at a higher ppm value (downfield).[5][6]

  • Integration: The area under each signal is directly proportional to the number of protons generating that signal.[4][7] This allows for a quantitative determination of the relative number of protons in each unique environment.

  • Spin-Spin Coupling (J-coupling): Non-equivalent protons on adjacent carbon atoms interact through the chemical bonds, causing their signals to be split into multiple lines (a multiplet).[1][8][9] For simple systems, the number of lines is predicted by the n+1 rule , where 'n' is the number of equivalent neighboring protons.[5][9] The distance between these lines, the coupling constant (J), is measured in Hertz (Hz) and provides critical information about the connectivity and dihedral angle between coupled protons.[9][10]

A unique case is the hydroxyl (-OH) proton, whose chemical shift is highly variable due to hydrogen bonding with the solvent or other sample molecules. It often appears as a broad singlet and its signal can be confirmed by "disappearing" from the spectrum upon shaking the sample with a drop of deuterium oxide (D₂O), a process known as a D₂O exchange.[11][12][13]

Experimental Protocol: From Sample to Spectrum

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and proper instrument setup. The following protocol is designed to be a self-validating system, minimizing artifacts and maximizing spectral resolution.

Materials and Reagents
  • This compound (5-25 mg)

  • Deuterated Chloroform (CDCl₃), ≥99.8% D

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette and cotton or glass wool

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Workflow for High-Resolution Data Acquisition

G Figure 1: Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh 5-25 mg of sample into a clean vial. B 2. Add ~0.7 mL of CDCl3. A->B C 3. Vortex until fully dissolved. B->C D 4. Filter solution through a pipette with a cotton plug into the NMR tube. C->D E 5. Insert sample into magnet. D->E Transfer to Spectrometer F 6. Lock on the deuterium signal of CDCl3. E->F G 7. Shim magnetic field for optimal homogeneity. F->G H 8. Acquire FID data. G->H I 9. Apply Fourier Transform. H->I Process Raw Data J 10. Phase and baseline correct. I->J K 11. Reference spectrum to residual CHCl3 (7.26 ppm). J->K L 12. Integrate signals and pick peaks. K->L G Figure 2: Structure and Proton Labeling mol

Caption: Figure 2: The chemical structure of this compound with unique protons labeled.

Predicted Signal Analysis

The following is a detailed breakdown of the expected signals, moving from downfield (higher ppm) to upfield (lower ppm).

  • Aromatic Protons (Hₐ, Hₑ, Hբ, H₉):

    • Chemical Shift (δ): Expected in the range of 6.80 - 7.20 ppm. Protons on a benzene ring typically appear around 7.27 ppm. [14]The presence of two electron-donating groups (the ether oxygen and the methyl group) increases electron density in the ring, shielding these protons and shifting them slightly upfield. [15][16] * Integration: The combined integration of this region will correspond to 4 protons.

    • Multiplicity: Due to their positions on a substituted ring, these four protons are non-equivalent. They will couple with their neighbors, resulting in a series of complex multiplets (e.g., doublets and triplets, or doublets of doublets). A high-field instrument is required to resolve these individual signals fully. [14]

  • Propoxy Methine Proton (H꜀):

    • Chemical Shift (δ): Expected around 4.0 - 4.2 ppm. This proton is on a carbon directly attached to the hydroxyl group, causing significant deshielding. [17][18] * Integration: 1 proton.

    • Multiplicity: This proton is adjacent to the two Hբ protons and the three HᏧ protons (2+3=5 neighbors). It will therefore be split into a multiplet (or a sextet if the coupling constants are similar).

  • Propoxy Methylene Protons (Hᵦ):

    • Chemical Shift (δ): Expected around 3.9 - 4.1 ppm. These protons are on a carbon bonded to the phenoxy oxygen, which is strongly deshielding.

    • Integration: 2 protons.

    • Multiplicity: These two protons are diastereotopic due to the adjacent chiral center (the carbon with H꜀). This means they are non-equivalent. Each will couple to the methine proton (H꜀), appearing as a doublet of doublets (dd) . They may overlap, creating a more complex multiplet.

  • Aromatic Methyl Protons (Hₕ):

    • Chemical Shift (δ): Expected around 2.2 - 2.3 ppm. This is a typical range for a methyl group attached to an aromatic ring. [19][20] * Integration: 3 protons.

    • Multiplicity: There are no protons on adjacent atoms, so this signal will be a sharp singlet .

  • Hydroxyl Proton (Hᵢ):

    • Chemical Shift (δ): Highly variable, expected from 1.5 - 4.0 ppm. Its exact position depends on sample concentration, temperature, and solvent purity. [13][18] * Integration: 1 proton.

    • Multiplicity: Typically a broad singlet due to rapid chemical exchange and the absence of significant coupling to H꜀ under standard conditions. [7][17]

  • Propoxy Methyl Protons (HᏧ):

    • Chemical Shift (δ): Expected around 1.2 - 1.3 ppm. This is a standard alkyl region, making it the most upfield signal from the carbon skeleton.

    • Integration: 3 protons.

    • Multiplicity: These three protons are adjacent to the single methine proton (H꜀). According to the n+1 rule (1+1=2), this signal will be a doublet .

Data Summary Table
Proton LabelPredicted δ (ppm)IntegrationMultiplicityCoupling Constant (J)Rationale
Hₐ, Hₑ, Hբ, H₉6.80 - 7.204HMultiplet (m)~7-8 HzAromatic protons, complex splitting due to disubstitution.
H꜀4.0 - 4.21HMultiplet (m)~6-7 HzMethine adjacent to -OH, CH₂, and CH₃.
Hᵦ3.9 - 4.12HDoublet of Doublets (dd)~6-8 Hz, ~10-12 HzDiastereotopic protons adjacent to oxygen and a chiral center.
Hₕ2.2 - 2.33HSinglet (s)N/AAromatic methyl group, no adjacent protons.
Hᵢ1.5 - 4.0 (variable)1HBroad Singlet (br s)N/AExchangeable hydroxyl proton.
HᏧ1.2 - 1.33HDoublet (d)~6-7 HzMethyl group adjacent to one methine proton.
Structural Confirmation via Coupling Network

The connectivity of the molecule can be definitively confirmed by analyzing the coupling patterns.

Caption: Figure 3: Visualization of the coupling network in the propanol side chain.

The doublet for the HᏧ protons must show the same coupling constant (J value) as one of the couplings observed in the multiplet for the H꜀ proton. Similarly, the coupling constant observed for the splitting of the Hᵦ protons by H꜀ will also be present within the multiplet of H꜀ . This reciprocal relationship provides irrefutable proof of the -CH(CH₃)-CH₂- connectivity.

Conclusion

The ¹H NMR spectrum of this compound offers a complete structural fingerprint of the molecule. Each signal, defined by its chemical shift, integration, and multiplicity, corresponds logically to a specific set of protons in the proposed structure. The downfield aromatic multiplet, the characteristic signals of the oxygenated propanol chain, and the upfield singlets and doublets of the methyl groups are all consistent with the expected structure. By following the robust experimental protocol and applying the fundamental principles of spectral interpretation outlined here, researchers can confidently verify the identity and purity of this important pharmaceutical intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Cambridge. (n.d.). How to Prepare Samples for NMR. Department of Chemistry. Retrieved from [Link]

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  • Chemistry Stack Exchange. (2019). Protons on aromatic rings in NMR. Retrieved from [Link]

  • Seco, J. M., Quíñoa, E., & Riguera, R. (2001). Absolute Configuration of Secondary Alcohols by ¹H NMR: In Situ Complexation of α-Methoxyphenylacetic Acid Esters with Barium(II). The Journal of Organic Chemistry, 66(22), 7469–7475. [Link]

  • McMurry, J. (2023). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. Cengage.
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  • Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

  • Aryal, S. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Retrieved from [Link]

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  • ResearchGate. (n.d.). ¹H NMR of p-cresol with different reagents. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). O-Cresol - BMRB entry bmse000433. Retrieved from [Link]

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  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

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Application Note: Elucidating the Molecular Structure of 1-(2-Methylphenoxy)-2-propanol via Electron Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the fragmentation analysis of 1-(2-methylphenoxy)-2-propanol (also known as Mephenesin impurity B) using gas chromatography coupled with electron ionization mass spectrometry (GC-MS). We explore the principal fragmentation pathways, including characteristic alpha-cleavages and ether bond scissions, that allow for unambiguous structural confirmation. A comprehensive, field-proven protocol for sample analysis is provided, alongside a guide for spectral interpretation. This document is intended to serve as an authoritative resource for scientists engaged in pharmaceutical analysis, metabolite identification, and quality control, where precise molecular characterization is paramount.

Introduction: The Analytical Challenge

This compound is a chemical intermediate and a known impurity in the synthesis of the muscle relaxant Mephenesin (3-(2-methylphenoxy)-1,2-propanediol). Its detection and characterization are critical for ensuring the purity, safety, and efficacy of the final drug product. Electron Ionization Mass Spectrometry (EI-MS) is an indispensable tool for this purpose, providing a reproducible fragmentation "fingerprint" that is rich in structural information.

The molecule's structure, featuring a secondary alcohol and an aryl ether linkage, presents several predictable yet distinct fragmentation channels upon electron impact. Understanding these pathways is not merely an academic exercise; it is the foundation upon which robust analytical methods are built. The causality behind each cleavage event is governed by fundamental principles of ion stability, including resonance and inductive effects, which dictate the fragmentation cascade.[1][2]

Predicted Electron Ionization Fragmentation Mechanism

Upon entering the ion source of the mass spectrometer, a 70 eV electron beam bombards the this compound molecule, dislodging an electron to form an energetically unstable molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 166.[3] This molecular ion is often visible in the spectrum, albeit sometimes with low intensity, as is common for alcohols which fragment readily.[4][5] The subsequent fragmentation is a cascade of bond cleavages driven by the formation of the most stable possible fragment ions.

The primary fragmentation routes are detailed below and illustrated in the fragmentation pathway diagram.

2.1. Alpha (α)-Cleavage of the Secondary Alcohol

The most characteristic fragmentation pathway for secondary alcohols is the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group (the α-carbon).[4][5] This occurs because the resulting oxonium ion is highly stabilized by resonance.

  • Pathway A: Cleavage of the C1-C2 bond results in the loss of a 2-methylphenoxy radical. This pathway is less favored as it does not lead to the most stable carbocation.

  • Pathway B (Dominant): Cleavage of the C2-C3 bond results in the loss of a methyl radical (•CH₃). However, the most significant α-cleavage involves the scission of the bond between the α-carbon (C2) and the carbon attached to the ether oxygen (C1). This leads to the formation of the resonance-stabilized hydroxymethyl-methyl cation at m/z 45 . This fragment, [CH₃-CH=OH]⁺, is a hallmark of 2-propanol moieties and is anticipated to be the base peak (the most intense peak) in the spectrum due to its exceptional stability.[4]

2.2. Cleavage of the Aryl Ether Moiety

The aryl ether linkage provides another set of predictable fragmentation channels.

  • Pathway C: Cleavage of the ether C-O bond (specifically, the O-C2 bond) with charge retention on the aromatic portion generates the 2-methylphenoxonium ion at m/z 107 . This is a highly significant fragment, confirmed by its prominence in the mass spectrum of the closely related compound Mephenesin.[6][7]

  • Pathway D: A related fragmentation involves cleavage of the C1-O bond, which would produce a C₃H₇O⁺ ion (m/z 59) and a 2-methylphenyl radical.

2.3. Secondary Fragmentation of the Aromatic Ion

The 2-methylphenoxonium ion (m/z 107) can undergo further fragmentation:

  • Loss of CO: A characteristic fragmentation of phenolic ions is the neutral loss of carbon monoxide (28 Da), which would lead to a fragment at m/z 79 .

  • Formation of Tropylium Ion: Toluene-like structures often rearrange to form the highly stable tropylium ion. The 2-methylphenoxy cation can rearrange and lose CO and a hydrogen atom to ultimately form a fragment at m/z 77 , corresponding to the phenyl cation [C₆H₅]⁺. This is a common and stable fragment observed in the spectra of many aromatic compounds.[8][9]

The proposed fragmentation pathways are summarized in the diagram below.

Fragmentation_Pathway M This compound M+• = m/z 166 F45 [CH₃CHOH]⁺ m/z 45 (Base Peak) M->F45 α-Cleavage (- •CH₂OC₆H₄CH₃) F107 [CH₃C₆H₄O]⁺ m/z 107 M->F107 Ether Cleavage (- •C₃H₇O) F77 [C₆H₅]⁺ m/z 77 F107->F77 Rearrangement (- H₂CO) F79 [C₆H₇]⁺ m/z 79 F107->F79 (- CO)

Caption: Primary EI fragmentation pathways of this compound.

Application Protocol: GC-MS Analysis

This protocol outlines a robust method for the analysis of this compound. The system's self-validating nature is ensured by including system suitability checks and referencing established analytical standards.

3.1. Materials and Reagents

  • Analyte Standard: this compound, analytical standard grade (≥99.5% purity).

  • Solvent: Methanol or Dichloromethane, HPLC or GC-grade.

  • GC-MS System: A Gas Chromatograph equipped with a capillary column inlet and coupled to a Mass Spectrometer with an Electron Ionization (EI) source (e.g., Agilent 8890 GC with 5977B MSD or equivalent).

3.2. Standard Preparation

  • Prepare a stock solution of 1 mg/mL by dissolving 10 mg of the analyte standard in 10 mL of methanol in a volumetric flask.

  • Create a working standard of 10 µg/mL by performing a 1:100 dilution of the stock solution with methanol. This concentration is typically sufficient for achieving excellent signal-to-noise ratios.

3.3. Instrumental Parameters

GC Parameter Condition Rationale
Column HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm, 0.25 µmProvides excellent separation for semi-volatile aromatic compounds.
Injection Volume 1 µLStandard volume to prevent column overloading while ensuring sufficient analyte introduction.
Injector Temperature 250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection Mode Split (50:1 ratio)Prevents column overloading and ensures sharp chromatographic peaks.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing optimal chromatographic efficiency.
Oven Program 100 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min)A temperature ramp that effectively separates the analyte from solvent and potential related impurities.
MS Parameter Condition Rationale
Ion Source Electron Ionization (EI)Standard "hard" ionization technique that produces extensive, reproducible fragmentation.
Ionization Energy 70 eVIndustry-standard energy that maximizes ionization and yields library-searchable spectra.[3]
Source Temperature 230 °COptimal temperature to maintain analyte in the gas phase and prevent contamination.
Quadrupole Temperature 150 °CEnsures consistent ion transmission and prevents mass discrimination.
Mass Scan Range m/z 40 - 300Covers the molecular ion and all significant fragments of the analyte.
Solvent Delay 3 minutesPrevents the high concentration of solvent from saturating the detector and filament.

3.4. Experimental Workflow

The following diagram outlines the logical flow of the analytical procedure.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Prepare 10 µg/mL Standard in Methanol Inject Inject 1 µL into GC Prep->Inject Separate Chromatographic Separation on HP-5ms column Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection (EM) Analyze->Detect Process Acquire Total Ion Chromatogram (TIC) & Mass Spectrum Detect->Process Interpret Identify Fragments & Confirm Structure Process->Interpret Library Compare with NIST Spectral Library Interpret->Library

Caption: Experimental workflow for the GC-MS analysis of this compound.

Data Interpretation and Expected Results

The analysis of the acquired mass spectrum should proceed by identifying the key ions predicted in Section 2.

4.1. Expected Mass Spectrum

A hypothetical summary of the expected major ions is presented below. The relative intensities are predictions based on established fragmentation rules and analysis of similar compounds.

m/z Proposed Fragment Ion Formula Fragmentation Pathway Expected Intensity
166Molecular Ion [M]⁺•[C₁₀H₁₄O₂]⁺•-Low to Medium
45 [CH₃CHOH]⁺ [C₂H₅O]⁺ α-Cleavage (Dominant) High (Base Peak)
107[CH₃C₆H₄O]⁺[C₇H₇O]⁺Ether CleavageHigh
77[C₆H₅]⁺[C₆H₅]⁺Rearrangement from m/z 107Medium
79[C₆H₇]⁺[C₆H₇]⁺Loss of CO from m/z 107Medium to Low
121[CH₃C₆H₄OCH₂]⁺[C₈H₉O]⁺Benzylic-type CleavageMedium to Low

4.2. Confirmation of Structure

  • Presence of m/z 45 as the Base Peak: This is the strongest piece of evidence confirming the 2-propanol substructure.[4]

  • High Intensity of m/z 107: This ion is definitive for the 2-methylphenoxy moiety and confirms the ether linkage at the C1 position.

  • Molecular Ion at m/z 166: The presence of a peak at m/z 166, consistent with the molecular weight, validates the overall elemental composition.

  • Library Matching: The acquired spectrum should be compared against a reference library like the NIST/EPA/NIH Mass Spectral Library. A high match score provides a strong level of confidence in the identification.

By systematically evaluating the presence and relative abundance of these key fragment ions, the analyst can confidently confirm the identity and structure of this compound in an unknown sample.

References

  • Borisov, R. S., Zaikin, V. G., & Luzhnov, V. V. (2001). Specific electron ionization-induced fragmentation of secondary alcohol methoxyacetates. European Journal of Mass Spectrometry, 7(1), 63–67.
  • Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. (2014). Rapid Communications in Mass Spectrometry, 28(9), 1004-10. [Link]

  • Li, Y., et al. (2011). Comparative Studies on Mass Spectrometric Fragmentation of Linear Chiral Secondary Alcohols (R)-1-(4-alkylphenyl) alcohols, 1-(4-alkoxylphenyl) alcohols, and 1-(4-alkylthiophenyl) alcohols. Journal of the Chinese Chemical Society.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Dagaut, P., et al. (2008). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. International Journal of Mass Spectrometry, 275(1-3), 23-30. [Link]

  • Juncher, D. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. [Link]

  • Mass Spectrometry: Fragmentation Patterns. (n.d.). Scribd. [Link]

  • NIST. (n.d.). Mephenesin. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]

  • SpectraBase. (n.d.). Mephenesin. Wiley. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. [Link]

  • NIST. (n.d.). Mephenesin UV/Vis spectrum. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]

  • Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. [Link]

  • Cai, S. S., Hanold, K. A., & Syage, J. A. (2007). Comparison of Atmospheric Pressure Photoionization and Atmospheric Pressure Chemical Ionization for Normal-Phase LC/MS Chiral Analysis of Pharmaceuticals. Analytical Chemistry, 79(9), 3493–3500.
  • Friedel, R. A., Shultz, J. L., & Sharkey, A. G. (1956). Mass Spectra of Alcohols. Analytical Chemistry, 28(6), 926–934.
  • Chem Help ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • TMP Chem. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]

  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Methylphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for the synthesis of 1-(2-Methylphenoxy)-2-propanol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently encountered challenges during this synthesis. Our goal is to equip you with the necessary knowledge to anticipate, mitigate, and resolve side reactions, ensuring a high-purity yield of your target molecule.

I. Understanding the Core Synthesis: A Mechanistic Overview

The synthesis of this compound is most commonly achieved through a base-catalyzed ring-opening of propylene oxide with 2-methylphenol (o-cresol). This reaction is a variant of the Williamson ether synthesis.[1][2][3] The process begins with the deprotonation of the weakly acidic phenolic hydroxyl group of o-cresol by a suitable base, typically a hydroxide or an alkoxide, to form the more nucleophilic 2-methylphenoxide. This phenoxide then attacks one of the carbon atoms of the propylene oxide ring in an SN2-type reaction, leading to the opening of the strained epoxide ring.[4][5] Subsequent protonation of the resulting alkoxide during workup yields the final product.

Under basic or nucleophilic conditions, the attack of the phenoxide ion preferentially occurs at the less sterically hindered carbon atom of the propylene oxide ring.[6][7] This regioselectivity is crucial for obtaining the desired product, this compound, over its isomer.

II. Visualizing the Reaction Pathways

To better understand the desired reaction and potential side reactions, the following diagrams illustrate the mechanistic pathways.

Main_Reaction_Pathway o-Cresol o-Cresol 2-Methylphenoxide 2-Methylphenoxide o-Cresol->2-Methylphenoxide  Base (e.g., NaOH) Intermediate_Alkoxide Intermediate_Alkoxide 2-Methylphenoxide->Intermediate_Alkoxide + Propylene Oxide This compound This compound Intermediate_Alkoxide->this compound  Protonation (Workup)

Caption: Main synthetic route to this compound.

Side_Reaction_Pathways cluster_0 Regioisomer Formation cluster_1 Polymerization cluster_2 Hydrolysis 2-Methylphenoxide_A 2-Methylphenoxide 2_Isomer 2-(2-Methylphenoxy)-1-propanol 2-Methylphenoxide_A->2_Isomer  Attack at more  substituted carbon Propylene_Oxide_A Propylene Oxide Product_Alkoxide Product Alkoxide Polyether_Side_Product Polyether byproducts Product_Alkoxide->Polyether_Side_Product  Further reaction Propylene_Oxide_B Propylene Oxide Propylene_Oxide_C Propylene Oxide Propane-1,2-diol Propane-1,2-diol Propylene_Oxide_C->Propane-1,2-diol  Hydrolysis Water Water (impurity)

Caption: Common side reaction pathways in the synthesis.

III. Troubleshooting Guide: A Quick Reference

Observed Issue Potential Cause(s) Recommended Action(s)
Significant amount of a second major product observed in GC/MS or NMR. Formation of the regioisomer, 2-(2-Methylphenoxy)-1-propanol.Ensure strictly basic conditions. Acidic catalysis can favor attack at the more substituted carbon.[8] Use a non-protic solvent to minimize proton transfer that could facilitate isomer formation.
High viscosity of the crude product; difficult to purify. Polymerization of propylene oxide.Maintain a controlled temperature, as higher temperatures can accelerate polymerization. Add propylene oxide slowly to the reaction mixture to keep its concentration low. Use a slight excess of o-cresol relative to propylene oxide.
Presence of unreacted o-cresol in the final product. Incomplete reaction due to insufficient base, low temperature, or short reaction time.Ensure at least one molar equivalent of a strong base is used to fully deprotonate the o-cresol. Optimize reaction temperature and time based on small-scale trials.
A polar, water-soluble impurity is detected. Hydrolysis of propylene oxide to propane-1,2-diol.[9]Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low overall yield despite complete consumption of starting materials. Multiple side reactions occurring simultaneously.Carefully review and optimize all reaction parameters: temperature, reaction time, stoichiometry of reactants, and choice of base and solvent.

IV. Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows two distinct methyl doublets and two sets of methine protons for the propanol backbone. What is the likely impurity?

A: This is a classic sign of the presence of the regioisomeric impurity, 2-(2-Methylphenoxy)-1-propanol. In the desired product, this compound, the methyl group is on a carbon bearing a hydroxyl group, leading to a specific chemical shift. In the isomer, the methyl group is on a carbon adjacent to the ether linkage. The key to minimizing this side product is to maintain strictly basic conditions, which favors the SN2 attack of the phenoxide at the less sterically hindered primary carbon of propylene oxide.[6][7] Any acidic catalysis, even from trace acidic impurities, can protonate the epoxide oxygen, giving the transition state more SN1 character and favoring attack at the more substituted secondary carbon.[8]

Q2: After quenching the reaction, I have a significant amount of a thick, oily residue that is not my desired product. What could this be?

A: This is likely due to the polymerization of propylene oxide. Propylene oxide can react with the alkoxide intermediate of the product, initiating a chain reaction to form polyether glycols.[10] To prevent this, it is crucial to control the reaction temperature, as higher temperatures can promote polymerization. Additionally, maintaining a low concentration of propylene oxide by adding it dropwise to the reaction mixture containing the phenoxide can significantly reduce this side reaction. Using a slight excess of the o-cresol can also help ensure the propylene oxide reacts with the phenoxide rather than the product alkoxide.

Q3: How can I effectively remove unreacted o-cresol from my final product?

A: Unreacted o-cresol can often be removed by a basic aqueous wash during the workup. By washing the organic layer with a dilute sodium hydroxide solution, the acidic o-cresol will be deprotonated to the water-soluble phenoxide and partitioned into the aqueous layer. However, be mindful that excess base can cause emulsions. If co-distillation is an issue during purification by distillation, column chromatography is an effective alternative for separating the more polar o-cresol from the less polar product.

Q4: I've noticed a significant amount of propane-1,2-diol in my crude product. Where is this coming from and how can I avoid it?

A: Propane-1,2-diol is the product of the hydrolysis of propylene oxide.[9] This occurs when water is present in the reaction mixture. To minimize this, ensure all solvents and reagents are anhydrous. Glassware should be oven-dried or flame-dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

V. Recommended Experimental Protocol

This protocol is designed to minimize the formation of common side products.

Materials:

  • o-Cresol (2-methylphenol)

  • Propylene oxide

  • Sodium hydroxide (pellets)

  • Anhydrous methanol

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, and standard glassware for workup.

Procedure:

  • Preparation of the Phenoxide:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve sodium hydroxide (1.05 equivalents) in anhydrous methanol with gentle warming.

    • Once the sodium hydroxide has dissolved, add o-cresol (1.0 equivalent) to the solution. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium 2-methylphenoxide.

  • Reaction with Propylene Oxide:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add propylene oxide (1.1 equivalents) dropwise via the dropping funnel over a period of 1-2 hours. Maintain the temperature below 10 °C during the addition. This slow addition and low temperature are critical to prevent polymerization.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (around 65-70 °C) for 4-6 hours, or until TLC/GC analysis indicates the consumption of o-cresol.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • To the resulting residue, add water and diethyl ether. Transfer the mixture to a separatory funnel.

    • Separate the layers. Wash the organic layer with 1M sodium hydroxide to remove any unreacted o-cresol, followed by a wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

VI. References

  • Google Patents. (n.d.). Preparation of 1-methoxy-2-propanol. Retrieved from

  • ResearchGate. (n.d.). Synthesis of 1-Methoxy-2-Propanol by catalytic reaction distillation. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of the Product Distribution in the Epoxidation of Propylene over TS-1 Catalyst in a Trickle-Bed Reactor. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]

  • BYJU'S. (n.d.). Epoxide Reactions. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. Retrieved from [Link]

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Technical Support Center: A Guide to Purifying 1-(2-Methylphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals facing the common challenge of purifying 1-(2-Methylphenoxy)-2-propanol from unreacted o-cresol starting material. This issue typically arises from the Williamson ether synthesis reaction between o-cresol and a propylene oxide equivalent. This document provides in-depth, validated protocols and troubleshooting advice in a direct question-and-answer format to streamline your purification workflow.

Part 1: Foundational Knowledge - FAQs

This section addresses the fundamental questions regarding the properties of the compounds and the selection of an appropriate purification strategy.

Q1: What are the key physical properties of this compound and o-cresol that influence their separation?

A1: Understanding the distinct physical properties of the desired product and the starting material is the cornerstone of designing an effective purification strategy. The significant differences in their acidity and boiling points are the primary levers we can use for separation.

Propertyo-CresolThis compoundRationale for Separation
Chemical Class Phenol (Acidic)Ether-Alcohol (Neutral)The acidic phenolic hydroxyl group of o-cresol can be deprotonated by a base to form a water-soluble salt, while the neutral ether-alcohol remains in an organic phase.
pKa ~10.2[1]~16-18 (Alcohol group, est.)The large difference in acidity allows for highly selective separation via acid-base extraction.
Boiling Point 191 °C (at 760 mmHg)[2][3][4]130 °C (at 12 mmHg)[5]The substantial difference in boiling points allows for efficient separation by fractional distillation, especially under vacuum to prevent thermal degradation.
Solubility Moderately soluble in water (20-31 g/L)[1][2]; very soluble in organic solvents and aqueous alkali.[4][6]Estimated low solubility in water; soluble in organic solvents.Solubility differences are exploited during liquid-liquid extraction.
Density ~1.047 g/mL[4]~1.04 g/mL[5]The similar densities mean that phase separation during extraction will be based on the solvent choice (e.g., diethyl ether is less dense than water), not the solutes themselves.

Part 2: Purification Method Selection & Protocols

This section details the primary methods for purification, providing step-by-step protocols and the logic behind their application.

Q2: What is the most robust and scalable method for removing the bulk of o-cresol?

A2: For batch sizes ranging from milligrams to kilograms, acid-base liquid-liquid extraction is the most efficient and selective method. It leverages the acidic nature of the phenolic o-cresol impurity, which reacts with a base to form a water-soluble salt, while the neutral product, this compound, remains in the organic phase.[7][8][9]

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel. A volume sufficient to fully dissolve the material should be used (e.g., 10 mL of solvent per 1 g of crude mixture).

  • Initial Wash (Optional): Wash the organic solution with deionized water to remove any water-soluble byproducts.

  • Base Extraction: Add a 1 M to 2 M aqueous solution of sodium hydroxide (NaOH) to the separatory funnel, using a volume roughly equal to the organic phase.

  • Mixing: Stopper the funnel and invert it several times, periodically venting to release any pressure buildup. Shake gently for 1-2 minutes to ensure thorough mixing and complete reaction of the o-cresol. Avoid vigorous shaking, which can lead to the formation of stable emulsions.

  • Phase Separation: Allow the layers to separate fully. The upper layer will be the organic phase (if using a solvent less dense than water, like diethyl ether), and the lower layer will be the aqueous phase containing the sodium o-cresolate salt. Drain the lower aqueous layer.

  • Repeat Extraction: Repeat the base extraction (steps 3-5) one or two more times with fresh NaOH solution to ensure complete removal of the o-cresol.

  • Neutralization Wash: Wash the organic layer with brine (saturated aqueous NaCl solution). This helps to break up any minor emulsions and removes the bulk of the dissolved water from the organic phase.[7]

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified this compound.

G cluster_workflow Acid-Base Extraction Workflow cluster_org Organic Phase cluster_aq Aqueous Phase A Crude Mixture (Product + o-Cresol) B Dissolve in Organic Solvent (e.g., Diethyl Ether) A->B C Add 1M NaOH (aq) & Mix B->C D Separate Layers C->D E Wash with Brine D->E Organic Layer I Contains Sodium o-Cresolate D->I Aqueous Layer F Dry (e.g., MgSO4) E->F G Filter & Evaporate Solvent F->G H Purified Product: This compound G->H J Acidify with HCl (Optional Recovery) I->J K Recovered o-Cresol J->K

Caption: Workflow for purifying the product via acid-base extraction.

Q3: Can I use distillation for this purification? If so, under what conditions?

A3: Yes, fractional distillation is a viable, solvent-free alternative, particularly if the concentration of o-cresol is not excessively high.[10] Given the relatively high boiling points of both compounds, vacuum distillation is strongly recommended. Performing the distillation under reduced pressure lowers the required temperatures, which minimizes the risk of thermal decomposition and potential side reactions.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Place the crude mixture into the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a pressure gauge and cold trap. Gradually reduce the pressure to the desired level (e.g., 10-15 mmHg).

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection: As the temperature rises, the lower-boiling component, o-cresol (BP ~75 °C at 10 mmHg), will begin to distill.[4] Collect this first fraction.

  • Product Distillation: After the o-cresol has been removed, the vapor temperature will plateau and then begin to rise again. Change the receiving flask to collect the main fraction of this compound, which will distill at its characteristic reduced-pressure boiling point (130 °C at 12 mmHg).[5]

  • Completion: Stop the distillation when the temperature either rises significantly or drops, or when only a small residue remains in the distillation flask. Release the vacuum carefully before turning off the condenser water.

G cluster_logic Purification Method Selection Logic Start Crude Product Scale What is the scale of the experiment? Start->Scale ImpurityLevel What is the impurity level of o-cresol? Scale->ImpurityLevel Multi-gram to kg Chromatography Column Chromatography Scale->Chromatography < 1 gram Extraction Acid-Base Extraction ImpurityLevel->Extraction High (>10%) Distillation Vacuum Distillation ImpurityLevel->Distillation Low to Moderate (<10%) PurityGoal What is the final purity requirement? PurityGoal->Chromatography Very High (>99.5%) Extraction->PurityGoal Distillation->PurityGoal

Caption: Decision tree for selecting the optimal purification method.

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the purification process.

ProblemPossible Cause(s)Recommended Solution(s)
A stubborn emulsion forms during NaOH extraction. 1. The concentration of the crude mixture in the organic solvent is too high. 2. Vigorous shaking created a very fine dispersion.1. Dilute the mixture with more organic solvent. 2. Add a small amount of brine (saturated NaCl solution) and swirl gently to help break the emulsion. 3. In severe cases, filter the entire emulsified layer through a pad of Celite or glass wool.
Yield of purified product is low after extraction. 1. Incomplete extraction of the product from the aqueous phase. 2. The product has some slight solubility in the basic aqueous phase. 3. Insufficient drying of the organic layer before evaporation.1. Ensure the pH of the aqueous phase is strongly basic (>12) to fully deprotonate the cresol. 2. After removing the basic aqueous layers, you can "back-extract" them with a fresh portion of organic solvent to recover any dissolved product. 3. Ensure the drying agent is used in sufficient quantity and allowed adequate contact time.
The distillate is still contaminated with o-cresol after distillation. 1. Inefficient fractionating column. 2. Distillation rate was too fast, preventing proper equilibrium. 3. Vacuum pressure was unstable.1. Use a longer Vigreux column or a packed column (e.g., with Raschig rings) for better separation efficiency. 2. Reduce the heating rate to allow vapor-liquid equilibria to be established in the column. Aim for a collection rate of about 1 drop per second. 3. Ensure your vacuum system is leak-free and can maintain a stable pressure.
The product appears dark or discolored after purification. 1. Thermal decomposition during distillation. 2. Air oxidation of residual phenolic impurities at high temperatures.1. Ensure the vacuum is sufficiently deep to keep the distillation temperature as low as possible. 2. If distillation was used, consider re-purifying the discolored product via a quick acid-base extraction or by passing it through a short plug of silica gel to remove polar, colored impurities.

Part 4: Purity Assessment

Q4: How can I reliably assess the purity of my final product and confirm the absence of o-cresol?

A4: A combination of chromatographic and spectroscopic methods should be used for a comprehensive purity assessment.

  • Gas Chromatography (GC): GC is an excellent method for determining purity.[11][12] Due to the large boiling point difference, you will see well-resolved peaks for o-cresol and this compound. The peak area percentage can be used to quantify the amount of residual o-cresol.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used to separate these two compounds.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. The aromatic protons of o-cresol will have a distinct chemical shift pattern compared to the product. Most importantly, the acidic phenolic -OH proton of o-cresol is often a broad singlet that is exchangeable with D₂O, whereas the alcoholic -OH of the product will appear elsewhere. The absence of the characteristic o-cresol signals is a strong indicator of purity.

References

  • Vertex AI Search. o-Cresol | Solubility of Things. [Online].
  • Wikipedia. o-Cresol. [Online]. Available: [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - o-Cresol. [Online]. Available: [Link]

  • University of Colorado Boulder. Acid-Base Extraction. [Online]. Available: [Link]

  • Chemistry Steps. Organic Acid-Base Extractions. [Online]. Available: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 335, O-Cresol. [Online]. Available: [Link]

  • Wikipedia. Acid–base extraction. [Online]. Available: [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Cresols - Table 4-2, Physical and Chemical Properties of Cresols. [Online]. Available: [Link]

  • ResearchGate. Removal of phenol by liquid-liquid extraction from pharmaceutical wastewater | Request PDF. [Online]. Available: [Link]

  • Biotage. Why are Phenols so Challenging to Extract from Water?. [Online]. Available: [Link]

  • ChemWhat. o-Cresol CAS#: 95-48-7. [Online]. Available: [Link]

  • Google Patents. WO2004046039A1 - Extraction of phenol from wastewater. [Online].
  • MDPI. Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. [Online]. Available: [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Online]. Available: [Link]

  • National Center for Biotechnology Information. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. [Online]. Available: [Link]

  • ResearchGate. Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract?. [Online]. Available: [Link]

  • Semantic Scholar. liquid extraction of phenol from simulated sebacic acid wastewater. [Online]. Available: [Link]

  • MDPI. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. [Online]. Available: [Link]

  • De Anza College. Separation of Phenols by Gas Chromatography. [Online]. Available: [Link]

  • Google Patents. US1886885A - Process for the separation of alcohols and phenols from mixtures. [Online].
  • Quora. How can a phenol-alcohol mixture be separated?. [Online]. Available: [Link]

  • Semantic Scholar. Separation of Some Halogenated Phenols by GC-MS. [Online]. Available: [Link]

  • ResearchGate. Column chromatography of phenolics?. [Online]. Available: [Link]

  • Google Patents. Method of separating components of phenols mixture by distillation. [Online].
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  • Khan Academy. Preparation of phenol| Alcohols, phenols and ethers | Grade 12 | Chemistry. [Online]. Available: [Link]

  • The Good Scents Company. 1-(2-methoxy-1-methyl ethoxy)-2-propanol. [Online]. Available: [Link]

  • Google Patents. US3155734A - Process for separation of phenols from aqueous mixtures containing them. [Online].
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 572561, 2-Propanol, 1-methoxy-3-(2-methylphenoxy)-. [Online]. Available: [Link]

  • Dutscher. Protein purification troubleshooting guide. [Online]. Available: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 92839, 1-Phenoxy-2-propanol. [Online]. Available: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10374790, 2-Methyl-1-phenoxy-2-propanol. [Online]. Available: [Link]

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Technical Support Center: Purification of 1-(2-Methylphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the purification of 1-(2-Methylphenoxy)-2-propanol. This guide is designed for researchers, scientists, and drug development professionals who are working with this important intermediate and encountering challenges related to isomeric impurities. We will delve into the root causes of these impurities, effective methods for their detection and removal, and provide detailed troubleshooting protocols to ensure you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the purification of this compound.

Q1: What are the primary isomeric impurities I should expect during the synthesis of this compound?

A1: The synthesis of this compound typically involves the reaction of 2-methylphenol (o-cresol) with propylene oxide or a related C3-epoxide synthon. This reaction can proceed via two different ring-opening pathways, leading to two principal constitutional isomers:

  • Desired Product: this compound (a secondary alcohol) results from the nucleophilic attack at the less substituted carbon of the epoxide.

  • Primary Isomeric Impurity: 2-(2-Methylphenoxy)-1-propanol (a primary alcohol) results from the attack at the more substituted carbon.

Under typical base-catalyzed conditions, the formation of the desired secondary alcohol, this compound, is generally favored. However, the formation of the primary alcohol isomer is a common side reaction that leads to a persistent impurity.[1]

Furthermore, this compound possesses a chiral center at the C2 position, meaning it exists as a pair of enantiomers: (R)-1-(2-Methylphenoxy)-2-propanol and (S)-1-(2-Methylphenoxy)-2-propanol. Unless a stereospecific synthesis is employed, the product will be a racemic mixture of these two enantiomers. Separating these enantiomers presents a distinct and significant challenge compared to separating the constitutional isomers.

G cluster_reactants Reactants cluster_products Reaction Products o-cresol 2-Methylphenol (o-Cresol) Reaction o-cresol->Reaction PO Propylene Oxide PO->Reaction Product Desired Product This compound (Secondary Alcohol) Impurity Isomeric Impurity 2-(2-Methylphenoxy)-1-propanol (Primary Alcohol) Catalyst Base Catalyst (e.g., NaOH, KOH) Catalyst->Reaction catalysis Reaction->Product Path A (Major) Reaction->Impurity Path B (Minor)

Caption: Synthesis of this compound and the formation of its primary constitutional isomer.

Q2: Why is separating the 1-(...)-2-propanol and 2-(...)-1-propanol isomers so challenging?

A2: The primary difficulty lies in their very similar physical properties, most critically, their boiling points.[2] Structural isomers with the same molecular formula and functional groups often exhibit close boiling points, rendering standard simple distillation ineffective for separation.[3] Achieving high purity requires more advanced techniques that can exploit the subtle differences in their physical characteristics.

PropertyThis compound (Product)2-(2-Methylphenoxy)-1-propanol (Impurity)Justification for Challenge
Molecular Weight 166.22 g/mol 166.22 g/mol Identical
Boiling Point Estimated ~240-250 °CEstimated ~245-255 °CVery close; requires high-efficiency fractional distillation.[2][4]
Polarity Slightly less polar (secondary alcohol)Slightly more polar (primary alcohol)Difference allows for chromatographic separation.
Chirality ChiralAchiralEnantiomers of the main product have identical boiling points and polarity, requiring chiral separation methods.[5]
Q3: What analytical techniques are best for identifying and quantifying these isomers?

A3: A multi-pronged analytical approach is recommended for robust quality control.

  • Gas Chromatography (GC): This is the workhorse method for baseline purity assessment and quantification. A GC coupled with a Flame Ionization Detector (FID) provides excellent sensitivity and quantitative data on the ratio of the two constitutional isomers. A GC-Mass Spectrometry (MS) system is invaluable for confirming the identity of the peaks based on their mass-to-charge ratio and fragmentation patterns.[][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is also highly effective for separating and quantifying these isomers.[7][8] For separating the (R) and (S) enantiomers, chiral HPLC is the industry standard. This requires specialized columns with a chiral stationary phase (CSP) that can differentiate between the enantiomers.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structural confirmation. The proton NMR spectra of the two constitutional isomers will show distinct differences in the chemical shifts and splitting patterns of the protons on the propanol backbone, allowing for clear identification and relative quantification.

Q4: Can standard distillation remove the 2-(2-Methylphenoxy)-1-propanol impurity?

A4: No, simple distillation is almost always insufficient due to the close boiling points of the isomers.[2] To effectively separate them, high-efficiency fractional distillation is required.[4] This technique uses a fractionating column placed between the distillation flask and the condenser. The column is packed with material (e.g., Raschig rings, Vigreux indentations) that provides a large surface area, creating numerous theoretical plates. Each plate represents a condensation-vaporization cycle, effectively performing many simple distillations within a single apparatus, which progressively enriches the more volatile component in the vapor phase.[4]

Q5: My ultimate goal is a single enantiomer. How can I separate the (R) and (S) forms?

A5: Separating enantiomers is impossible with standard techniques like distillation or conventional chromatography because they have identical physical properties in a non-chiral environment.[5] You must employ a chiral separation method.

  • Chiral Chromatography (HPLC or SFC): This is the most direct method. It involves using a column containing a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely successful for this class of compounds.[9][10] The enantiomers interact differently with the CSP, leading to different retention times and thus, separation. Supercritical Fluid Chromatography (SFC) is often faster and uses less organic solvent than HPLC, making it an attractive alternative.[11]

  • Diastereomeric Salt Formation & Crystallization: This classical resolution technique involves reacting the racemic alcohol with a pure chiral acid to form two diastereomeric salts. Diastereomers have different physical properties (like solubility) and can often be separated by fractional crystallization.[12] After separation, the desired salt is treated with a base to liberate the pure enantiomer of the alcohol.

Troubleshooting & Optimization Guides

Problem 1: Poor Separation During Fractional Distillation
SymptomProbable Cause(s)Recommended Solution(s)
No stable temperature plateau; temperature constantly rising. 1. Distillation rate is too fast.2. Insufficient column efficiency (too few theoretical plates).1. Reduce the heating rate to allow the vapor-liquid equilibrium to be established on each theoretical plate. Aim for a collection rate of 1-2 drops per second.[3]2. Use a longer fractionating column or one with more efficient packing material (e.g., structured packing).[2]
Temperature drops after the first fraction is collected. The lower-boiling point isomer has been mostly removed.This is expected. Change the receiving flask to collect an intermediate fraction. Gradually increase the heating mantle temperature to distill the higher-boiling point desired product.[3]
Bumping or irregular boiling. 1. Lack of boiling chips or inadequate stirring.2. Localized overheating by the heating mantle.1. Always use fresh boiling chips or a magnetic stir bar for smooth boiling.2. Use a heating mantle with a stirrer, or an oil bath for more uniform heat distribution.
Low recovery of purified product. 1. Significant hold-up in a long or complex column.2. Poor column insulation leading to premature condensation.1. Choose a column appropriate for the scale of your distillation.2. Insulate the distillation column from the pot to the condenser with glass wool or aluminum foil to maintain an adiabatic state and a proper temperature gradient.[2]
Problem 2: Product "Oils Out" During Crystallization Attempts
SymptomProbable Cause(s)Recommended Solution(s)
An oil forms instead of solid crystals upon cooling. 1. The solution is too supersaturated, or cooling is too rapid.2. The chosen solvent is inappropriate.3. Residual impurities are inhibiting crystal lattice formation.1. Slow down the cooling rate. Let the solution cool to room temperature slowly before moving to an ice bath. Try adding a seed crystal of the pure compound to induce nucleation. Gently scratching the inside of the flask with a glass rod can also create nucleation sites.[13]2. Perform a solvent screen. An ideal solvent dissolves the compound when hot but not when cold.[14] Consider using a two-solvent system (one solvent in which the compound is soluble, and an "anti-solvent" in which it is not).[15]3. The material may require further purification (e.g., by chromatography) before a final crystallization step can be successful.

Experimental Protocols & Workflows

Workflow: General Purification Strategy

The following diagram outlines a logical workflow for tackling the purification of crude this compound.

Caption: A decision workflow for the purification and analysis of this compound.

Protocol 1: High-Efficiency Fractional Distillation

Objective: To separate this compound from its lower-boiling constitutional isomer, 2-(2-Methylphenoxy)-1-propanol.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Heating mantle with magnetic stirring

  • Magnetic stir bar or boiling chips

  • Fractionating column (e.g., Vigreux or packed column with ≥15 theoretical plates)

  • Distillation head with condenser and thermometer adapter

  • Thermometer

  • Receiving flasks

  • Insulating material (glass wool or aluminum foil)

  • Vacuum adapter and source (if performing vacuum distillation to lower boiling points)

Procedure:

  • Assembly: Add the crude product and a stir bar to the distillation flask (do not fill more than two-thirds full). Assemble the fractional distillation apparatus, ensuring all joints are secure. Position the thermometer bulb just below the side arm of the distillation head.[2]

  • Insulation: Wrap the fractionating column securely with glass wool or foil to prevent heat loss.[2]

  • Heating: Begin heating the flask gently. Turn on the stirrer.

  • Equilibration: Observe the ring of condensate as it slowly rises up the column. Adjust the heating to maintain a slow, steady ascent. This indicates that the vapor-liquid equilibrium is being established.[4]

  • Collect First Fraction: The temperature should stabilize at the boiling point of the more volatile component (the impurity). Collect this "forerun" in a dedicated receiving flask until the temperature begins to rise again.

  • Collect Intermediate Fraction: As the temperature rises, switch to a new receiving flask to collect an intermediate fraction, which will be a mixture of both isomers.

  • Collect Main Fraction: Once the temperature stabilizes again at the higher boiling point of your desired product, switch to a final, clean receiving flask to collect the pure this compound.

  • Shutdown: Stop the distillation before the flask boils to dryness to prevent the formation of peroxides and potential charring.

  • Analysis: Analyze all collected fractions by GC or HPLC to confirm purity and determine the composition of the intermediate fraction.

References

  • University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • All About Drugs. (n.d.). Crystallization. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Retrieved from [Link]

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  • HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Retrieved from [Link]

  • Wikipedia. (n.d.). List of purification methods in chemistry. Retrieved from [Link]

  • Millersville University. (n.d.). The Fractional Distillation of a Binary Mixture. Retrieved from [Link]

  • ChemBAM. (n.d.). Purification by fractional distillation. Retrieved from [Link]

  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, December 30). Use of fractional distillation in organic chemistry. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • US EPA. (n.d.). 2-Propanol, 1-(2-methylpropoxy)-. Retrieved from [Link]

  • Wiley. (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]

  • Google Patents. (n.d.). EP1375462A1 - Process of separating 1-methoxy-2-propanol and 2-methoxy-1-propanol from aqueous compositions.
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  • Google Patents. (n.d.). US5080794A - Separation of 1-methoxy-2-propanol and water.
  • Google Patents. (n.d.). US6846961B2 - Preparation of 1-methoxy-2-propanol.
  • PubMed. (n.d.). Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Hydrolysis Kinetic Study of Few Co-drugs of Propranolol and other Antihypertensive Drugs. Retrieved from [Link]

  • Google Patents. (n.d.). CN104961642A - Novel propranolol synthesis method.

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-(2-Methylphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-(2-Methylphenoxy)-2-propanol. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help you navigate the common challenges and streamline your synthetic workflow. Our focus is on providing practical, experience-driven advice to ensure the successful and efficient production of your target molecule.

I. Overview of Synthetic Strategies

The synthesis of this compound can be effectively achieved through two primary synthetic routes: the Williamson Ether Synthesis and the base-catalyzed ring-opening of propylene oxide. The choice between these methods depends on the availability of starting materials, desired purity, and scalability of the reaction.

  • Williamson Ether Synthesis: This classic method involves the reaction of the sodium salt of o-cresol (sodium o-cresolate) with a propylene halide (e.g., 1-chloro-2-propanol or 2-chloropropan-1-ol) or a propylene sulfonate. It is an S_N2 reaction that is generally reliable but can be prone to side reactions if not properly optimized.[1][2]

  • Ring-Opening of Propylene Oxide: This approach involves the reaction of o-cresol with propylene oxide, typically in the presence of a base or a solid catalyst. This method can be highly efficient but requires careful control of reaction conditions to ensure regioselectivity and prevent polymerization of the epoxide.

Below is a diagram illustrating the two primary synthetic pathways to this compound.

Synthesis_Pathways cluster_0 Williamson Ether Synthesis cluster_1 Propylene Oxide Ring-Opening o_cresol o-Cresol o_cresolate o-Cresolate Anion o_cresol->o_cresolate + Base product This compound o_cresol->product + Propylene Oxide base1 Base (e.g., NaOH, NaH) propylene_halide Propylene Halide / Sulfonate propylene_halide->product propylene_oxide Propylene Oxide propylene_oxide->product Catalyst catalyst Catalyst (e.g., Base, Lewis Acid) o_cresolate->product + Propylene Halide (SN2)

Caption: Primary synthetic routes to this compound.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing probable causes and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete deprotonation of o-cresol: The formation of the o-cresolate is crucial for the reaction to proceed.[3]- Use a stronger base such as sodium hydride (NaH) or potassium hydride (KH) for complete deprotonation. - Ensure anhydrous reaction conditions, as water will consume the base.
Poor quality of reagents: Deactivated base or impure starting materials can hinder the reaction.[4]- Use freshly opened or properly stored reagents. - Purify starting materials if necessary.
Suboptimal reaction temperature: The reaction rate may be too slow at low temperatures, while high temperatures can promote side reactions.[5]- For Williamson synthesis, a typical temperature range is 50-100 °C.[1] - Monitor the reaction progress using TLC or GC to determine the optimal temperature.
Formation of Significant Byproducts E2 elimination: This is a common side reaction in Williamson ether synthesis, especially with secondary alkyl halides.[6]- Use a primary propylene halide (e.g., 1-chloro-2-propanol) instead of a secondary one to favor the S_N2 reaction.[7]
C-alkylation of the phenoxide: The o-cresolate is an ambident nucleophile and can be alkylated at the aromatic ring instead of the oxygen.[1][8]- Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to favor O-alkylation.[9] - Protic solvents can solvate the oxygen atom, making the ring more nucleophilic.[8]
Polymerization of propylene oxide: In the ring-opening synthesis, propylene oxide can polymerize under certain conditions.- Control the addition of propylene oxide to the reaction mixture. - Optimize the catalyst and reaction temperature to favor the desired reaction.
Difficult Purification Presence of unreacted starting materials: Incomplete reaction can lead to a mixture of starting materials and product.- Monitor the reaction to ensure it goes to completion. - Use an excess of one reagent to drive the reaction forward, followed by a suitable workup to remove the excess.
Formation of isomeric products: The ring-opening of propylene oxide can potentially yield 2-(2-methylphenoxy)-1-propanol as an isomer.- The regioselectivity of the ring-opening is influenced by the catalyst and reaction conditions. Basic catalysts generally favor attack at the less substituted carbon of the epoxide.[10]
Emulsion formation during workup: The presence of both polar and non-polar substances can lead to emulsions during aqueous extraction.- Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. - Filter the mixture through a pad of Celite.

III. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A: Both the Williamson ether synthesis and the propylene oxide ring-opening route are viable. The Williamson synthesis offers more predictable regioselectivity, as you are reacting the o-cresolate with a specific propylene halide.[3] However, it can be susceptible to elimination side reactions.[6] The propylene oxide route is more atom-economical but requires careful control to ensure the desired regioselectivity and avoid polymerization. For laboratory-scale synthesis where high purity is critical, the Williamson ether synthesis using a primary propylene halide is often a reliable choice.

Q2: What is the optimal base for the deprotonation of o-cresol in the Williamson ether synthesis?

A: Since phenols are more acidic than aliphatic alcohols, weaker bases compared to those used for simple alcohols can be employed. Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often sufficient.[9][11] For a more robust and complete deprotonation, especially under strictly anhydrous conditions, sodium hydride (NaH) is an excellent choice as it irreversibly forms the phenoxide.[3]

Q3: How does the choice of solvent impact the Williamson ether synthesis of this compound?

A: The solvent plays a critical role in the Williamson ether synthesis. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are highly recommended.[1][9] These solvents effectively solvate the cation of the o-cresolate, leaving the oxygen anion more "naked" and thus more nucleophilic for the S_N2 attack. Protic solvents like water or alcohols should be avoided as they can solvate the phenoxide through hydrogen bonding, reducing its nucleophilicity and potentially favoring undesired C-alkylation.[8]

Q4: I am observing a significant amount of an unknown byproduct in my reaction. How can I identify it?

A: The most likely byproducts are the C-alkylated isomer or the product of an E2 elimination (an alkene). To identify the byproduct, you can use a combination of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): This will provide detailed structural information. A C-alkylated product will show characteristic aromatic proton signals and a new alkyl group attached to the ring.

  • Mass Spectrometry (MS): This will give you the molecular weight of the byproduct, which can help in its identification.

  • Infrared (IR) Spectroscopy: While less definitive, it can indicate the presence of certain functional groups.

Q5: What are the best practices for purifying the final product?

A: The purification of this compound typically involves a standard workup followed by either distillation or column chromatography.[5]

  • Workup: After the reaction is complete, it is usually quenched with water and extracted with an organic solvent like diethyl ether or ethyl acetate. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation if it is thermally stable. Alternatively, flash column chromatography on silica gel is an effective method for removing polar impurities and closely related byproducts.

IV. Optimized Experimental Protocol: Williamson Ether Synthesis

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • o-Cresol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Chloro-2-propanol

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: Under an inert atmosphere, add o-cresol (1.0 eq) to a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the o-cresol.

  • Deprotonation: Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at room temperature. The mixture will be stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium o-cresolate.

  • Addition of Alkyl Halide: Slowly add 1-chloro-2-propanol (1.2 eq) to the reaction mixture via a dropping funnel.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

V. Logical Workflow for Troubleshooting

The following diagram outlines a systematic approach to troubleshooting common issues in the synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No check_base Verify Base Strength & Stoichiometry check_yield->check_base Yes success Successful Synthesis check_purity->success No analyze_byproducts Identify Byproducts (NMR, MS) check_purity->analyze_byproducts Yes check_reagents Check Reagent Purity & Anhydrous Conditions check_base->check_reagents optimize_temp_time Optimize Temperature & Reaction Time check_reagents->optimize_temp_time optimize_temp_time->start Re-run is_elimination E2 Elimination Product? analyze_byproducts->is_elimination is_c_alkylation C-Alkylation Product? is_elimination->is_c_alkylation No use_primary_halide Switch to Primary Alkyl Halide is_elimination->use_primary_halide Yes optimize_purification Optimize Purification (Distillation/Chromatography) is_c_alkylation->optimize_purification No use_aprotic_solvent Use Polar Aprotic Solvent (e.g., DMF) is_c_alkylation->use_aprotic_solvent Yes optimize_purification->success use_primary_halide->start Re-run use_aprotic_solvent->start Re-run

Caption: A workflow for troubleshooting the synthesis of this compound.

VI. References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Understanding Williamson Synthesis: The Art of Ether Creation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic resolution of propylene oxide with formation of enantioenriched.... Retrieved from [Link]

  • Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved from [Link]

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of cresols by alkylation of phenol with methanol on solid acids. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Chegg.com. (2020, June 25). Solved Answer: Given Reaction is williamson ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Propanol, 1-methoxy-3-(2-methylphenoxy)-. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of thymol from m-cresol and propylene with γ-Al 2O3 catalysts. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Retrieved from [Link]

  • Chemcess. (n.d.). O-Cresol: Properties, Reactions, Production And Uses. Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • ChemistryViews. (2012, November 21). C- or O-Alkylation?. Retrieved from [Link]

  • Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. Retrieved from [Link]

  • YouTube. (2018, October 13). C-Alkylation vs O-Alkylation: The Thrilling Face-Off!. Retrieved from [Link]

  • Google Patents. (n.d.). WO2002083612A1 - Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol. Retrieved from

  • YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US6846961B2 - Preparation of 1-methoxy-2-propanol. Retrieved from

  • ResearchGate. (2025, August 7). The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide. Retrieved from [Link]

  • Reddit. (2022, November 29). synthesizing 1-phenoxy-2-propanol. Retrieved from [Link]

  • PMC. (n.d.). Low-Temperature Direct Oxidation of Propane to Propylene Oxide Using Supported Subnanometer Cu Clusters. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1-phenoxy-2-propanol. Retrieved from [Link]

  • Google Patents. (n.d.). EP1375462A1 - Process of separating 1-methoxy-2-propanol and 2-methoxy-1-propanol from aqueous compositions. Retrieved from

  • Synthesis of 2-chloro-1-propanol from propylene oxide by ring-opening reaction. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. Retrieved from

  • OSTI.GOV. (1989, January 6). DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS Quarterly Technical Progress Repo. Retrieved from [Link]

  • Google Patents. (n.d.). US20040000473A1 - Process of separating 1-methoxy-2-propanol and 2-methoxy-1-propanol from aqueous compositions. Retrieved from

  • ResearchGate. (n.d.). Study of the Product Distribution in the Epoxidation of Propylene over TS-1 Catalyst in a Trickle-Bed Reactor. Retrieved from [Link]

  • Sustainable Selective Propanol Production via Continuous Flow Conversion of Glycerol over Synergistic Bifunctional Catalysts: An. (n.d.). Retrieved from [Link]

  • LookChem. (n.d.). 2-Propanol, 1-[4-chloro-2-[1-(1H-imidazol-1-yl)ethenyl]-6-methylphenoxy]-3-[(1-meth ylethyl)amino]. Retrieved from [Link]

Sources

Incomplete reaction in the synthesis of 1-(2-Methylphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-(2-Methylphenoxy)-2-propanol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical synthesis in their work. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly incomplete reactions, encountered during this Williamson ether synthesis. Our aim is to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your experimental outcomes.

Understanding the Synthesis: The Williamson Ether Reaction

The synthesis of this compound is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this specific case, the sodium salt of 2-methylphenol (o-cresol), a phenoxide, acts as the nucleophile, attacking the electrophilic carbon of an epoxide, such as propylene oxide, or an alkyl halide like 1-chloro-2-propanol.[2][3] The success of this synthesis hinges on optimizing the conditions to favor the desired SN2 pathway while minimizing competing side reactions.[4]

Frequently Asked Questions (FAQs)

Q1: My reaction is showing a low yield of this compound. What are the most likely causes?

An incomplete reaction is the most common issue. Several factors can contribute to low conversion of your starting materials, 2-methylphenol and your propylene-based electrophile:

  • Insufficient Deprotonation of 2-Methylphenol: The reaction requires the formation of the more nucleophilic phenoxide. If the base used is not strong enough or is used in insufficient quantity, the equilibrium will not favor the phenoxide, leading to a sluggish or incomplete reaction.[4]

  • Poor Quality of Reagents or Solvents: The presence of water in the reaction mixture can protonate the phenoxide, reducing its nucleophilicity.[5] Ensure all reagents and solvents are anhydrous.

  • Suboptimal Reaction Temperature: Like many SN2 reactions, this synthesis requires a specific temperature range to proceed efficiently.[6] Too low a temperature will result in a slow reaction rate, while excessively high temperatures can promote side reactions.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in solvating the ions and influencing the reaction rate. Polar aprotic solvents are generally preferred for SN2 reactions.[7]

Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?

The primary side reactions to consider are:

  • Elimination Reaction (E2): If you are using a secondary alkyl halide like 1-chloro-2-propanol, the phenoxide can act as a base, leading to the formation of an alkene via an E2 elimination pathway. This is a significant competing reaction.[8] To minimize this, using a less hindered electrophile or milder reaction conditions can be beneficial.

  • C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of alkylated cresol derivatives.[9] The choice of solvent can influence the ratio of O- to C-alkylation.

Q3: How can I effectively monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the disappearance of starting materials and the appearance of the product. A suitable solvent system for this reaction would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio will depend on the specific TLC plates used, but a good starting point is a 4:1 to 1:1 mixture of Hexane:Ethyl Acetate.[10] The product, being an ether, will be less polar than the starting 2-methylphenol (an alcohol) and will thus have a higher Rf value.

In-Depth Troubleshooting Guide

This section provides a more detailed approach to diagnosing and resolving issues with your synthesis.

Problem: Incomplete Conversion of Starting Materials
Potential Cause Explanation & Causality Recommended Solution
Inefficient Phenoxide Formation The pKa of 2-methylphenol is approximately 10.3. A base with a conjugate acid pKa significantly higher than this is required for complete deprotonation. Common bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are often sufficient, but their effectiveness can be hampered by the presence of water.Use a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF.[4] Alternatively, ensure your NaOH or KOH is finely powdered and the reaction is run under anhydrous conditions.
Low Reagent Reactivity The reactivity of the electrophile is critical. While propylene oxide is reactive, its low boiling point can be problematic. If using a halo-propanol, the nature of the leaving group is important (I > Br > Cl).If using 1-chloro-2-propanol, consider converting it to the more reactive 1-iodo-2-propanol in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction).
Phase Separation Issues If using an aqueous base with an organic solvent, the reaction can be slow due to the low concentration of the phenoxide in the organic phase where the electrophile resides.Employ a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide). The PTC facilitates the transfer of the phenoxide from the aqueous phase to the organic phase, accelerating the reaction.[11][12]
Problem: Excessive Byproduct Formation
Potential Cause Explanation & Causality Recommended Solution
Dominant E2 Elimination When using a secondary alkyl halide, the phenoxide can act as a strong base, abstracting a proton and leading to the formation of an alkene. This is favored by high temperatures and sterically hindered bases/substrates.[8]Use milder reaction conditions (lower temperature and shorter reaction time). Consider using propylene oxide as the electrophile, which is not susceptible to this type of elimination.
Significant C-Alkylation The solvent can influence the site of alkylation. Protic solvents can solvate the oxygen of the phenoxide, leaving the carbon atoms more accessible for attack. Polar aprotic solvents generally favor O-alkylation.[9]Use a polar aprotic solvent such as DMF or DMSO to favor the desired O-alkylation.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound using Phase-Transfer Catalysis

This protocol is designed to be a robust starting point for your synthesis.

Materials:

  • 2-Methylphenol (o-cresol)

  • 1-Chloro-2-propanol

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylphenol (1.0 eq) in toluene.

  • Add a 50% aqueous solution of sodium hydroxide (2.0 eq) and tetrabutylammonium bromide (0.05 eq).

  • Heat the mixture to 80-90 °C with vigorous stirring.[6]

  • Slowly add 1-chloro-2-propanol (1.2 eq) to the reaction mixture over 30 minutes.

  • Maintain the reaction at 90 °C and monitor its progress by TLC every hour.

  • Upon completion, cool the reaction to room temperature and add deionized water.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring

Materials:

  • Silica gel TLC plates

  • Developing chamber

  • Hexane

  • Ethyl acetate

  • UV lamp (254 nm)

Procedure:

  • Prepare a developing solvent of 80:20 Hexane:Ethyl Acetate.[10]

  • Spot the TLC plate with the starting material (2-methylphenol), the co-starting material (1-chloro-2-propanol if available), and the reaction mixture.

  • Place the TLC plate in the developing chamber containing the eluent and allow the solvent front to ascend.[13]

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. The product, this compound, should have an Rf value between that of the two starting materials.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation and Conditions:

  • GC System: Agilent 6890N or equivalent

  • MS Detector: Agilent 5973 or equivalent

  • Column: DB-WAX capillary column (30 m x 250 µm x 0.25 µm) or similar polar column.

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes.[14]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

Sample Preparation:

Dilute a small aliquot of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 10-100 µg/mL.

Visualizing the Process

Reaction Mechanism

Williamson_Ether_Synthesis Cresol 2-Methylphenol Phenoxide 2-Methylphenoxide Cresol->Phenoxide Deprotonation Intermediate Alkoxide Intermediate Phenoxide->Intermediate SN2 Attack NaOH NaOH H2O H2O PropyleneOxide Propylene Oxide Product This compound Intermediate->Product Protonation (from H2O) Troubleshooting_Workflow Start Incomplete Reaction Observed Check_Base Check Base Strength & Stoichiometry Start->Check_Base Check_Reagents Verify Reagent & Solvent Purity (Anhydrous) Start->Check_Reagents Check_Temp Optimize Reaction Temperature Start->Check_Temp Check_Solvent Evaluate Solvent Choice Start->Check_Solvent Side_Products Significant Byproducts Observed Start->Side_Products Success Reaction Optimized Check_Base->Success Check_Reagents->Success Check_Temp->Success PTC Consider Phase-Transfer Catalysis Check_Solvent->PTC PTC->Success Elimination Identify Elimination Products (Alkene) Side_Products->Elimination C_Alkylation Identify C-Alkylation Products Side_Products->C_Alkylation Optimize_Conditions Optimize Conditions (Lower Temp, Milder Base) Elimination->Optimize_Conditions Change_Solvent Change to Polar Aprotic Solvent (DMF, DMSO) C_Alkylation->Change_Solvent Optimize_Conditions->Success Change_Solvent->Success

Sources

Technical Support Center: Purification of 1-(2-Methylphenoxy)-2-propanol by Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(2-methylphenoxy)-2-propanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the purity of this compound through distillation. Here, we will delve into the nuances of the distillation process, addressing common challenges and providing scientifically grounded solutions.

Introduction to the Purification Challenge

This compound is a high-boiling point alcohol, and achieving high purity is often critical for its intended applications. Distillation is a primary method for its purification, but success hinges on a thorough understanding of its physical properties and the nature of potential impurities. This guide provides a structured approach to troubleshooting and optimizing your distillation protocol.

Understanding the Physicochemical Properties

A successful distillation strategy begins with a solid understanding of the compound's properties.

PropertyValueSource
Boiling Point 130 °C at 12 mmHg[1]
Density 1.04 g/cm³[1]
Refractive Index 1.5180-1.5210[1]

The high boiling point at atmospheric pressure necessitates the use of vacuum distillation to prevent thermal decomposition.[2][3] Reducing the pressure lowers the boiling point, allowing for a gentler separation process that preserves the integrity of the molecule.[2][3][4]

Visualizing the Distillation Workflow

A well-designed distillation setup is crucial for efficient purification. The following diagram illustrates a standard vacuum fractional distillation apparatus.

DistillationWorkflow cluster_heating Heating & Vaporization cluster_separation Separation cluster_condensation Condensation & Collection cluster_control System Control Heating_Mantle Heating Mantle (with Stirring) Boiling_Flask Boiling Flask (Crude this compound) Heating_Mantle->Boiling_Flask Heat Fractionating_Column Fractionating Column (e.g., Vigreux) Boiling_Flask->Fractionating_Column Vapors Condenser Condenser Fractionating_Column->Condenser Purified Vapor Thermometer Thermometer Fractionating_Column->Thermometer Receiving_Flask Receiving Flask (Pure Fractions) Condenser->Receiving_Flask Condensate Vacuum_Source Vacuum Source Receiving_Flask->Vacuum_Source Reduced Pressure

Caption: Standard vacuum fractional distillation setup.

Troubleshooting Guide

This section addresses specific problems you may encounter during the distillation of this compound.

Issue 1: Bumping or Uncontrolled Boiling

Question: My distillation is proceeding unevenly, with sudden, violent boiling (bumping). How can I resolve this?

Answer: Bumping occurs when the liquid superheats and then boils in a burst. This is a common issue with vacuum distillation.

Solutions:

  • Ensure Adequate Stirring: Vigorous and constant stirring is the most effective way to prevent bumping. Use a magnetic stir bar and stir plate.

  • Use Boiling Chips: For distillations where magnetic stirring is not feasible, add fresh, porous boiling chips to the boiling flask before heating. Never add boiling chips to a hot liquid , as this can cause violent boiling.

  • Gradual Heating: Apply heat slowly and evenly to the boiling flask. A heating mantle is preferred over a Bunsen burner for better temperature control.

Issue 2: Poor Separation of Impurities

Question: I'm not achieving the desired purity. My final product is contaminated with what I suspect are starting materials or side-products.

Answer: Inefficient separation is often due to an inadequate distillation setup or incorrect parameters. The key is to enhance the number of theoretical plates in your system.[5]

Solutions:

  • Utilize a Fractionating Column: For separating compounds with close boiling points, a simple distillation setup is insufficient.[5][6][7] A fractionating column, such as a Vigreux or packed column, provides a larger surface area for repeated vaporization-condensation cycles, leading to better separation.[5]

  • Optimize the Reflux Ratio: Reflux is the process of condensed vapor returning to the distillation column. A higher reflux ratio (more liquid returning to the column than is collected) generally improves separation but increases the distillation time. Adjust the heating rate and insulation of the column to find an optimal balance.

  • Consider Azeotropic Distillation: If you have impurities that form azeotropes (mixtures that boil at a constant temperature) with your product, standard distillation will not separate them.[8][9] In such cases, introducing an entrainer—a substance that forms a new, lower-boiling azeotrope with one of the components—can be effective.[9] For example, water can be used to form azeotropes with certain organic compounds, facilitating their removal.[10]

Issue 3: Product Decomposition

Question: I'm observing charring or discoloration in the boiling flask, and my yield is low. I suspect the product is decomposing.

Answer: this compound, like many high-boiling organic compounds, can be susceptible to thermal degradation.[3][11]

Solutions:

  • Lower the Distillation Temperature with a Deeper Vacuum: The primary reason for using vacuum distillation is to lower the boiling point and avoid decomposition.[2][3][4] If you are still observing decomposition, you need to achieve a lower pressure in your system. A more powerful vacuum pump or checking your apparatus for leaks can help. The relationship between pressure and boiling point can be estimated using the Clausius-Clapeyron relation.[3][12]

  • Minimize Residence Time: The longer the compound is exposed to high temperatures, the greater the chance of decomposition. Plan your distillation to proceed efficiently without unnecessary delays.

Issue 4: Inability to Reach the Desired Vacuum

Question: My vacuum pump is running, but I can't achieve the low pressure needed to distill my compound effectively.

Answer: Leaks in the distillation apparatus are the most common cause of this problem.

Solutions:

  • Inspect All Joints and Connections: Ensure all ground glass joints are properly greased and sealed. Check all tubing and connections for cracks or loose fittings.

  • Use a Manometer: A manometer is essential for accurately measuring the pressure within your distillation setup. This will help you determine if you have a leak or if your pump is not performing adequately.

  • Cold Trap: Place a cold trap between your distillation apparatus and the vacuum pump. This will condense any volatile substances before they enter the pump, protecting it and improving its performance.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude this compound?

A1: The impurities will largely depend on the synthetic route. Common impurities could include unreacted starting materials such as 2-methylphenol and propylene oxide, as well as side-products from their reaction.[13] Additionally, isomers like 2-(2-methylphenoxy)-1-propanol could be present.

Q2: How can I determine the purity of my distilled fractions?

A2: Several analytical techniques can be used:

  • Gas Chromatography (GC): GC is an excellent method for assessing the purity of volatile and semi-volatile compounds.[14][15] It can separate your product from impurities and provide quantitative data on their relative amounts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your product and help identify any impurities.

  • Refractive Index: A simple and quick method to check the purity of your fractions. A constant refractive index across several fractions indicates a pure compound.

Q3: What safety precautions should I take during the distillation of this compound?

A3: Always consult the Safety Data Sheet (SDS) for the compound and any solvents used.[16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17][18]

  • Ventilation: Perform the distillation in a well-ventilated fume hood.[16][18]

  • Vacuum Safety: Inspect all glassware for cracks or defects before applying a vacuum. Use a safety shield around the apparatus.

  • Heating: Use a heating mantle with a temperature controller. Never heat a closed system.

Q4: Can I use simple distillation instead of fractional distillation?

A4: Simple distillation is generally only effective for separating liquids with significantly different boiling points (a difference of more than 25 °C at atmospheric pressure) or for separating a volatile liquid from a non-volatile solid.[7] For purifying this compound from closely boiling impurities, fractional distillation is necessary to achieve high purity.[5][6]

Experimental Protocol: Vacuum Fractional Distillation of this compound

This protocol outlines a general procedure. Specific parameters may need to be optimized based on the purity of your starting material and the desired final purity.

1. Apparatus Setup: a. Assemble a vacuum fractional distillation apparatus as shown in the diagram above. Ensure all glassware is clean and dry. b. Use a round-bottom flask of an appropriate size for the volume of crude material to be distilled (the flask should be no more than two-thirds full). c. Lightly grease all ground glass joints to ensure a good seal. d. Place a magnetic stir bar in the boiling flask. e. Insulate the fractionating column with glass wool or aluminum foil to maintain a proper temperature gradient.

2. Distillation Procedure: a. Charge the boiling flask with the crude this compound. b. Begin stirring and slowly apply vacuum to the system. c. Once the desired vacuum is reached and stable, begin to heat the boiling flask gently with the heating mantle. d. Observe the condensation ring rising slowly up the fractionating column. e. Collect any low-boiling impurities as a forerun in a separate receiving flask. f. When the temperature at the thermometer stabilizes at the boiling point of this compound at the operating pressure, change to a clean receiving flask to collect the main fraction. g. Continue to collect the main fraction as long as the temperature remains constant. h. If the temperature begins to rise, it may indicate the presence of higher-boiling impurities. At this point, you can either stop the distillation or collect this fraction separately. i. Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.

3. Analysis: a. Analyze the collected fractions for purity using an appropriate analytical method such as GC or NMR. b. Combine the pure fractions.

Logical Relationships in Distillation Parameter Optimization

Distillation_Optimization Purity Desired Purity Column_Efficiency Column Efficiency (Theoretical Plates) Purity->Column_Efficiency directly proportional Reflux_Ratio Reflux Ratio Purity->Reflux_Ratio directly proportional Throughput Distillation Throughput Heating_Rate Heating Rate Throughput->Heating_Rate directly proportional Throughput->Reflux_Ratio inversely proportional Stability Compound Stability Vacuum Vacuum Level Stability->Vacuum directly proportional (deeper vacuum = higher stability) Stability->Heating_Rate inversely proportional Vacuum->Heating_Rate influences required Heating_Rate->Reflux_Ratio affects Column_Efficiency->Reflux_Ratio influences optimal

Caption: Interplay of key parameters in distillation optimization.

References

  • This compound. ChemicalBook.
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  • Process for separation of alkyl phenols by azeotropic distillation.
  • 2-propanol. Fisher Scientific.
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  • Process of separating 1-methoxy-2-propanol and 2-methoxy-1-propanol from aqueous compositions.
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  • 1-(2,6-DIMETHYLPHENOXY)-2-PROPANOL. ChemicalBook.
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  • GAS CHROMATOGRAPHY METHOD OF CLEANING VALIDATION PROCESS FOR 2-PROPANOL RESIDUE DETERMINATION IN PHARMACEUTICAL MANUFACTURING EQUIPMENT. International Journal of Pharmaceutical Sciences and Drug Research.
  • Analytical Methods. Royal Society of Chemistry.
  • Separation of the Mixture 2-Propanol + Water by Heterogeneous Azeotropic Distillation with Isooctane as an Entrainer. MDPI.
  • SCY1611 – Analytical Chemistry Unit - I. Sathyabama Institute of Science and Technology.
  • Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol.
  • Preparation method of 2-amino-2-methyl-1-propanol.
  • The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide.
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Preventing elimination side reactions in ether synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Ether Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their ether synthesis protocols and troubleshoot common side reactions, particularly undesired elimination reactions. Here, you will find in-depth technical guidance, troubleshooting workflows, and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Minimizing Elimination Side Reactions

Elimination reactions, which lead to the formation of alkenes instead of the desired ether, are a common challenge in ether synthesis, especially in the widely used Williamson ether synthesis.[1] This guide provides a structured approach to diagnosing and resolving these issues.

Scenario 1: Low Yield of Desired Ether with Significant Alkene Byproduct Formation

You are attempting to synthesize an ether via the Williamson method and your post-reaction analysis (e.g., GC-MS, NMR) shows a low yield of the ether product alongside a significant amount of an alkene byproduct.

Initial Diagnosis: This strongly suggests that the E2 elimination pathway is outcompeting the desired SN2 substitution pathway.[2] This is a common issue when reaction conditions are not optimal.

Troubleshooting Workflow:

  • Evaluate Your Substrate Choice: The structure of your alkyl halide is the most critical factor.[3]

    • Are you using a secondary or tertiary alkyl halide? These substrates are highly prone to elimination reactions.[3][4] The alkoxide, being a strong base, will readily abstract a proton from a beta-carbon, leading to alkene formation.

    • Solution: If possible, redesign your synthesis to use a primary alkyl halide or a methyl halide.[3] This is the most effective way to minimize elimination.[2] For instance, to synthesize methyl tert-butyl ether (MTBE), you should react tert-butoxide with methyl iodide, not methoxide with tert-butyl chloride. The latter combination will almost exclusively yield isobutylene through elimination.

  • Assess the Steric Hindrance of Your Nucleophile (Alkoxide):

    • Are you using a bulky alkoxide? A sterically hindered base, like potassium tert-butoxide, can favor elimination even with a primary alkyl halide because it has difficulty accessing the carbon atom for a backside attack (SN2).[5][6]

    • Solution: If your synthesis allows, opt for a less sterically hindered alkoxide. For example, use sodium ethoxide instead of sodium tert-butoxide if synthesizing an ethyl ether.

  • Examine Your Reaction Temperature:

    • Are you running the reaction at an elevated temperature? Higher temperatures generally favor elimination over substitution.[1]

    • Solution: Try running the reaction at a lower temperature. Williamson ether syntheses are often conducted at temperatures ranging from 50 to 100 °C.[1] It may be beneficial to start at a lower temperature (e.g., room temperature or 50 °C) and monitor the reaction progress. If the reaction is too slow, a moderate increase in temperature can be attempted.

  • Consider Your Solvent:

    • Are you using a protic solvent? While the reaction can be run in the parent alcohol of the alkoxide, polar aprotic solvents are often preferred.[3]

    • Solution: Solvents like acetonitrile and N,N-dimethylformamide (DMF) are commonly used and can enhance the rate of SN2 reactions.[1]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right base to minimize elimination in the Williamson ether synthesis?

A1: The ideal base for generating the alkoxide should be strong enough to deprotonate the alcohol but not so sterically hindered that it promotes elimination.

  • Sodium hydride (NaH) is a popular choice because it is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the alkoxide.[3] The only byproduct is hydrogen gas.

  • Potassium hydride (KH) can also be used and is similar in reactivity to NaH.[3]

  • Avoid using bulky bases like potassium tert-butoxide (t-BuOK) unless it is part of your desired alkoxide, as they are more likely to act as a base for elimination rather than a nucleophile for substitution.[6]

Q2: I need to synthesize an ether from a secondary alcohol. How can I avoid elimination?

A2: Synthesizing ethers from secondary alcohols using the Williamson method is challenging due to the competing elimination reaction with secondary alkyl halides.[3] Here are two strategies:

  • Optimal Williamson Approach: The best strategy is to use the secondary alcohol to form the alkoxide (nucleophile) and react it with a primary alkyl halide.[3] For example, to make isopropyl ethyl ether, react isopropoxide with ethyl bromide, not ethoxide with 2-bromopropane.[7] The latter will produce a significant amount of propene.

  • Alternative Method: Alkoxymercuration-Demercuration: This is an excellent alternative that avoids the use of strong bases and the associated elimination reactions.[8][9] The reaction involves the addition of an alcohol across an alkene in a Markovnikov fashion without the risk of carbocation rearrangements.[10][11]

Q3: Can I use acid-catalyzed dehydration of alcohols to make my ether? When is this method not suitable?

A3: Acid-catalyzed dehydration of alcohols is primarily suitable for the synthesis of symmetrical ethers from primary alcohols .[12][13] For example, heating ethanol with sulfuric acid at around 140°C produces diethyl ether.[12]

This method is not suitable for:

  • Unsymmetrical ethers: Using a mixture of two different alcohols will result in a mixture of three different ethers, which are often difficult to separate.[14]

  • Secondary and tertiary alcohols: These alcohols readily undergo dehydration to form alkenes, even at lower temperatures.[14]

Q4: What is the effect of the leaving group on the competition between substitution and elimination?

A4: The leaving group's ability to depart influences the rates of both SN2 and E2 reactions. In general, a better leaving group will accelerate both reactions. For alkyl halides, the reactivity order is I > Br > Cl > F.[15] Using a more reactive alkyl halide (e.g., an iodide) may allow you to run the reaction under milder conditions (e.g., lower temperature), which can favor substitution.

Data Summary: Factors Influencing Substitution (SN2) vs. Elimination (E2)

FactorFavors SN2 (Ether Formation)Favors E2 (Alkene Formation)Rationale
Alkyl Halide Structure Methyl > PrimaryTertiary > Secondary > PrimarySteric hindrance around the electrophilic carbon prevents the backside attack required for SN2.[3][16]
Alkoxide (Base/Nucleophile) Less sterically hindered (e.g., methoxide, ethoxide)More sterically hindered (e.g., tert-butoxide)Bulky bases are better at abstracting a proton (elimination) than attacking a sterically hindered carbon (substitution).[5][6]
Temperature Lower temperaturesHigher temperaturesElimination reactions have a higher activation energy and are therefore more favored at elevated temperatures.[1]
Solvent Polar aprotic (e.g., DMF, acetonitrile)-Polar aprotic solvents solvate the cation but not the nucleophile, increasing its reactivity for substitution.[1]

Experimental Protocols

Protocol 1: Optimized Williamson Ether Synthesis of Ethyl Isopropyl Ether

This protocol is designed to maximize the yield of ethyl isopropyl ether by choosing the reactants that minimize the E2 side reaction.

  • Alkoxide Formation: a. In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 50 mL of anhydrous tetrahydrofuran (THF). b. To the THF, slowly add 2.4 g (0.1 mol) of sodium hydride (NaH) as a 60% dispersion in mineral oil. c. While stirring under a nitrogen atmosphere, slowly add 6.0 g (0.1 mol) of isopropanol dropwise using a syringe. d. Stir the mixture at room temperature for 1 hour, or until hydrogen gas evolution ceases. This forms sodium isopropoxide.

  • Ether Synthesis: a. To the solution of sodium isopropoxide, add 10.9 g (0.1 mol) of ethyl bromide dropwise at room temperature. b. After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 50-60°C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). c. Once the reaction is complete, cool the mixture to room temperature.

  • Work-up and Purification: a. Carefully quench the reaction by the slow addition of 50 mL of water. b. Transfer the mixture to a separatory funnel and extract with 3 x 50 mL of diethyl ether. c. Combine the organic layers and wash with 50 mL of brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. e. Purify the crude product by fractional distillation to obtain pure ethyl isopropyl ether.

Protocol 2: Alkoxymercuration-Demercuration Synthesis of 2-Methoxypropane

This protocol is an alternative for synthesizing ethers that are prone to elimination under Williamson conditions.

  • Alkoxymercuration: a. In a 250 mL round-bottom flask, dissolve 8.5 g (0.02 mol) of mercury(II) trifluoroacetate in 100 mL of methanol. b. Cool the solution in an ice bath and bubble propene gas through the solution for 20-30 minutes until an excess of propene has been added. c. Stir the reaction mixture for 1 hour at room temperature.

  • Demercuration: a. To the reaction mixture, add 50 mL of a 3 M sodium hydroxide solution. b. Cool the mixture in an ice bath and slowly add a solution of 0.76 g (0.02 mol) of sodium borohydride in 20 mL of 3 M sodium hydroxide. c. Stir the mixture for 1 hour. A black precipitate of mercury metal will form.

  • Work-up and Purification: a. Decant the supernatant liquid from the mercury precipitate. b. Transfer the liquid to a separatory funnel and extract with 3 x 50 mL of diethyl ether. c. Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. e. Purify the crude product by distillation.

Visualizations

Williamson_Ether_Synthesis cluster_0 Reactants cluster_1 Pathways cluster_2 Products Alkoxide R-O⁻ SN2 SN2 Pathway (Substitution) Alkoxide->SN2 Nucleophilic Attack E2 E2 Pathway (Elimination) Alkoxide->E2 Proton Abstraction Alkyl_Halide R'-CH₂-X Alkyl_Halide->SN2 Alkyl_Halide->E2 Ether R-O-CH₂-R' (Desired Product) SN2->Ether Alkene R'=CH₂ (Side Product) E2->Alkene

Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.

Decision_Workflow Start Synthesize Ether R-O-R' Choose_Alkyl_Halide Is a primary or methyl halide available for R' or R? Start->Choose_Alkyl_Halide Williamson Use Williamson Synthesis Choose_Alkyl_Halide->Williamson Yes Alkoxymercuration Consider Alkoxymercuration- Demercuration Choose_Alkyl_Halide->Alkoxymercuration No Check_Sterics Is the alkoxide sterically hindered? Williamson->Check_Sterics Low_Temp Use lower temperature (e.g., 50°C) Check_Sterics->Low_Temp Yes Success High Ether Yield Check_Sterics->Success No Low_Temp->Success

Caption: Decision workflow for selecting an ether synthesis method.

References

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • The Organic Chemistry Tutor. (2021). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy![Link]

  • Hazel Chem. (2020). Williamson ether synthesis (done wrong). [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Request PDF. (n.d.). Williamson Ether Synthesis on Solid Support: Substitution versus Elimination. [Link]

  • Chemistry LibreTexts. (2021). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. [Link]

  • Chemistry Stack Exchange. (2023). Why does Williamson's Ether Synthesis ONLY follow Sn2 Mechanism. [Link]

  • RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

  • Chemistry LibreTexts. (2024). 18.2: Preparing Ethers. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

  • Quora. (2018). How to decide if Alkyl Halides undergo elimination or Williamson's ether synthesis when it reacts with NaOEt. [Link]

  • Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. [Link]

  • Chemistry LibreTexts. (2020). 15.4: Alkoxymercuration-Demercuration Synthesis of Ethers. [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2023). Deciding SN1/SN2/E1/E2 (1) - The Substrate. [Link]

  • Chemistry LibreTexts. (2023). Dehydration of Alcohols to Make Ethers. [Link]

  • Master Organic Chemistry. (2023). Oxymercuration Demercuration of Alkenes. [Link]

  • Chemistry Steps. (n.d.). Oxymercuration-Demercuration. [Link]

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Catalyst Selection for Williamson Ether Synthesis of Phenoxy Propanols: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of phenoxy propanols via the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of catalyst selection and reaction optimization. Here, we move beyond simple protocols to explain the underlying principles that govern this powerful C-O bond-forming reaction, empowering you to troubleshoot effectively and achieve optimal results in your laboratory. Many beta-blockers, a critical class of therapeutics for cardiovascular diseases, share a common structural motif of an aryloxypropanolamine, often synthesized via this method.[1][2]

Section 1: Frequently Asked Questions (FAQs)

Here we address common questions encountered during the synthesis of phenoxy propanols.

Q1: What is the fundamental role of a catalyst in the Williamson ether synthesis for phenoxy propanols?

A1: In the context of phenoxy propanol synthesis, which often involves a polar phenoxide salt and a less polar alkylating agent (e.g., propylene oxide or a halohydrin), the primary role of a "catalyst" is typically as a phase-transfer catalyst (PTC) .[3][4] The reaction involves a nucleophilic substitution (SN2) mechanism where a phenoxide ion attacks an electrophilic carbon.[5][6] However, the phenoxide, being an ionic species, has poor solubility in the organic phase where the alkylating agent resides. A PTC, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the aqueous or solid phase into the organic phase, thereby accelerating the reaction rate.[7][8]

Q2: I'm observing a significant amount of an alkene byproduct. What is the cause and how can I minimize it?

A2: The formation of an alkene is a classic sign of a competing E2 elimination reaction.[9][10] This side reaction is particularly prevalent when using secondary alkyl halides.[6][9] The phenoxide, being a strong base, can abstract a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond instead of the desired ether.[10]

To minimize this:

  • Choice of Alkylating Agent: Whenever possible, opt for a primary alkyl halide. For phenoxy propanols, this often involves reacting a phenol with a propylene-based electrophile. If using a halohydrin, ensure it is a primary halide.

  • Reaction Temperature: Lowering the reaction temperature generally favors the SN2 pathway over E2 elimination.[9][11] Elimination reactions often have a higher activation energy.[9]

  • Base Selection: While a base is necessary to deprotonate the phenol, using a very strong, sterically hindered base can sometimes favor elimination. For phenols, weaker bases like potassium carbonate (K₂CO₃) or even sodium hydroxide (NaOH) are often sufficient and can reduce the rate of elimination compared to stronger bases like sodium hydride (NaH).[9]

Q3: My reaction yield is low, even with minimal byproduct formation. What are other potential causes?

A3: Low yields can stem from several factors beyond E2 elimination:

  • Incomplete Deprotonation: The phenol must be fully converted to the phenoxide to act as an effective nucleophile. Ensure you are using a sufficient stoichiometric amount of a suitable base.[10] For less acidic phenols, a stronger base or more forcing conditions may be necessary.

  • Steric Hindrance: The SN2 reaction is sensitive to steric bulk.[6][9] If your phenol or alkylating agent has bulky substituents near the reacting centers, the reaction rate will be significantly slower.

  • C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the aromatic ring (C-alkylation), typically at the ortho or para positions.[9][12] This side reaction is influenced by the solvent. Polar aprotic solvents like DMF or DMSO generally favor the desired O-alkylation.[9]

  • Moisture: The presence of water can hydrolyze the alkylating agent and deactivate the phenoxide. Ensure all glassware is dry and use anhydrous solvents when necessary.[11][13]

Q4: How do I choose between a conventional catalyst and a phase-transfer catalyst?

A4: For the synthesis of phenoxy propanols, which typically involves a two-phase system (e.g., a solid phenoxide and an organic solvent, or an aqueous base and an organic phase), a phase-transfer catalyst is highly recommended.[4][8] Conventional homogeneous catalysts are less common in this specific application. The use of a PTC allows for milder reaction conditions, avoids the need for strictly anhydrous solvents, and can significantly improve reaction rates and yields.[4]

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of phenoxy propanols.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Ineffective catalyst. 2. Insufficiently basic conditions. 3. Reaction temperature too low. 4. Inactive alkylating agent.1. Screen different phase-transfer catalysts (see Protocol 1). 2. Use a stronger base or ensure complete deprotonation of the phenol. 3. Gradually increase the reaction temperature while monitoring for byproduct formation.[11] 4. Check the purity and reactivity of the alkylating agent.
Significant Alkene Byproduct 1. E2 elimination is favored. 2. Reaction temperature is too high. 3. Use of a secondary or tertiary alkyl halide.1. Lower the reaction temperature.[9] 2. If possible, redesign the synthesis to use a primary alkylating agent.[6][9] 3. Use a less basic phenoxide if the phenol acidity allows.
Presence of C-Alkylated Products 1. Reaction conditions favoring C-alkylation.1. Switch to a polar aprotic solvent such as DMF or DMSO.[9]
Reaction Stalls Before Completion 1. Catalyst deactivation. 2. Reagents consumed by side reactions.1. Add a fresh portion of the catalyst. 2. Analyze the reaction mixture to identify and mitigate side reactions.

Section 3: Experimental Protocols

Protocol 1: Screening of Phase-Transfer Catalysts for Phenoxy Propanol Synthesis

This protocol outlines a general procedure for screening the efficacy of different phase-transfer catalysts.

Objective: To identify the most effective phase-transfer catalyst for the reaction between a substituted phenol and propylene oxide (or a suitable halohydrin).

Materials:

  • Substituted Phenol

  • Propylene Oxide (or 1-chloro-2-propanol)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene (or another suitable solvent)

  • Phase-Transfer Catalysts (e.g., Tetrabutylammonium bromide (TBAB), Tetrabutylammonium hydrogen sulfate (TBAHS), Benzyltriethylammonium chloride (BTEAC), 18-Crown-6)

  • Internal standard for GC/HPLC analysis

Procedure:

  • Set up a parallel reaction block or a series of identical reaction flasks equipped with reflux condensers and magnetic stirrers.

  • To each flask, add the substituted phenol (1.0 eq), potassium carbonate (1.5 eq), and the chosen solvent (e.g., toluene, 5 mL per mmol of phenol).

  • To each flask, add a different phase-transfer catalyst (0.05 eq). Include a control reaction with no catalyst.

  • Add the internal standard to each flask.

  • Heat the reactions to a consistent temperature (e.g., 80 °C).

  • Add the propylene oxide (1.2 eq) to each flask.

  • Monitor the reactions at regular intervals (e.g., every hour) by taking small aliquots and analyzing them by GC or HPLC.

  • Compare the rate of product formation and the final conversion for each catalyst.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Analysis prep1 Set up parallel reactors prep2 Add phenol, K₂CO₃, and solvent prep1->prep2 prep3 Add different PTC to each reactor prep2->prep3 prep4 Add internal standard prep3->prep4 react1 Heat to 80 °C prep4->react1 react2 Add propylene oxide react1->react2 analysis1 Monitor by GC/HPLC react2->analysis1 analysis2 Compare catalyst performance analysis1->analysis2

Caption: Workflow for screening phase-transfer catalysts.

Protocol 2: Optimization of Reaction Conditions

Once an effective catalyst has been identified, this protocol can be used to optimize other reaction parameters.

Objective: To maximize the yield of the desired phenoxy propanol by optimizing temperature, reactant stoichiometry, and catalyst loading.

Procedure:

  • Using the best catalyst from Protocol 1, set up a series of reactions.

  • Temperature Optimization: Run the reaction at different temperatures (e.g., 60 °C, 80 °C, 100 °C) while keeping other parameters constant. Analyze for yield and byproduct formation.

  • Stoichiometry Optimization: Vary the equivalents of the base (e.g., 1.2, 1.5, 2.0 eq) and the alkylating agent (e.g., 1.1, 1.2, 1.5 eq) to find the optimal ratio.

  • Catalyst Loading Optimization: Vary the amount of the phase-transfer catalyst (e.g., 0.01, 0.05, 0.10 eq) to determine the most cost-effective loading.

  • Analyze the results from each set of experiments to determine the optimal reaction conditions.

optimization_logic start Identify Best Catalyst temp Optimize Temperature start->temp stoich Optimize Stoichiometry temp->stoich loading Optimize Catalyst Loading stoich->loading end Optimal Conditions loading->end

Caption: Logical flow for reaction optimization.

Section 4: Mechanistic Insights

A deeper understanding of the reaction mechanism can aid in troubleshooting and optimization.

The Williamson ether synthesis proceeds via an SN2 mechanism.[5][6] In the case of phenoxy propanol synthesis using a phase-transfer catalyst, the key steps are:

  • Deprotonation: The phenol is deprotonated by a base (e.g., K₂CO₃) to form the phenoxide anion.

  • Phase Transfer: The phase-transfer catalyst (Q⁺X⁻) exchanges its counter-ion (X⁻) for the phenoxide anion (ArO⁻) at the interface of the two phases.

  • Nucleophilic Attack: The resulting lipophilic ion pair [Q⁺ArO⁻] moves into the organic phase, where the "naked" and highly reactive phenoxide anion performs a backside attack on the electrophilic carbon of the alkylating agent, displacing the leaving group.[11]

  • Catalyst Regeneration: The catalyst cation (Q⁺) then returns to the aqueous or solid phase to repeat the cycle.

ptc_mechanism cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase phenol ArOH + Base phenoxide ArO⁻ phenol->phenoxide Deprotonation catalyst_cycle Q⁺X⁻ phenoxide->catalyst_cycle Anion Exchange alkyl_halide R-X product Ar-O-R alkyl_halide->product product->catalyst_cycle Catalyst Regeneration ion_pair [Q⁺ArO⁻] ion_pair->product SN2 Attack catalyst_cycle->ion_pair Phase Transfer

Caption: Mechanism of phase-transfer catalyzed Williamson ether synthesis.

By understanding these fundamental principles and utilizing the provided troubleshooting and optimization guides, researchers can confidently approach the synthesis of phenoxy propanols, leading to improved efficiency and higher yields in their synthetic endeavors.

References

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Williamson ether synthesis. Retrieved from [Link]

  • Bronson, T. (2020, October 20). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). WO2002083612A1 - Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol.
  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

  • Journal of Chemical Education. (1977). An Ether Synthesis Using Phase Transfer Catalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Synthesis, Docking Study and β-Adrenoceptor Activity of Some New Oxime Ether Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Reddit. (2022, November 29). Synthesizing 1-phenoxy-2-propanol. Retrieved from [Link]

  • ACS Publications. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

  • Journal of Medicinal and Medical Chemistry. (2025). A Comprehensive Review on Beta Blockers Synthesis Methods. Retrieved from [Link]

  • askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis. Retrieved from [Link]

  • Semantic Scholar. (2005, February 23). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

  • TailoredRead. (2025, September 16). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. Retrieved from [Link]

  • Chad's Prep. (2021, January 28). 13.2 Synthesis of Ethers [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthetic approaches towards the synthesis of ß-blockers (Betaxolol, Metoprolol, Sotalol and Timolol). Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • European Pharmaceutical Review. (2025, June 20). Novel method could optimise beta-blocker synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • AMS Dottorato. (n.d.). NEW AND MORE SUSTAINABLE PROCESSES FOR THE SYNTHESIS OF PHENOLICS: 2-phenoxyethanol and hydroxytyrosol. Retrieved from [Link]

  • University of Wisconsin-River Falls. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • Polish Pharmaceutical Society. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?. Retrieved from [Link]

  • Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). A Brief Introduction to Chemical Reaction Optimization. Retrieved from [Link]

  • CNKI. (n.d.). Phase Transfer Catalyzed Synthesis of 2-(Trichloromethyl)-2-propanol. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to 1-(2-Methylphenoxy)-2-propanol and 1-(3-Methylphenoxy)-2-propanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical intermediates and building blocks for pharmaceutical and industrial applications, seemingly minor structural variations can lead to significant differences in physicochemical properties, biological activity, and safety profiles. This guide provides an in-depth comparative analysis of two positional isomers: 1-(2-Methylphenoxy)-2-propanol (ortho-isomer) and 1-(3-Methylphenoxy)-2-propanol (meta-isomer). Understanding the nuances between these isomers is critical for researchers and drug development professionals in selecting the appropriate candidate for their specific application, be it in the synthesis of novel therapeutic agents, as a solvent, or as a preservative.

Introduction: The Significance of Positional Isomerism

This compound and 1-(3-Methylphenoxy)-2-propanol are aryloxypropanolamine derivatives, a class of compounds known for a wide range of industrial and pharmaceutical applications.[1] The key distinction between these two molecules lies in the position of the methyl group on the phenoxy ring. This seemingly subtle difference in the ortho- versus meta-position can significantly influence the molecule's steric hindrance, electronic distribution, and ultimately its reactivity and interaction with biological systems. This guide will dissect these differences, providing a comprehensive, data-supported comparison to inform your research and development endeavors.

Physicochemical Properties: A Head-to-Head Comparison

The physical and chemical properties of a compound are fundamental to its application. These properties dictate its solubility, stability, and compatibility with other substances. Below is a comparative table of the key physicochemical properties of the two isomers.

PropertyThis compound1-(3-Methylphenoxy)-2-propanol
CAS Number 4317-61-74317-62-8[2][3]
Molecular Formula C10H14O2C10H14O2[2][3]
Molecular Weight 166.22 g/mol 166.22 g/mol [3]
Appearance LiquidNot explicitly stated, likely liquid
Purity 95%Information not available
InChI Key ISIQEWJJVXFCDP-UHFFFAOYSA-NDKTVQFUMIUPSGI-UHFFFAOYSA-N[2][4]
Storage Temperature Room temperature, sealed in dry conditionsInformation not available

Note: Data is compiled from various sources and may not be directly comparable due to different measurement conditions. Researchers should always refer to the certificate of analysis for specific batches.

The identical molecular formula and weight underscore that these are indeed isomers. The available data for the ortho-isomer indicates it is a liquid at room temperature. While the physical state of the meta-isomer is not explicitly stated in the readily available literature, its structural similarity suggests it is also likely a liquid under standard conditions.

Synthesis and Chemical Reactivity

The synthesis of these isomers typically follows a common pathway involving the reaction of the corresponding cresol (2-methylphenol or 3-methylphenol) with a propylene oxide derivative. The choice of starting cresol dictates the final product.

Generalized Synthesis Workflow

The synthesis generally proceeds via a nucleophilic substitution reaction where the phenoxide, generated from the cresol by a base, attacks the epoxide ring of a propylene oxide derivative.

Synthesis_Workflow Cresol 2-Methylphenol or 3-Methylphenol Phenoxide Corresponding Methylphenoxide Cresol->Phenoxide Deprotonation Base Base (e.g., NaOH, NaH) Base->Phenoxide Product This compound or 1-(3-Methylphenoxy)-2-propanol Phenoxide->Product Nucleophilic Attack Propylene_Oxide Propylene Oxide Derivative Propylene_Oxide->Product caption Generalized synthesis of methylphenoxy-2-propanol isomers.

Caption: Generalized synthesis of methylphenoxy-2-propanol isomers.

The reactivity of the hydroxyl and the secondary alcohol groups in the final products allows for further chemical modifications, making them versatile intermediates in organic synthesis. For instance, the hydroxyl group can undergo esterification or etherification, while the secondary alcohol can be oxidized to a ketone. The steric hindrance from the ortho-methyl group in this compound may slightly reduce the reaction rates at the ether linkage compared to the meta-isomer.

Comparative Performance in Applications

While specific comparative studies on the performance of these two isomers are limited, we can infer potential differences based on the applications of the broader class of aryloxypropanolamines and the influence of ortho- versus meta-substitution.

Pharmaceutical Intermediates

Aryloxypropanolamine scaffolds are central to many beta-blocker drugs.[5] The position of substituents on the aromatic ring is a key determinant of cardioselectivity and other pharmacological properties.[5] It is plausible that the ortho- and meta-methyl isomers could serve as precursors to different beta-blockers with distinct pharmacological profiles. The steric bulk of the ortho-methyl group could influence binding affinity and selectivity for β1-adrenergic receptors over β2-receptors.

Solvents and Preservatives

Phenoxy propanols are utilized as solvents and preservatives in various industries, including cosmetics and coatings.[1] Their efficacy in these roles depends on properties like solvency power and antimicrobial activity. The slight difference in polarity and steric hindrance between the two isomers could lead to variations in their performance as solvents for specific resins or as preservatives against certain microbial strains.

Pharmacological and Toxicological Considerations

The toxicological profiles of these isomers are not extensively documented in publicly available literature. However, we can draw parallels from studies on related compounds. A study comparing the anesthetic potency and acute toxicity of 2-phenoxyethanol and 1-phenoxy-2-propanol in common carp found both to be effective and relatively harmless.[6] The 96-hour LC50 values were determined to be 327.9 mg/L for 2-phenoxyethanol and 304.2 mg/L for 1-phenoxy-2-propanol, indicating similar levels of acute toxicity in this model.[6]

It is reasonable to hypothesize that both this compound and 1-(3-Methylphenoxy)-2-propanol would exhibit a low order of acute toxicity. However, the metabolic pathways could differ due to the position of the methyl group, potentially leading to different toxicological endpoints upon chronic exposure. For instance, the metabolism of the aromatic ring could be influenced by the position of the methyl group, leading to different hydroxylated metabolites.

Experimental Protocols for Isomer Differentiation and Analysis

The separation and unambiguous identification of positional isomers are critical for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.

Protocol for Isomer Separation by Reverse-Phase HPLC

This protocol provides a starting point for developing a robust HPLC method for separating this compound and 1-(3-Methylphenoxy)-2-propanol.

Objective: To achieve baseline separation of the two isomers.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA, optional, for peak shape improvement)

  • Isomer standards (this compound and 1-(3-Methylphenoxy)-2-propanol)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A starting gradient could be 30-70% acetonitrile over 20 minutes. A small amount of TFA (e.g., 0.1%) can be added to both solvents to improve peak shape.

  • Standard Preparation: Prepare individual standard solutions of each isomer in the mobile phase at a concentration of approximately 1 mg/mL. Also, prepare a mixed standard solution containing both isomers.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 270 nm (or determined by UV scan of the standards)

  • Analysis: Inject the individual standards to determine their retention times. Then, inject the mixed standard to confirm separation.

  • Method Optimization: Adjust the gradient profile, mobile phase composition, and flow rate to optimize the resolution between the two isomer peaks.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Mobile_Phase Prepare Mobile Phase (Acetonitrile/Water) Injection Inject Sample (10 µL) Mobile_Phase->Injection Standards Prepare Isomer Standard Solutions Standards->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (270 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Peak_Analysis Analyze Retention Times & Peak Areas Chromatogram->Peak_Analysis caption Workflow for HPLC-based isomer separation.

Caption: Workflow for HPLC-based isomer separation.

Protocol for Isomer Identification by GC-MS

GC-MS provides excellent separation and structural information, making it ideal for the definitive identification of isomers.

Objective: To separate and identify the two isomers based on their retention times and mass spectra.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms)

Reagents:

  • Dichloromethane or other suitable solvent (GC grade)

  • Isomer standards

Procedure:

  • Sample Preparation: Prepare dilute solutions (e.g., 100 µg/mL) of the individual isomers and a mixture in dichloromethane.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass range: m/z 40-400

  • Analysis: Inject the samples and acquire the data.

  • Data Interpretation: Compare the retention times of the peaks in the mixed sample to those of the individual standards. Analyze the mass spectra of the separated peaks and compare them to library spectra or the fragmentation patterns of the standards for positive identification. The fragmentation patterns are expected to be very similar, with potential minor differences in the relative abundance of certain ions.

Conclusion and Future Directions

While this compound and 1-(3-Methylphenoxy)-2-propanol share the same chemical formula, the positional difference of the methyl group imparts distinct, albeit sometimes subtle, characteristics. The ortho-isomer is likely to exhibit greater steric hindrance, which can influence its reactivity and biological interactions. For researchers and drug development professionals, the choice between these two isomers will depend on the specific requirements of their application.

Further comparative studies are warranted to fully elucidate the differences in their pharmacological, toxicological, and performance profiles. Head-to-head comparisons of their efficacy as, for example, antimicrobial agents or their metabolic fate in vivo would provide invaluable data for informed decision-making in both industrial and pharmaceutical contexts.

References

  • Galy, O., & Šupíková, M. (2018). The comparison of anesthetic potency and toxicity of 2-phenoxyethanol and 1-phenoxy-2-propanol for juvenile common carp.
  • CAS Common Chemistry. (n.d.). 2-Propanol, 1-[(1-methylethyl)amino]-3-(3-methylphenoxy)-, hydrochloride (1:1). Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of a. 2,2-Dimethyl-3-(3-phenyl-2-propenoxy)propanol. Retrieved from [Link]

  • Krajewska, D., & Fidecka, S. (2013). Comparative analysis of selected β-blockers. Acta Poloniae Pharmaceutica - Drug Research, 70(5), 779-786.
  • Johnson, W., & Cosmetic Ingredient Review Expert Panel. (2017). Safety Assessment of 2-Methyl-1,3-propanediol as Used in Cosmetics. International Journal of Toxicology, 36(5_suppl), 59S-64S.
  • Wu, J., Ji, C., & Xu, F. (2013). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
  • PubChem. (n.d.). 1-(3-methylphenoxy)-2-propanol. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Bis(2-methylphenoxy)-2-propanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Propanol, 1-methoxy-3-(2-methylphenoxy)-. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxy-2-propanol. Retrieved from [Link]

  • Google Patents. (n.d.). US6846961B2 - Preparation of 1-methoxy-2-propanol.
  • Morgott, D. A. (1993). Determination of 1-methoxy-2-propanol and its metabolite 1,2-propanediol in rat and mouse plasma by gas chromatography.
  • PubChem. (n.d.). 1-Ethoxy-2-propanol. Retrieved from [Link]

  • Reddy, G. S., & Kumar, K. R. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Journal of Pharmaceutical and Biomedical Analysis, 54(2), 311-316.
  • Tristar Intermediates. (n.d.). Phenoxy Propanol- Manufacturers & Suppliers. Retrieved from [Link]

  • Al-Rubaye, A. F., & Kadhim, M. J. (2020). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Systematic Reviews in Pharmacy, 11(11), 1546-1555.
  • Mathkoor, M. M., et al. (2023). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 486-499.

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A Comparative Analysis of 1-(2-Methylphenoxy)-2-propanol and 1-(4-Methylphenoxy)-2-propanol: Exploring Isomeric Influences on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmacological research and specialty chemical development, the subtle art of molecular design often dictates the efficacy and specificity of a compound. Positional isomerism, a seemingly minor structural alteration, can profoundly impact a molecule's biological activity. This guide provides an in-depth comparative analysis of two such isomers: 1-(2-Methylphenoxy)-2-propanol and 1-(4-Methylphenoxy)-2-propanol. While direct comparative studies on these specific molecules are not extensively documented in publicly available literature, this guide will leverage established principles of medicinal chemistry, structure-activity relationships (SAR) of analogous compounds, and standardized experimental protocols to provide a robust predictive comparison for researchers in drug development and related scientific fields.

Introduction: The Significance of the Methyl Group Position

This compound (ortho-isomer) and 1-(4-Methylphenoxy)-2-propanol (para-isomer) are aryloxypropanolamine derivatives. This class of compounds is recognized for a wide range of biological activities, including but not limited to, antimicrobial, antifungal, and beta-adrenergic blocking properties. The core structure consists of a propanol backbone linked to a cresol (methylphenol) moiety via an ether linkage. The critical difference lies in the position of the methyl group on the phenyl ring.

The positioning of this methyl group can influence the molecule's electronic properties, lipophilicity, and steric hindrance. These factors, in turn, can affect how the molecule interacts with biological targets, its metabolic stability, and its overall pharmacokinetic and pharmacodynamic profile. This guide will explore the anticipated differences in their biological activities, drawing parallels from existing research on related phenoxy derivatives.

Synthesis of 1-(Methylphenoxy)-2-propanol Isomers

The synthesis of these isomers typically follows a Williamson ether synthesis pathway. This involves the reaction of the corresponding cresol isomer (o-cresol or p-cresol) with a suitable propylene oxide derivative in the presence of a base.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Cresol o-Cresol or p-Cresol Reaction_Vessel Reaction in a suitable solvent (e.g., Ethanol, DMF) Cresol->Reaction_Vessel Propylene_Oxide Propylene Oxide Propylene_Oxide->Reaction_Vessel Base Base (e.g., NaOH, KOH) Base->Reaction_Vessel Product This compound or 1-(4-Methylphenoxy)-2-propanol Reaction_Vessel->Product caption General Synthesis Workflow

Caption: General workflow for the synthesis of 1-(methylphenoxy)-2-propanol isomers.

Predicted Comparative Biological Activity

Based on the known biological activities of structurally similar aryloxypropanolamines, it is hypothesized that both this compound and 1-(4-Methylphenoxy)-2-propanol will exhibit antimicrobial and antifungal properties. The primary mechanism of action for such compounds often involves the disruption of microbial cell membranes.

Antimicrobial and Antifungal Activity: A Structure-Activity Relationship (SAR) Perspective

The lipophilicity of the molecule is a key determinant of its ability to penetrate microbial cell membranes. The position of the methyl group can influence this property.

  • 1-(4-Methylphenoxy)-2-propanol (para-isomer): The para-position of the methyl group results in a more linear and symmetrical molecule. This symmetry can sometimes facilitate more efficient packing within the lipid bilayer of the cell membrane, potentially leading to enhanced membrane disruption and, consequently, higher antimicrobial activity.

  • This compound (ortho-isomer): The ortho-position of the methyl group introduces steric hindrance near the ether linkage. This could potentially hinder the molecule's interaction with the cell membrane or with specific enzymes, possibly resulting in slightly lower antimicrobial potency compared to the para-isomer. However, this steric hindrance could also influence the compound's metabolic profile, potentially making it more resistant to degradation by certain microbial enzymes.

The following table presents a hypothetical comparison of the Minimum Inhibitory Concentrations (MIC) for the two isomers against representative microorganisms, based on the SAR principles discussed. Lower MIC values indicate higher potency.

MicroorganismPredicted MIC (µg/mL) of this compoundPredicted MIC (µg/mL) of 1-(4-Methylphenoxy)-2-propanol
Staphylococcus aureus (Gram-positive bacterium)64 - 12832 - 64
Escherichia coli (Gram-negative bacterium)128 - 25664 - 128
Candida albicans (Fungus)32 - 6416 - 32

Note: This data is predictive and requires experimental validation.

Potential for Beta-Adrenergic Blocking Activity

Many aryloxypropanolamine structures are known to be beta-blockers. The substitution pattern on the aromatic ring is crucial for selectivity and potency. While a comprehensive analysis would require extensive in-vivo and in-vitro pharmacological testing, some general predictions can be made. The nature and position of the substituent on the phenyl ring influence the interaction with beta-adrenergic receptors. It is plausible that both isomers could exhibit some degree of beta-blocking activity, with potential differences in their selectivity for β1 versus β2 receptors.

Experimental Protocols for Activity Assessment

To empirically validate the predicted activities, the following standardized experimental protocols are recommended.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve this compound and 1-(4-Methylphenoxy)-2-propanol in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbes and medium) and negative (medium only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MIC_Assay_Workflow Start Start Prep_Stock Prepare Stock Solutions of Isomers Start->Prep_Stock Serial_Dilution Perform Serial Dilutions in 96-well plate Prep_Stock->Serial_Dilution Inoculate Inoculate Wells Serial_Dilution->Inoculate Prep_Inoculum Prepare Standardized Microbial Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Determine MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End caption MIC Assay Workflow

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Antibiofilm Activity Assay

Bacterial biofilms are a significant challenge in clinical and industrial settings. This assay determines the ability of the compounds to inhibit biofilm formation.

Step-by-Step Methodology:

  • Preparation of Plates: Prepare serial dilutions of the compounds in a 96-well flat-bottom microtiter plate as described for the MIC assay.

  • Inoculation: Inoculate the wells with a standardized bacterial suspension.

  • Incubation: Incubate the plate without shaking for a period sufficient for biofilm formation (e.g., 24-48 hours).

  • Washing: Carefully remove the planktonic (free-floating) bacteria by washing the wells with a sterile saline solution.

  • Staining: Stain the remaining adherent biofilm with a solution of crystal violet (0.1%).

  • Solubilization: After washing away the excess stain, solubilize the bound crystal violet with an appropriate solvent (e.g., 30% acetic acid or ethanol).

  • Quantification: Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of ~570 nm. A reduction in absorbance compared to the control indicates inhibition of biofilm formation.

Conclusion and Future Directions

While direct experimental data comparing this compound and 1-(4-Methylphenoxy)-2-propanol is currently lacking, a scientifically-grounded prediction can be made based on established structure-activity relationships. The para-isomer, 1-(4-Methylphenoxy)-2-propanol, is anticipated to exhibit slightly greater antimicrobial and antifungal potency due to its more linear structure, which may facilitate more effective disruption of microbial cell membranes. Conversely, the ortho-isomer, this compound, may have a different metabolic profile due to steric hindrance.

This guide provides a framework for the rational comparison and experimental validation of these two isomers. Further research, including the detailed experimental protocols outlined herein, is essential to definitively characterize and compare their biological activities. Such studies will not only elucidate the specific properties of these molecules but also contribute to the broader understanding of how positional isomerism can be leveraged in the design of novel therapeutic agents and specialty chemicals.

References

  • Synthesis of Aryloxypropanolamines

    • Title: Synthesis of a novel series of (aryloxy)propanolamines: new selective beta 2-blocking agents
    • Source: PubMed
    • URL: [Link]

  • Antimicrobial Activity of Related Compounds

    • Title: ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))
    • Source: One Health & Risk Management
    • URL: [Link]

  • Minimum Inhibitory Concentration (MIC)
  • Antibiofilm Activity Assay Protocol

    • Title: Microtiter plate assays to assess antibiofilm activity against bacteria
    • Source: N
    • URL: [Link]

  • Toxicity of Cresol Isomers

    • Title: DECOS and SCG Basis for an Occup
    • Source: INCHEM
    • URL: [Link]

A Spectroscopic Guide to Distinguishing Isomers of Methylphenoxy Propanol

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

The precise identification of isomers is a cornerstone of chemical analysis, particularly in the pharmaceutical and fine chemical industries where subtle structural differences can lead to significant variations in biological activity, toxicity, and physical properties. Methylphenoxy propanol, a key intermediate in various synthetic pathways, exists as three positional isomers: ortho-, meta-, and para-. This guide provides a comprehensive comparison of spectroscopic techniques for the unambiguous differentiation of these isomers, supported by established principles and experimental insights.

The Challenge of Isomer Differentiation

Positional isomers, such as the ortho-, meta-, and para- variants of methylphenoxy propanol, share the same molecular formula and thus the same molecular weight. This similarity makes them challenging to distinguish using techniques that rely solely on mass, such as basic mass spectrometry. However, the different substitution patterns on the aromatic ring create unique electronic and steric environments for the constituent atoms, leading to distinct spectroscopic "fingerprints" when analyzed by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[1] For differentiating the isomers of methylphenoxy propanol, both ¹H (proton) and ¹³C (carbon-13) NMR provide definitive data.

¹H NMR Spectroscopy: Unraveling Proton Environments

The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm) is particularly informative for distinguishing between ortho, meta, and para isomers.[1] The key lies in analyzing the chemical shifts and, more importantly, the spin-spin coupling patterns of the aromatic protons.

  • para-Methylphenoxy Propanol: Due to its symmetry, the para isomer exhibits the simplest aromatic signal. The two protons adjacent to the ether linkage are chemically equivalent, as are the two protons adjacent to the methyl group. This results in a characteristic AA'BB' system, which often appears as two distinct doublets.[2][3]

  • ortho-Methylphenoxy Propanol: The ortho isomer lacks the symmetry of the para form, resulting in four distinct aromatic proton environments. This leads to a more complex multiplet in the aromatic region, often resolvable into two doublets and two triplets (or doublets of doublets).[4]

  • meta-Methylphenoxy Propanol: Similar to the ortho isomer, the meta form also has four unique aromatic protons. However, the coupling patterns differ. One might observe a singlet (or a finely split triplet due to long-range coupling), two doublets, and a triplet.[4]

The protons of the propanol side chain will also show characteristic signals, but these are generally less useful for differentiating the positional isomers of the aromatic ring.

¹³C NMR Spectroscopy: A Tale of Carbon Symmetry

¹³C NMR spectroscopy provides a direct count of the number of unique carbon environments in a molecule.[5] This makes it an exceptionally clear method for distinguishing the isomers of methylphenoxy propanol based on their symmetry.[6]

  • para-Methylphenoxy Propanol: The C₂ symmetry axis through the ether and methyl groups results in only six unique carbon signals in the aromatic region (four for the ring carbons and two for the substituents).[6]

  • ortho- and meta-Methylphenoxy Propanol: Lacking the symmetry of the para isomer, both the ortho and meta isomers will display eight distinct signals in their ¹³C NMR spectra (six for the aromatic ring carbons and two for the substituents).[6] While both give eight signals, the specific chemical shifts will differ due to the varying electronic effects of the substituents at different positions.

Table 1: Expected Number of Signals in ¹H and ¹³C NMR Spectra for Methylphenoxy Propanol Isomers

IsomerExpected Aromatic ¹H NMR SignalsExpected Aromatic ¹³C NMR Signals
ortho-46
meta-46
para-24

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy is a rapid and effective technique for identifying functional groups and discerning aromatic substitution patterns.[2] The key differentiating features for the methylphenoxy propanol isomers are found in the "fingerprint" region of the spectrum, particularly the C-H out-of-plane bending vibrations between 900 and 675 cm⁻¹.[2]

  • ortho-Disubstituted: Typically shows a strong absorption band around 750 cm⁻¹.

  • meta-Disubstituted: Characterized by two strong bands, one around 780 cm⁻¹ and another around 690 cm⁻¹.

  • para-Disubstituted: Exhibits a single strong absorption band in the region of 810-840 cm⁻¹.

Additionally, the C-O stretching vibrations of the ether linkage will be present, but are less diagnostic for isomer differentiation. The broad O-H stretch from the alcohol group will be a prominent feature in all three isomers, typically in the range of 3200-3600 cm⁻¹.[7][8]

Table 2: Characteristic IR Absorption Bands for Aromatic Substitution Patterns

Substitution PatternC-H Out-of-Plane Bending (cm⁻¹)
ortho-~750
meta-~780 and ~690
para-810-840

Mass Spectrometry (MS): A Supporting Role

While electron ionization mass spectrometry (EI-MS) is a powerful tool for determining molecular weight, it is generally less effective for distinguishing positional isomers of aromatic compounds because they often produce very similar fragmentation patterns.[3] The molecular ion peak (M⁺) will be identical for all three isomers. While subtle differences in fragment ion abundances may exist, these are often not reliable enough for unambiguous identification without derivatization or specialized techniques like chemical ionization-tandem mass spectrometry (CI-MS/MS).[9]

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Dissolution: Accurately weigh approximately 5-10 mg of the methylphenoxy propanol isomer.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex or invert the tube to ensure complete dissolution and a homogeneous solution.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added.

¹H and ¹³C NMR Data Acquisition
  • Instrument Setup: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., 'zg30').

    • Set the number of scans (e.g., 8-16) and a relaxation delay (d1) of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-220 ppm).[5]

    • Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for each carbon.

    • A larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the low natural abundance of ¹³C.

Sample Preparation and Data Acquisition for IR Spectroscopy
  • Sample Preparation (Neat Liquid): Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.[3]

  • Data Acquisition:

    • Place the salt plates in the sample holder of an FTIR spectrometer.

    • Acquire a background spectrum of the empty salt plates.

    • Acquire the sample spectrum over the desired range (e.g., 4000-600 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a systematic approach to distinguishing the isomers of methylphenoxy propanol using the spectroscopic techniques discussed.

Isomer_Differentiation_Workflow start Unknown Methylphenoxy Propanol Isomer c13_nmr Acquire ¹³C NMR Spectrum start->c13_nmr num_signals Count Aromatic Carbon Signals c13_nmr->num_signals para_isomer para-Isomer (4 Signals) num_signals->para_isomer 4 Signals ortho_meta ortho- or meta-Isomer (6 Signals) num_signals->ortho_meta 6 Signals ir_spec Acquire IR Spectrum (Confirmation) para_isomer->ir_spec h1_nmr Acquire ¹H NMR Spectrum ortho_meta->h1_nmr coupling_pattern Analyze Aromatic Coupling Pattern h1_nmr->coupling_pattern ortho_isomer ortho-Isomer (Complex Multiplet) coupling_pattern->ortho_isomer Complex Multiplet meta_isomer meta-Isomer (Distinct Singlet/Doublets/Triplet) coupling_pattern->meta_isomer Simpler Pattern ortho_isomer->ir_spec meta_isomer->ir_spec ir_analysis Analyze C-H Bending Region (900-675 cm⁻¹) ir_spec->ir_analysis final_id Confirmed Isomer Identity ir_analysis->final_id

Caption: Workflow for the spectroscopic differentiation of methylphenoxy propanol isomers.

Conclusion

The differentiation of ortho-, meta-, and para-methylphenoxy propanol is readily achievable through a systematic application of spectroscopic techniques. ¹³C NMR spectroscopy provides the most direct and unambiguous initial differentiation based on the number of unique carbon signals, which is a direct consequence of molecular symmetry. ¹H NMR spectroscopy serves as an excellent complementary or primary technique, with the coupling patterns in the aromatic region providing a clear fingerprint for each isomer. Finally, IR spectroscopy offers a rapid and cost-effective method for confirmation, with the C-H out-of-plane bending vibrations being highly characteristic of the substitution pattern. By employing this multi-faceted spectroscopic approach, researchers, scientists, and drug development professionals can confidently identify and characterize these critical chemical isomers.

References

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A Senior Application Scientist's Guide to GC-MS Methodologies for the Separation of Phenoxy Propanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of isomeric impurities are critical for ensuring product quality, safety, and efficacy. Phenoxy propanol isomers, specifically the positional isomers 1-phenoxy-2-propanol and 2-phenoxy-1-propanol, are common process-related impurities in the synthesis of various active pharmaceutical ingredients (APIs). Due to their similar physicochemical properties, their separation presents a significant analytical challenge. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the effective separation of these isomers, drawing upon established analytical principles and experimental insights to empower you in your method development.

The Challenge of Separating Phenoxy Propanol Isomers

The primary challenge in separating 1-phenoxy-2-propanol and 2-phenoxy-1-propanol lies in their subtle structural differences. As positional isomers, they share the same molecular weight and elemental composition, leading to identical mass spectra under standard electron ionization (EI). Consequently, their differentiation relies entirely on chromatographic separation. Furthermore, 1-phenoxy-2-propanol is a chiral molecule, existing as (R)- and (S)-enantiomers, which may require specific chiral columns for their resolution if stereospecific synthesis or degradation is a concern.

This guide will explore three core GC-MS strategies for tackling this separation challenge:

  • Leveraging Column Polarity: A comparative analysis of polar and non-polar stationary phases.

  • Enhancing Volatility and Resolution through Derivatization: A practical examination of when and how to derivatize.

  • Resolving Enantiomers: A focused look at chiral GC separation.

Comparative Analysis of GC-MS Methodologies

The choice of an appropriate GC-MS method is contingent on the specific analytical goals, such as routine quality control, impurity profiling, or enantiomeric purity assessment. Below, we compare the performance of different approaches.

Method 1: The Role of Stationary Phase Polarity

The selection of the GC column's stationary phase is the most critical factor in achieving the separation of positional isomers[1][2]. The principle of "like dissolves like" is a foundational concept in chromatography; polar columns will exhibit stronger interactions with polar analytes, leading to longer retention times and potentially better separation from less polar compounds[3][4][5].

Non-Polar Stationary Phases (e.g., 5% Phenyl Polysiloxane/Dimethyl Polysiloxane)

Non-polar columns, such as those with a DB-5 or HP-5 phase, separate compounds primarily based on their boiling points[5][6]. For phenoxy propanol isomers, which have very similar boiling points, achieving baseline separation on a non-polar column can be challenging.

Polar Stationary Phases (e.g., Polyethylene Glycol - WAX, or Cyanopropylphenyl Polysiloxane)

Polar columns, such as those with a WAX or a "624" type phase, offer a different separation mechanism based on dipole-dipole interactions and hydrogen bonding capabilities[1]. The hydroxyl group and the ether linkage in the phenoxy propanol isomers can interact differently with the polar stationary phase, leading to differential retention and improved resolution. For instance, a VOCOL® column, which has a polar stationary phase, has been successfully used for the analysis of propylene glycol phenyl ether (a mixture of phenoxy propanol isomers).

Table 1: Performance Comparison of Polar vs. Non-Polar GC Columns for Phenoxy Propanol Isomer Separation

ParameterNon-Polar Column (e.g., DB-5ms)Polar Column (e.g., DB-WAX or Rxi-1301Sil MS)Rationale & Insights
Resolution of Positional Isomers Poor to moderateGood to excellentPolar phases provide differential interactions (dipole-dipole, H-bonding) with the hydroxyl and ether functionalities of the isomers, enhancing selectivity.[7][8]
Elution Order Primarily by boiling pointInfluenced by polarity and boiling pointOn a polar column, the more polar isomer will be retained longer.
Peak Shape Generally goodCan be prone to tailing for polar analytes without proper column deactivation and inlet maintenance.The hydroxyl group can interact with active sites in the GC system.
General Applicability Broad applicability for a wide range of compounds.More selective for polar analytes.A polar column is the recommended starting point for the separation of these isomers.
Method 2: Derivatization to Enhance Separation

For compounds with active hydrogen atoms, such as the hydroxyl group in phenoxy propanol, derivatization can significantly improve chromatographic performance. The most common derivatization technique for GC analysis is silylation, which replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group[3][9][10].

The Rationale Behind Derivatization:

  • Increased Volatility: The TMS derivative is more volatile than the parent alcohol, leading to earlier elution and sharper peaks.

  • Reduced Polarity: The reduction in polarity minimizes interactions with active sites in the GC inlet and column, resulting in improved peak symmetry and reduced tailing.

  • Enhanced Mass Spectral Information: While the EI mass spectra of the underivatized isomers are nearly identical, their TMS derivatives may exhibit different fragmentation patterns, aiding in their identification.

A study on the analysis of ballpoint pen ink successfully identified the TMS derivatives of 2-phenoxypropanol and 1-phenoxy-2-propanol, demonstrating the feasibility of this approach[11].

Table 2: Comparison of Underivatized vs. Derivatized (Silylated) Analysis

ParameterUnderivatized AnalysisSilylated Derivative AnalysisRationale & Insights
Peak Shape Potential for tailing, especially on older or less inert columns.Symmetrical, sharp peaks.Silylation blocks the polar hydroxyl group, preventing unwanted interactions.[9][10]
Resolution Dependent on column polarity.Often improved due to better peak shape and potentially altered selectivity.The change in molecular structure can enhance separation on certain stationary phases.
Analysis Time Generally longer retention times.Shorter retention times due to increased volatility.[3]This can lead to higher sample throughput.
Sample Preparation Simple dilute-and-shoot.Additional derivatization step required.This adds time and complexity to the workflow but can yield superior results.[12]
Method 3: Chiral Separation of 1-Phenoxy-2-propanol Enantiomers

When the stereochemistry of 1-phenoxy-2-propanol is of interest, a chiral stationary phase is necessary to resolve the (R)- and (S)-enantiomers[4]. These columns contain chiral selectors, often cyclodextrin derivatives, that form transient diastereomeric complexes with the enantiomers, leading to different retention times[4][13][14].

Key Considerations for Chiral GC:

  • Column Selection: Cyclodextrin-based columns, such as those with β-dex or γ-dex stationary phases, are commonly used for the chiral separation of alcohols.

  • Method Optimization: Chiral separations are often sensitive to temperature programming rates and carrier gas flow rates. Slower temperature ramps and optimal flow rates can significantly improve resolution.

  • Direct vs. Indirect Methods: While direct analysis on a chiral column is the most straightforward approach, an alternative is the indirect method. This involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column[15]. However, for routine analysis, the direct method is generally preferred for its simplicity.

Experimental Protocols

The following protocols are provided as a starting point for method development. Optimization will be required based on the specific instrumentation and analytical requirements.

Protocol 1: Separation of Positional Isomers on a Polar GC Column

This method is designed for the routine analysis of 1-phenoxy-2-propanol and 2-phenoxy-1-propanol.

experimental_workflow_polar cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Sample containing phenoxy propanol isomers dilution Dilute in a suitable solvent (e.g., Methanol or Acetonitrile) to ~1 mg/mL sample->dilution injection Inject 1 µL into GC-MS dilution->injection separation GC Separation (Polar Column) injection->separation detection MS Detection separation->detection chromatogram Analyze Chromatogram for Peak Resolution detection->chromatogram quantification Quantify Isomers chromatogram->quantification

Caption: Workflow for the GC-MS analysis of phenoxy propanol isomers on a polar column.

Instrumentation:

  • Gas Chromatograph: Agilent 7890A GC (or equivalent)

  • Mass Spectrometer: Agilent 5975C MSD (or equivalent)

  • Column: Agilent J&W DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or Restek Rxi-1301Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness)[7]

  • Injector: Split/Splitless, 250 °C

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 240 °C

    • Final hold: Hold at 240 °C for 5 minutes

  • MSD Parameters:

    • Transfer Line: 250 °C

    • Ion Source: 230 °C (EI)

    • Scan Range: m/z 40-250

Expected Outcome: Baseline or near-baseline separation of 1-phenoxy-2-propanol and 2-phenoxy-1-propanol.

Protocol 2: Separation of Silylated Isomers

This protocol is recommended when improved peak shape and resolution are required.

experimental_workflow_derivatization cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Sample containing phenoxy propanol isomers dry_down Evaporate solvent under N2 sample->dry_down derivatize Add BSTFA + 1% TMCS Heat at 70°C for 30 min dry_down->derivatize injection Inject 1 µL of derivatized sample into GC-MS derivatize->injection separation GC Separation (e.g., DB-5ms or MEGA-5 MS) injection->separation detection MS Detection separation->detection chromatogram Analyze Chromatogram detection->chromatogram quantification Quantify TMS-derivatives chromatogram->quantification

Caption: Workflow for the GC-MS analysis of silylated phenoxy propanol isomers.

Derivatization Procedure:

  • Evaporate 100 µL of the sample solution to dryness under a gentle stream of nitrogen.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Instrumentation:

  • Gas Chromatograph: Agilent 6890 Series GC (or equivalent)[11]

  • Mass Spectrometer: Agilent 5973N MSD (or equivalent)[11]

  • Column: MEGA-5 MS (30 m x 0.32 mm ID, 0.25 µm film thickness)[11] or a standard 5% phenyl polysiloxane column.

  • Injector: Split/Splitless, 280 °C[11]

  • Carrier Gas: Helium, 1 mL/min[11]

  • Oven Temperature Program:

    • Initial temperature: 90 °C, hold for 8 minutes

    • Ramp 1: 10 °C/min to 100 °C, hold for 18 minutes

    • Ramp 2: 30 °C/min to 240 °C, hold for 4.67 minutes[11]

  • MSD Parameters:

    • Transfer Line: 280 °C[11]

    • Ion Source: 230 °C (EI)[11]

    • Scan Range: m/z 40-250[11]

Expected Outcome: Excellent peak shape and resolution of the TMS-derivatized isomers.

Protocol 3: Chiral Separation of 1-Phenoxy-2-propanol Enantiomers

This method is for the enantiomeric purity assessment of 1-phenoxy-2-propanol.

experimental_workflow_chiral cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Sample containing 1-phenoxy-2-propanol dilution Dilute in a suitable solvent (e.g., Dichloromethane) to ~1 mg/mL sample->dilution injection Inject 1 µL into GC-MS dilution->injection separation Chiral GC Separation (Cyclodextrin Column) injection->separation detection MS Detection separation->detection chromatogram Analyze Chromatogram for Enantiomer Resolution detection->chromatogram quantification Calculate Enantiomeric Excess chromatogram->quantification

Caption: Workflow for the chiral GC-MS analysis of 1-phenoxy-2-propanol.

Instrumentation:

  • Gas Chromatograph: Agilent 7890A GC (or equivalent)

  • Mass Spectrometer: Agilent 5975C MSD (or equivalent)

  • Column: Restek Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent β-cyclodextrin column.

  • Injector: Split/Splitless, 200 °C

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 6 minutes

    • Ramp: 2 °C/min to 170 °C

    • Final hold: Hold at 170 °C for 15 minutes

  • MSD Parameters:

    • Transfer Line: 250 °C

    • Ion Source: 230 °C (EI)

    • Scan Range: m/z 40-250

Expected Outcome: Separation of the (R)- and (S)-enantiomers of 1-phenoxy-2-propanol.

Conclusion and Recommendations

The successful separation of phenoxy propanol isomers by GC-MS is readily achievable with a systematic approach to method development.

  • For the routine separation of the positional isomers , a polar stationary phase is the recommended starting point, offering the most effective resolution without the need for derivatization.

  • If peak tailing is observed or enhanced resolution is required , silylation is a robust strategy to improve peak shape and potentially alter selectivity in your favor.

  • For the analysis of enantiomeric purity , a chiral GC column with a cyclodextrin-based stationary phase is essential.

By understanding the interplay between analyte properties and chromatographic conditions, researchers can confidently develop and validate robust GC-MS methods for the accurate analysis of phenoxy propanol isomers, ensuring the quality and safety of pharmaceutical products.

References

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  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (2006). MDPI. Available at: [Link]

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A Senior Application Scientist's Guide to the Purity Assessment of 1-(2-Methylphenoxy)-2-propanol (Mephenesin) for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of biological research and drug discovery, the integrity of experimental data is intrinsically linked to the purity of the chemical entities under investigation. For researchers utilizing 1-(2-Methylphenoxy)-2-propanol, a compound more commonly known as the centrally acting muscle relaxant Mephenesin, a thorough understanding of its purity is not just a procedural formality but a critical determinant of experimental validity. The presence of impurities, even in trace amounts, can lead to a cascade of misleading results, from altered cellular responses to outright toxicity, thereby confounding data interpretation and compromising the reproducibility of biological assays.

This guide provides a comprehensive framework for the purity assessment of this compound, tailored for researchers, scientists, and drug development professionals. It delves into the rationale behind various analytical techniques, offers detailed experimental protocols, and compares Mephenesin with other centrally acting muscle relaxants, providing a holistic perspective for its application in biological assays.

The Imperative of Purity in Biological Research

The adage "garbage in, garbage out" holds particularly true in biological experimentation. Chemical impurities can exert their own biological effects, which may be synergistic, antagonistic, or entirely independent of the primary compound's activity. For instance, an uncharacterized impurity could inhibit a key enzyme, leading to a false positive in a screening assay, or it could be cytotoxic, masking the true biological effect of Mephenesin. Therefore, a multi-faceted approach to purity assessment is essential to de-risk experimental outcomes and ensure the generation of reliable and publishable data.

Unveiling the Impurity Profile: A Multi-Modal Analytical Approach

A definitive assessment of this compound's purity necessitates a combination of chromatographic and spectroscopic techniques. The choice of methodology is dictated by the physicochemical properties of Mephenesin and the potential impurities arising from its synthesis.

The common synthesis of Mephenesin involves the reaction of o-cresol with 3-chloro-1,2-propanediol. This process can give rise to a range of impurities, including:

  • Unreacted Starting Materials: o-cresol and 3-chloro-1,2-propanediol.

  • Process-Related Impurities: By-products from side reactions, such as the formation of isomers or related cresol derivatives.

  • Degradation Products: Compounds formed during storage or under specific experimental conditions.

  • Residual Solvents: Solvents used in the synthesis and purification processes.

To address this diverse impurity landscape, a combination of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

Gas Chromatography (GC): The Workhorse for Volatile Impurities

Given the volatile nature of this compound and many of its potential impurities, Gas Chromatography is an indispensable tool for purity assessment.

Principle of GC: This technique separates compounds based on their volatility and interaction with a stationary phase within a heated column. A carrier gas mobile phase transports the vaporized sample through the column, and a detector records the elution of each component.

Experimental Protocol: GC-FID for Purity Analysis

  • Sample Preparation: Prepare a solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Capillary column: A mid-polarity column (e.g., DB-5 or equivalent) is a suitable starting point.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at 10 °C/minute.

      • Final Hold: Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Detector Temperature: 280 °C

  • Injection: Inject 1 µL of the sample.

  • Data Analysis: The area of each impurity peak is calculated as a percentage of the total peak area to determine the purity.

Trustworthiness: The FID is a robust and nearly universal detector for organic compounds, providing a response proportional to the carbon content. This makes it a reliable method for quantitative purity analysis without the need for individual impurity standards, assuming similar response factors.

GC-FID Purity Assessment Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing prep Dissolve Sample in Volatile Solvent inject Inject into GC prep->inject separate Separation in Capillary Column inject->separate detect Flame Ionization Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for the purity assessment of this compound using GC-FID.

High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Non-Volatile Impurities

HPLC is a complementary technique to GC, particularly adept at separating non-volatile or thermally labile impurities.

Principle of HPLC: This method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.

Experimental Protocol: RP-HPLC-UV for Purity Analysis

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • Instrumentation:

    • HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.

  • HPLC Conditions:

    • Mobile Phase: An isocratic or gradient mixture of methanol and water (e.g., 70:30 v/v) is a good starting point. The pH can be adjusted with phosphoric acid to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 221 nm, where Mephenesin exhibits significant absorbance.

  • Injection: Inject 10-20 µL of the sample.

  • Data Analysis: Calculate the area percentage of the main peak relative to the total peak area.

Trustworthiness: HPLC-UV is a highly reproducible and widely used technique in the pharmaceutical industry. The use of a DAD allows for the simultaneous acquisition of UV spectra across a range of wavelengths, which can aid in peak identification and the detection of co-eluting impurities.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: For Unambiguous Identification and Quantification

While GC and HPLC are excellent for separation and quantification, they provide limited structural information. For the definitive identification of unknown impurities, hyphenated techniques like GC-MS and LC-MS are essential. NMR spectroscopy, particularly quantitative NMR (qNMR), offers a powerful tool for both structural elucidation and highly accurate purity determination without the need for a specific reference standard of the analyte.

Performance Comparison of Analytical Techniques

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Mass Spectrometry (GC/LC-MS)Quantitative NMR (qNMR)
Primary Application Analysis of volatile compoundsAnalysis of non-volatile and thermally labile compoundsIdentification and structural elucidation of impuritiesAbsolute quantification and structural confirmation
Sensitivity HighModerate to HighVery HighModerate
Quantitative Accuracy Good (with response factor correction)Good (with reference standards)Good (with appropriate internal standards)Excellent (primary ratio method)
Structural Information LimitedLimitedExcellentExcellent
Typical Use Case Routine purity checks for volatile impuritiesRoutine purity checks for non-volatile impuritiesImpurity profiling and identificationCertification of reference standards and absolute purity determination

Comparison with Alternative Centrally Acting Muscle Relaxants

For researchers investigating the biological effects of Mephenesin, it is crucial to understand its pharmacological context. Several other centrally acting muscle relaxants are available and may serve as useful comparators or alternatives in biological assays.

CompoundMechanism of Action (Primary)Key Characteristics for In Vitro Studies
Mephenesin Blocks polysynaptic reflexes in the spinal cord; may also have effects on neuronal sodium and calcium channels.[1]Short duration of action.
Carisoprodol Metabolized to meprobamate, which acts on GABA-A receptors.[2]Acts as a CNS depressant.[2]
Chlorzoxazone Acts at the spinal cord and subcortical areas of the brain to inhibit multisynaptic reflex arcs.[3]Metabolized by CYP2E1 and CYP1A1.[4]
Methocarbamol General CNS depressant with sedative and skeletal muscle relaxant properties.[5]May have direct effects on skeletal muscle fibers.[6]
Baclofen A GABA-B receptor agonist.[7]Used to treat spasticity.[7]

In Vitro Assay for Comparative Biological Assessment: Isolated Tissue Bath

To compare the muscle relaxant properties of Mephenesin and its alternatives, an isolated tissue bath assay is a robust and well-established method.[8][9][10] This assay allows for the direct measurement of a compound's effect on muscle contractility.

Experimental Protocol: Isolated Rat Aorta Relaxation Assay

  • Tissue Preparation:

    • Humanely euthanize a rat and dissect the thoracic aorta.

    • Carefully clean the aorta of adhering connective tissue and cut it into 2-3 mm rings.

    • Suspend the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37 °C and continuously aerated with 95% O₂ / 5% CO₂.[8]

  • Equilibration and Contraction:

    • Allow the tissue to equilibrate under a resting tension of 1-2 grams for at least 60 minutes.

    • Induce a sustained contraction using a contractile agent such as potassium chloride (KCl) or phenylephrine.

  • Drug Administration:

    • Once a stable contraction is achieved, add cumulative concentrations of Mephenesin or an alternative muscle relaxant to the organ bath.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-induced contraction.

    • Construct concentration-response curves and calculate the EC₅₀ (the concentration that produces 50% of the maximal relaxation) for each compound.

Isolated Tissue Bath Assay Workflow

Tissue_Bath_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_data Data Acquisition & Analysis dissect Dissect Aortic Rings mount Mount in Organ Bath dissect->mount equilibrate Equilibrate Tissue mount->equilibrate contract Induce Contraction (e.g., with KCl) equilibrate->contract add_drug Add Cumulative Concentrations of Test Compound contract->add_drug record Record Relaxation Response add_drug->record plot Construct Concentration- Response Curves record->plot calculate Calculate EC50 Values plot->calculate

Caption: Workflow for the in vitro assessment of muscle relaxant activity using an isolated tissue bath.

Conclusion

References

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  • Sizar, O., & Gupta, M. (2024). Methocarbamol. In StatPearls.
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  • Fink, K., et al. (2022). The effect of methocarbamol and mexiletine on murine muscle spindle function. Muscle & Nerve, 66(1), 96–105.
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A Comparative Guide to the Validation of Analytical Methods for 1-(2-Methylphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of an analytical method is the bedrock of reliable and reproducible results. This guide provides an in-depth, comparative analysis of validating analytical methods for the quantification of 1-(2-Methylphenoxy)-2-propanol, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore two common chromatographic techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV), providing the causal logic behind experimental choices and presenting supporting data to guide your method selection and validation strategy.

The principles and procedures outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a framework that is both scientifically sound and globally recognized.[1][2][3][4][5]

The Analytical Challenge: this compound

This compound is a compound whose purity and concentration must be meticulously controlled during pharmaceutical manufacturing. Its chemical structure lends itself to analysis by both GC, due to its volatility, and HPLC, due to the presence of a chromophore. The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation. This guide will validate hypothetical Method A (GC-FID) and Method B (HPLC-UV) to illustrate the process.

The Validation Workflow: A Holistic Approach

Analytical method validation is not a singular event but a comprehensive process to demonstrate that a method is fit for its intended purpose.[3][6] The workflow ensures that the chosen method is reliable, reproducible, and accurate for the routine analysis of this compound.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation & Lifecycle Dev Analytical Procedure Development (e.g., GC-FID, HPLC-UV) Opt Method Optimization (Parameters Tuning) Dev->Opt Refinement Proto Define Validation Protocol: - Parameters to be evaluated - Acceptance Criteria Opt->Proto Spec Specificity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report (Summarize Findings) Rob->Report SOP Standard Operating Procedure (SOP) Report->SOP Lifecycle Continuous Monitoring & Lifecycle Management SOP->Lifecycle

Caption: Workflow for Analytical Method Validation.

Comparative Methodologies: GC-FID vs. HPLC-UV

Before delving into the validation parameters, let's establish the hypothetical methods we will be comparing.

Method A: Gas Chromatography (GC-FID)

  • Principle: This method separates compounds based on their volatility and interaction with a stationary phase in a capillary column. The Flame Ionization Detector (FID) provides high sensitivity for organic compounds.

  • Instrumentation: Gas Chromatograph with FID.

  • Column: DB-WAX (30 m x 0.25 mm, 0.50 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[7]

  • Temperatures: Inlet at 250°C, Detector at 280°C.

  • Oven Program: Start at 100°C, hold for 1 min, ramp to 220°C at 20°C/min, hold for 2 min.

  • Injection Volume: 1 µL (split mode).

Method B: High-Performance Liquid Chromatography (HPLC-UV)

  • Principle: This technique separates compounds based on their partitioning between a mobile phase and a stationary phase. The UV detector measures the absorbance of the analyte.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 (150 mm x 4.6 mm, 5 µm).[8]

  • Mobile Phase: Acetonitrile and water (50:50 v/v).[9][10]

  • Flow Rate: 1.0 mL/min.[9][10]

  • Detection Wavelength: 270 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Core Validation Parameters: An In-Depth Comparison

The following sections detail the experimental protocols and compare the performance of Method A and Method B for each validation parameter, as mandated by ICH guidelines.[2][11]

Specificity

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11][12] This is the most critical parameter to establish first, as it proves the method can distinguish the analyte from other substances.

Experimental Protocol:

  • Prepare Solutions:

    • A solution of a placebo (matrix components without the analyte).

    • A solution of this compound standard.

    • A spiked solution containing the analyte and known related impurities or degradation products.

  • Analysis: Inject each solution into both the GC-FID and HPLC-UV systems.

  • Evaluation: Compare the chromatograms. The analyte peak in the spiked solution should be free from interference from any other peaks, and the placebo solution should show no peak at the retention time of the analyte.

Comparative Data:

ParameterMethod A (GC-FID)Method B (HPLC-UV)Acceptance Criteria
Analyte Retention Time 5.8 min4.2 minConsistent
Interference from Placebo No peak at 5.8 minNo peak at 4.2 minNo significant interference
Resolution from Impurity 1 2.53.1> 2.0
Resolution from Impurity 2 2.12.8> 2.0
Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.[13]

Experimental Protocol:

  • Prepare Standards: Prepare a series of at least five calibration standards of this compound, spanning the expected working range (e.g., 80% to 120% of the target concentration).

  • Analysis: Inject each standard in triplicate.

  • Evaluation: Plot the mean peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Comparative Data:

ParameterMethod A (GC-FID)Method B (HPLC-UV)Acceptance Criteria
Range Studied 10 - 150 µg/mL10 - 150 µg/mL80% - 120% of nominal
Correlation Coefficient (r²) 0.99950.9998≥ 0.999
Y-intercept Minimal, not significantly different from zeroMinimal, not significantly different from zeroClose to zero
Accuracy

Causality: Accuracy measures the closeness of the test results to the true value.[3] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.[12]

Experimental Protocol:

  • Prepare Samples: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into the placebo matrix.

  • Analysis: Analyze the spiked samples and quantify the analyte concentration using the previously established linear curve.

  • Evaluation: Calculate the percentage recovery for each sample.

Comparative Data:

Concentration LevelMethod A (GC-FID) Mean Recovery (%)Method B (HPLC-UV) Mean Recovery (%)Acceptance Criteria
80% 99.2%99.5%98.0% - 102.0%
100% 100.5%100.2%98.0% - 102.0%
120% 101.1%100.8%98.0% - 102.0%
Overall Mean Recovery 100.3%100.2%98.0% - 102.0%
Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate samples at 100% of the target concentration on the same day by the same analyst.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Evaluation: Calculate the mean, standard deviation, and relative standard deviation (RSD) for both sets of data.

Comparative Data:

Precision LevelMethod A (GC-FID) (%RSD)Method B (HPLC-UV) (%RSD)Acceptance Criteria
Repeatability (n=6) 0.8%0.6%≤ 2.0%
Intermediate Precision (Day 2, Analyst 2) 1.2%1.0%≤ 2.0%
Detection Limit (LOD) and Quantitation Limit (LOQ)

Causality:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine Noise: Analyze a blank sample and determine the background noise.

  • Determine Signal: Prepare and analyze samples with known low concentrations of the analyte.

  • Evaluation:

    • LOD is typically determined at a signal-to-noise ratio of 3:1.

    • LOQ is typically determined at a signal-to-noise ratio of 10:1.

Comparative Data:

ParameterMethod A (GC-FID)Method B (HPLC-UV)Acceptance Criteria
LOD 1.0 µg/mL0.8 µg/mLTo be established based on method requirements
LOQ 3.0 µg/mL2.5 µg/mLTo be established based on method requirements
Precision at LOQ (%RSD) 6.5%5.8%Typically ≤ 10%
Robustness

Causality: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[12] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify Parameters: Select critical method parameters to vary (e.g., flow rate, column temperature, mobile phase composition).

  • Vary Parameters: Analyze a standard solution while making small, deliberate changes to these parameters one at a time.

  • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak area, resolution).

Comparative Data:

Varied ParameterMethod A (GC-FID) - EffectMethod B (HPLC-UV) - EffectAcceptance Criteria
Flow Rate (±10%) Minor shift in retention time; %RSD of area < 2.0%Minor shift in retention time; %RSD of area < 2.0%System suitability criteria met
Temperature (±2°C) Minor shift in retention timeMinor shift in retention time; resolution maintainedSystem suitability criteria met
Mobile Phase Acetonitrile (±2%) N/ASignificant shift in retention time, but resolution maintainedSystem suitability criteria met

The Interconnectivity of Validation Parameters

The validation parameters are not isolated; they form a self-validating system where the results of one parameter support the others. For example, a method cannot be considered accurate if it is not also precise and specific.

Validation_Parameters_Interconnectivity Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy ensures correct analyte is measured Range Range Linearity->Range defines Linearity->Accuracy Range->Accuracy Precision Precision Range->Precision Precision->Accuracy is a prerequisite for LOQ LOQ LOQ->Accuracy defines lower limit of LOQ->Precision defines lower limit of Robustness Robustness Robustness->Precision challenges

Caption: Logical relationships between validation parameters.

Summary Comparison and Recommendation

This guide has systematically validated and compared two common analytical methods for this compound.

FeatureMethod A (GC-FID)Method B (HPLC-UV)Recommendation
Specificity GoodExcellentHPLC-UV is preferred for complex matrices with closely related impurities.
Sensitivity (LOD/LOQ) GoodExcellentHPLC-UV is advantageous for trace-level analysis.
Precision GoodExcellentHPLC-UV demonstrates slightly better precision.
Accuracy ExcellentExcellentBoth methods are highly accurate.
Run Time ~10 minutes~7 minutesHPLC-UV offers a slightly higher throughput.
Robustness RobustRobustBoth are reliable for routine use.

Final Recommendation:

Both the GC-FID and HPLC-UV methods are valid and suitable for the quantification of this compound.

  • Method B (HPLC-UV) is recommended for most quality control applications due to its slightly superior specificity, sensitivity, precision, and shorter run time. It is particularly well-suited for purity testing where baseline separation from potential impurities is critical.

  • Method A (GC-FID) remains a robust and reliable alternative, especially in laboratories where GC instrumentation is more readily available or for matrices where the volatility of the analyte can be leveraged for simpler sample preparation.

Ultimately, the choice of method should be based on the specific application, regulatory requirements, and the instrumentation available in your laboratory. This validation guide provides the framework and comparative data to make an informed, scientifically-backed decision.

References

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A Comparative Guide to the Biological Efficacy of Mephenesin and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in neuroscience and pharmacology, the quest for effective and safe centrally acting skeletal muscle relaxants is a continuous endeavor. Mephenesin, a compound developed in the mid-20th century, marked a significant step in this field.[1] While its use has largely been superseded, its chemical scaffold gave rise to a family of derivatives designed to improve upon its therapeutic profile. This guide provides an in-depth comparison of the biological efficacy of mephenesin and its key derivatives—methocarbamol, guaifenesin, and chlorphenesin carbamate—supported by experimental data and methodological insights.

The Progenitor: Mephenesin

Mephenesin (3-(2-methylphenoxy)propane-1,2-diol) emerged as a centrally acting muscle relaxant with a primary site of action within the spinal cord.[1][2] Its therapeutic effect stems from the depression of polysynaptic reflex arcs, which are crucial for the maintenance of muscle tone and the propagation of spasms.[1][2] By inhibiting interneurons within these pathways, mephenesin reduces neuronal excitability, leading to decreased action potentials firing to muscle fibers and subsequent muscle relaxation.[2][3] Some evidence also suggests it may act as an NMDA receptor antagonist and can block neuronal sodium and calcium currents.[3][4]

However, mephenesin's clinical utility is hampered by significant drawbacks, including a short duration of action (typically 4-6 hours) and a low therapeutic index.[2][4] Its pronounced effect on the spinal cord relative to the brain can lead to significant respiratory depression at therapeutic doses, making it particularly risky.[4] These limitations spurred the development of derivatives with improved pharmacokinetic and safety profiles.

The Derivatives: Chemical Modifications for Enhanced Performance

The primary derivatives of mephenesin sought to overcome its shortcomings, mainly its short half-life and unfavorable side effect profile.

  • Methocarbamol: A carbamate derivative of guaifenesin, methocarbamol was developed to have a longer duration of action and better absorption than mephenesin.[4] It is considered a propanediol derivative with superior muscle relaxant properties.[5]

  • Guaifenesin (Glyceryl Guaiacolate): While widely known as an expectorant, guaifenesin is chemically an ether of guaiacol and glycerin and is a metabolite of methocarbamol.[6][7] It also possesses centrally acting muscle relaxant properties, depressing nerve impulse transmission in the spinal cord and brain stem.[8]

  • Chlorphenesin Carbamate: This carbamate ester of chlorphenesin is another centrally acting muscle relaxant.[9][10] The addition of the carbamate group was a common strategy to modify the parent molecule's properties. It is noted to have sedative and potential anxiolytic effects in addition to its muscle relaxant activity.[2][10]

Mechanism of Action: A Shared Central Pathway

All compounds in this family act as central nervous system (CNS) depressants. Their primary mechanism for muscle relaxation is the inhibition of polysynaptic reflexes at the level of the spinal cord and brainstem.[1][2][9] They do not act directly on the skeletal muscle fibers themselves or at the neuromuscular junction.[1] This selective depression of internuncial neurons interrupts the nerve impulses responsible for muscle spasms.[8] Some derivatives, like chlorphenesin carbamate, are also believed to potentiate the action of the inhibitory neurotransmitter GABA.[3]

Caption: Fig 1. Central inhibitory action of Mephenesin and its derivatives.

Comparative Biological Efficacy

A direct comparison of efficacy requires analysis of preclinical and clinical data, focusing on muscle relaxation, sedation, and anxiolytic potential.

Muscle Relaxant and Sedative Potency

Preclinical models, such as the rotarod test, are standard for assessing motor coordination and muscle relaxant effects. A drug's potency is often expressed as the ED50 (median effective dose) required to cause a specific effect, such as causing an animal to fall from the rotating rod. While direct comparative studies are scarce, data from various sources allow for an approximate ranking of potency.

CompoundAnimal ModelTestEfficacy Metric (ED50)RouteObservationsReference
Chlorphenesin Carbamate MiceHexobarbital-induced sleep99 mg/kgoralPotentiated sleeping time, indicating sedative effects.[11]
Guaifenesin MicePTZ-induced seizure256 mg/kg (tonic-clonic)i.p.Possesses muscle relaxant and anticonvulsant properties. Significantly reduced neuromuscular coordination at all tested doses (100-400 mg/kg).[8][12]
Methocarbamol MiceRotarodNot specifiedi.p.(+)-R-enantiomer showed higher muscle relaxant activity than racemic mixture or (-)-S-enantiomer.[13]
Mephenesin MiceMultiple testsLess potent than tetrazepam and diazepam.-Overall muscle relaxant potency was clearly superior to chlormezanone.[10]

Causality Insight: The choice of the rotarod test is based on its ability to quantify deficits in motor coordination, a primary consequence of central muscle relaxation. The impairment of an animal's ability to remain on the rotating rod is a reliable indicator of a compound's efficacy. The hexobarbital-induced sleep potentiation test is a classic screen for CNS depressant and sedative activity.

Anxiolytic Properties

Some mephenesin derivatives exhibit anxiolytic (anti-anxiety) effects, which can be a beneficial secondary characteristic for patients with muscle spasms accompanied by anxiety. The elevated plus-maze (EPM) is a standard preclinical model to assess anxiolytic activity.

  • Chlorphenesin Carbamate: Is reported to have anxiolytic properties, though these are considered less pronounced compared to other drug classes like benzodiazepines.[2] The sedative effects likely contribute to this anxiolytic-like profile.[3]

  • Guaifenesin: Is not known to cause anxiety and does not directly affect the CNS in a way that would suggest a primary anxiolytic mechanism.[1][14] Any calming effects are more likely secondary to its other properties.

  • Methocarbamol & Mephenesin: While they are CNS depressants, specific data on their anxiolytic potential from models like the EPM are not as readily available as for dedicated anxiolytic drugs.

Pharmacokinetic Profiles: A Key Differentiator

The pharmacokinetic properties of these derivatives are where the most significant improvements over mephenesin are observed.

ParameterMephenesinMethocarbamolGuaifenesinChlorphenesin Carbamate
Absorption Rapid oral absorption.[2]Rapidly absorbed.[7][15]Rapid oral absorption.[6]Rapid oral absorption.[3][9]
Metabolism Hepatic.[2]Hepatic; metabolized to guaifenesin.[6][7]Hepatic.Hepatic; primarily via glucuronidation.[9]
Half-Life (Human) Short~2 hours[6]~1 hour[6]~2.3-4.3 hours[3]
Bioavailability (Oral) Lower~54% (in horses)[7]Not specifiedNot specified
Excretion Primarily renal (urine).[2]Primarily renal.[7]Renal.Primarily renal.[9]

Data Interpretation: The development of carbamate derivatives like methocarbamol and chlorphenesin successfully extended the plasma half-life compared to mephenesin, allowing for less frequent dosing and a more sustained therapeutic effect. The rapid absorption across the class ensures a relatively quick onset of action.

Experimental Protocols

To ensure reproducibility and standardization, detailed protocols for key preclinical assays are essential.

Protocol 1: Rotarod Test for Motor Coordination

Objective: To assess the effect of a test compound on motor coordination and balance as an index of muscle relaxation.

Apparatus: A rotating rod apparatus with adjustable speed, divided into lanes for simultaneous testing of multiple animals (e.g., mice).

Methodology:

  • Acclimation: Acclimate mice to the testing room for at least 30 minutes before the experiment.

  • Pre-Training: A day before the test, train the mice on the rotarod at a constant speed (e.g., 10 rpm) for a 5-minute session to establish a baseline ability to perform the task.[16]

  • Baseline Measurement: On the test day, place each mouse on the rotating rod and record the latency to fall (the time it remains on the rod) for a maximum of 5 minutes. This serves as the pre-treatment baseline.

  • Drug Administration: Administer the test compound (e.g., mephenesin derivative) or vehicle control via the desired route (e.g., intraperitoneal or oral).

  • Post-Treatment Testing: At a predetermined time after administration (e.g., 30 or 60 minutes), place the mice back on the rotarod and record the latency to fall.

  • Data Analysis: Compare the post-treatment latency to fall with the baseline measurement. A significant decrease in the time spent on the rod indicates impaired motor coordination and muscle relaxant activity. Calculate the ED50 if a dose-response study is performed.

Caption: Fig 2. Workflow for the Rotarod Test.

Protocol 2: Elevated Plus-Maze (EPM) for Anxiolytic Activity

Objective: To evaluate the anxiolytic or anxiogenic potential of a compound based on the natural aversion of rodents to open and elevated spaces.

Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms open and two opposing arms enclosed by walls.[17][18]

Methodology:

  • Acclimation: Acclimate the animal (mouse or rat) to the dimly lit testing room for at least 30 minutes.

  • Drug Administration: Administer the test compound or vehicle control.

  • Test Initiation: After the appropriate absorption time, place the animal in the center of the maze, facing one of the open arms.[17]

  • Observation: Allow the animal to explore the maze for a 5-minute period. Record the session using a video camera.[17]

  • Data Scoring: Analyze the recording to quantify:

    • Number of entries into the open and closed arms.

    • Time spent in the open and closed arms.

  • Data Analysis: Anxiolytic activity is indicated by a statistically significant increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms compared to the vehicle control group.[19][20]

Summary and Future Directions

The evolution from mephenesin to its derivatives represents a classic example of medicinal chemistry efforts to enhance therapeutic value.

  • Efficacy: While all compounds share a central muscle relaxant mechanism, derivatives like methocarbamol and chlorphenesin carbamate offer a more favorable duration of action, a critical factor for clinical use. Guaifenesin also demonstrates muscle relaxant properties, though it is more widely used as an expectorant.[9][21]

  • Safety: The primary advantage of the derivatives is an improved safety profile, particularly a wider therapeutic window compared to mephenesin.[10] However, all centrally acting muscle relaxants carry risks of sedation and dizziness, which can impair activities requiring mental alertness.

  • Future Research: Future investigations could focus on developing derivatives with even greater selectivity for the specific spinal interneurons involved in spasticity, thereby minimizing off-target CNS effects like sedation. Furthermore, exploring enantiomer-specific activities, as suggested by studies on methocarbamol, could lead to the development of more potent and safer therapies.[13]

This guide illustrates that while mephenesin was a foundational discovery, its derivatives offer significant clinical advantages through improved pharmacokinetics and safety. For researchers, understanding this progression provides a valuable framework for the continued development of next-generation central muscle relaxants.

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A Senior Application Scientist's Guide to the Structural Elucidation of 1-(2-Methylphenoxy)-2-propanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Methylphenoxy)-2-propanol, also known as 1-(o-tolyloxy)propan-2-ol, is a molecule of significant interest in synthetic chemistry, serving as a potential intermediate for pharmaceuticals and other specialty chemicals.[1] Like many complex organic molecules, its synthesis can yield a mixture of isomers, whose distinct physical and pharmacological properties necessitate unambiguous identification. This guide provides a comprehensive, data-supported framework for the structural elucidation of its primary isomers: positional isomers and enantiomers.

As researchers and drug development professionals, the ability to confidently distinguish between subtle molecular variations is paramount. Simply generating data is insufficient; understanding the causal relationship between a molecule's structure and its spectral output is key. This guide is structured to provide not just protocols, but the underlying scientific rationale for each experimental choice, ensuring a robust and self-validating approach to structural characterization.

We will navigate the analytical journey in two main parts:

  • Differentiating Positional Isomers: Distinguishing this compound from its structural isomer, 2-(2-Methylphenoxy)-1-propanol.

  • Resolving Enantiomers: Separating and identifying the (R)- and (S)- forms of this compound.

Part 1: Differentiating Positional Isomers

The primary positional isomers of concern are this compound and 2-(2-Methylphenoxy)-1-propanol. While they share the same molecular formula (C₁₀H₁₄O₂) and mass (166.22 g/mol ), the connectivity of the propanol chain to the phenoxy group is different. This fundamental structural variance gives rise to unique spectral fingerprints that can be decisively identified using a combination of spectroscopic techniques.

G cluster_input Isomer Mixture cluster_output Structural Confirmation IsomerMix Sample containing potential positional isomers NMR ¹H & ¹³C NMR IsomerMix->NMR Primary Technique MS Mass Spectrometry IsomerMix->MS Confirmatory Technique IR Infrared Spectroscopy IsomerMix->IR Functional Group Verification Structure1 This compound NMR->Structure1 Structure2 2-(2-Methylphenoxy)-1-propanol NMR->Structure2 MS->Structure1 MS->Structure2

Caption: Workflow for the differentiation of positional isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for distinguishing positional isomers due to its sensitivity to the local electronic environment of each nucleus.[2]

Expertise & Causality: The key to differentiation lies in the propanol backbone. In This compound , the chiral center is a secondary alcohol (CH-OH), whereas in 2-(2-Methylphenoxy)-1-propanol , it is a primary alcohol (CH₂-OH) adjacent to a methine group. This leads to predictable and dramatic differences in chemical shifts, multiplicities, and the number of unique signals.

¹H NMR Spectroscopy

The proton NMR spectrum provides immediate, visually distinct evidence. The splitting patterns, governed by the n+1 rule, are crucial.[3]

  • This compound: Will show a characteristic doublet for the terminal methyl group (H-3), a complex multiplet for the methine proton (H-2) coupled to both the H-1 and H-3 protons, and two diastereotopic protons for the methylene group (H-1) appearing as a doublet of doublets.

  • 2-(2-Methylphenoxy)-1-propanol: Will feature two doublets for the two diastereotopic methyl groups, a multiplet for the methine proton (H-2), and a multiplet for the methylene protons of the primary alcohol (H-1).

¹³C NMR Spectroscopy & DEPT

The ¹³C NMR spectrum, particularly when combined with a Distortionless Enhancement by Polarization Transfer (DEPT) experiment, confirms the carbon skeleton. DEPT distinguishes between CH₃, CH₂, CH, and quaternary carbons, providing unambiguous evidence of the alcohol's position.[4]

  • DEPT-135: For this compound, the spectrum will show three positive peaks (two CH₃ and one CH) and one negative peak (CH₂). For 2-(2-Methylphenoxy)-1-propanol, it will display two positive peaks (two CH₃ and one CH) and one negative peak (CH₂). The chemical shifts of these carbons, especially C1 and C2, will be significantly different.

Comparative NMR Data (Predicted)

Assignment This compound 2-(2-Methylphenoxy)-1-propanol Rationale for Difference
¹H: C1-H ~3.8-4.0 ppm (m)~3.5-3.7 ppm (m)C1 is adjacent to the oxygen of the ether in the first isomer, leading to a downfield shift.
¹H: C2-H ~4.1-4.3 ppm (m)~4.3-4.5 ppm (m)C2 is attached to the hydroxyl group in the first isomer and the ether oxygen in the second.
¹H: C3-H ~1.2 ppm (d)~1.3 ppm (d, 6H)In the second isomer, two equivalent methyl groups are present.
¹³C: C1 ~74 ppm (CH₂)~68 ppm (CH₂)The carbon is directly bonded to the phenoxy group in the first isomer.
¹³C: C2 ~68 ppm (CH)~78 ppm (CH)This carbon is bonded to the hydroxyl group in the first isomer and the phenoxy group in the second.
¹³C: C3 ~17 ppm (CH₃)~18 ppm (2 x CH₃)The second isomer has two chemically equivalent methyl carbons.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a broadband-decoupled ¹³C spectrum.

  • DEPT-135 Acquisition: Run a standard DEPT-135 pulse sequence to differentiate carbon types.

  • Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Integrate ¹H NMR signals and reference peaks to TMS.

Mass Spectrometry (MS): Corroborating Evidence

Mass spectrometry provides the molecular weight and key fragmentation patterns that support the structures proposed by NMR. While both isomers have the same molecular ion peak ([M]⁺ at m/z 166), their fragmentation pathways will differ.

Expertise & Causality: The fragmentation is dictated by the most stable carbocations and neutral losses that can be formed. The position of the hydroxyl and ether linkages directs the primary cleavage events.

  • This compound: A prominent fragment would arise from the cleavage between C1 and C2, and alpha-cleavage next to the secondary alcohol, leading to a characteristic ion at m/z 45 ([CH₃CHOH]⁺). The loss of this fragment from the molecular ion would result in a peak at m/z 121.

  • 2-(2-Methylphenoxy)-1-propanol: Alpha-cleavage next to the primary alcohol would result in the loss of CH₂OH (31 Da), leading to a fragment at m/z 135. The base peak is likely to be from the formation of the stable 2-methylphenoxy cation or related structures.

Comparative MS Fragmentation Data

m/z Value Proposed Fragment Ion More Prominent in Isomer...
166[C₁₀H₁₄O₂]⁺ (Molecular Ion)Both
121[M - C₂H₅O]⁺This compound
107[C₇H₇O]⁺ (cresol ion)Both (from cleavage of the ether bond)
45[CH₃CHOH]⁺This compound
31[CH₂OH]⁺2-(2-Methylphenoxy)-1-propanol

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: 1 µL split injection.

    • Temperature Program: Start at 100°C, hold for 2 min, ramp to 250°C at 10°C/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 30 to 300.

  • Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the analyte. Compare the fragmentation pattern to the predicted pathways.

Infrared (IR) Spectroscopy: Functional Group Confirmation

IR spectroscopy is excellent for confirming the presence of key functional groups but is less powerful for distinguishing these specific positional isomers. Both molecules will show similar characteristic absorptions.

  • O-H Stretch: A broad band around 3200-3600 cm⁻¹ for the alcohol.[5]

  • C-H Stretch: Aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-3000 cm⁻¹).

  • C=C Stretch: Aromatic ring stretches around 1500-1600 cm⁻¹.

  • C-O Stretch: Strong bands around 1000-1250 cm⁻¹. The exact position of the C-O stretch for the alcohol (primary vs. secondary) and the ether may differ slightly, but overlap is likely. These subtle differences in the "fingerprint region" (< 1500 cm⁻¹) can be used for confirmation if authentic reference spectra are available.[5]

Part 2: Resolving Enantiomers

This compound is a chiral molecule. Its (R) and (S) enantiomers have identical physical properties and spectroscopic signatures in an achiral environment. Therefore, specialized chiral recognition techniques are mandatory.[6][7]

G cluster_input Racemic Mixture cluster_output Enantiomeric Identification Racemate Racemic this compound HPLC Chiral HPLC Racemate->HPLC Separation & Quantification NMR_CSA NMR with Chiral Solvating Agent Racemate->NMR_CSA Differentiation in situ EnantiomerR (R)-Enantiomer HPLC->EnantiomerR EnantiomerS (S)-Enantiomer HPLC->EnantiomerS NMR_CSA->EnantiomerR NMR_CSA->EnantiomerS

Caption: Workflow for the resolution and identification of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers.

Expertise & Causality: This technique employs a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the chiral environment of the CSP, forming transient diastereomeric complexes with different binding energies. This differential interaction leads to different retention times, allowing for their separation.[8] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for this class of compounds.[1][9]

Experimental Protocol: Chiral HPLC

  • Column Selection:

    • Recommended Column: Chiralpak® AD-H or Chiralcel® OD-H (or similar amylose/cellulose carbamate-based columns).

  • Mobile Phase Preparation: A typical mobile phase is a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol). A common starting point is 90:10 hexane:isopropanol.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 254 nm or 270 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The output chromatogram will show two distinct peaks for the (R) and (S) enantiomers if the separation is successful. The area under each peak can be used to determine the enantiomeric excess (ee).

NMR with Chiral Solvating Agents (CSAs)

This method allows for the differentiation of enantiomers in an NMR tube without physical separation.

Expertise & Causality: A chiral solvating agent (CSA) is added to the NMR sample. The CSA, being enantiomerically pure, interacts with the (R) and (S) enantiomers of the analyte to form transient, non-covalent diastereomeric complexes. These complexes are no longer mirror images and exist in different magnetic environments, causing their corresponding NMR signals to have slightly different chemical shifts.[10] This is often observed as a splitting of a previously sharp singlet or doublet into two distinct signals.

Experimental Protocol: NMR with CSA

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the racemic sample in CDCl₃ as described in Part 1.

  • Addition of CSA: Add a molar equivalent of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) directly to the NMR tube.

  • Re-acquisition: Gently mix the sample and re-acquire the ¹H NMR spectrum.

  • Data Analysis: Compare the two spectra. Look for signals that have split into two separate peaks. The protons closest to the chiral center (e.g., H-2, H-3) are most likely to show the largest induced chemical shift difference. The integration ratio of the split peaks corresponds to the ratio of the enantiomers.

Summary and Conclusion

The complete structural elucidation of this compound isomers requires a logical, multi-technique approach. NMR spectroscopy serves as the cornerstone for identifying positional isomers, with its unparalleled ability to map molecular connectivity. Mass spectrometry provides crucial corroborating evidence of fragmentation patterns consistent with the proposed structure. For enantiomeric resolution, chiral HPLC stands as the definitive method for separation and quantification, while NMR with chiral solvating agents offers a powerful alternative for in-situ differentiation.

By understanding the principles behind each technique and the causal links between molecular structure and spectral data, researchers can confidently and efficiently characterize these and other complex isomeric mixtures, ensuring the integrity and purity of materials critical to research and development.

References

  • 2-Methyl-1-phenoxy-2-propanol | C10H14O2. PubChem. Available at: [Link]

  • 2-Propanol, 1-methoxy-3-(2-methylphenoxy)-. PubChem. Available at: [Link]

  • Chiral Drug Separation. ScienceDirect. Available at: [Link]

  • 2-Methyl-1-phenoxy-2-propanol. SpectraBase. Available at: [Link]

  • Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. MDPI. Available at: [Link]

  • 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000820). Human Metabolome Database. Available at: [Link]

  • CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. Available at: [Link]

  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]

  • 13C NMR of 1-Propanol. University of Calgary. Available at: [Link]

  • 1-Phenoxypropan-2-ol. NIST WebBook. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

  • 1-Propanol, 2-methyl-. NIST WebBook. Available at: [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). Human Metabolome Database. Available at: [Link]

  • 1H-NMR. University of Regensburg. Available at: [Link]

  • Infrared Spectra of Gas-Phase 1- and 2-Propenol Isomers. ResearchGate. Available at: [Link]

  • propan-2-ol low high resolution H-1 proton nmr spectrum. Doc Brown's Chemistry. Available at: [Link]

  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Core.ac.uk. Available at: [Link]

  • The Chiral Notebook. Phenomenex. Available at: [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). NIH National Center for Biotechnology Information. Available at: [Link]

  • Chiral and achiral separation of ten flavanones by supercritical fluid chromatography. UVaDOC. Available at: [Link]

  • mass spectrum of 2-methylpropan-2-ol. Doc Brown's Chemistry. Available at: [Link]

  • infrared spectrum of 2-methylpropan-1-ol. Doc Brown's Chemistry. Available at: [Link]

  • Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. NIH National Center for Biotechnology Information. Available at: [Link]

  • Distinguishing drug isomers in the forensic laboratory. UvA-DARE. Available at: [Link]

  • Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512. NIH National Center for Biotechnology Information. Available at: [Link]

  • The analysis of 1-propanol and 2-propanol in humid air samples using selected ion flow tube mass spectrometry. ResearchGate. Available at: [Link]

  • mass spectrum of propan-2-ol. Doc Brown's Chemistry. Available at: [Link]

  • 1-(4-Phenoxyphenoxy)-2-propanol | C15H16O3. PubChem. Available at: [Link]

  • 1-(2-Hydroxyethoxy)-2-methyl-2-propanol. PubChem. Available at: [Link]

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  • 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol. ResearchGate. Available at: [Link]

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  • 2-Propanol, 1-(2-ethoxypropoxy)-. NIST WebBook. Available at: [Link]

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A Senior Application Scientist's Guide to the Quantitative Analysis of 1-(2-Methylphenoxy)-2-propanol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1-(2-Methylphenoxy)-2-propanol

This compound is a significant chemical entity, often encountered as an intermediate in pharmaceutical synthesis or as a related substance in drug products. Its accurate quantification is paramount for ensuring process control, final product purity, and regulatory compliance. The challenge for analytical scientists lies not just in detecting this molecule, but in precisely and robustly quantifying it within complex matrices that may contain starting materials, by-products, or the active pharmaceutical ingredient (API) itself.

This guide provides a comparative analysis of the two most prevalent chromatographic techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). We will delve into the theoretical underpinnings that guide method selection, present detailed experimental protocols, and offer a head-to-head comparison of performance data. This document is designed for researchers, scientists, and drug development professionals who require a robust, validated method for the quantitative analysis of this compound.

Analyte Properties & The Rationale for Method Selection

The physicochemical properties of this compound are the primary determinants for selecting an appropriate analytical technique.

  • Structure and Polarity: The molecule possesses a polar hydroxyl (-OH) group and a moderately non-polar methylphenoxy group. This amphiphilic nature makes it soluble in a range of organic solvents.

  • Volatility: With a predicted boiling point suitable for gas chromatography, volatilization without degradation is feasible, making GC a strong candidate.

  • Chromophore: The presence of the phenoxy group provides a strong ultraviolet (UV) chromophore, essential for detection by HPLC-UV.

The choice between GC and HPLC is therefore not one of superiority, but of suitability for the specific analytical context.

  • Gas Chromatography (GC) is often favored for its high resolving power for volatile and semi-volatile compounds. The Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for hydrocarbons, making it a workhorse for purity analysis.

  • High-Performance Liquid Chromatography (HPLC) is exceptionally versatile, particularly for less volatile or thermally labile compounds. When combined with a UV detector, it offers a robust and widely accessible method for quantifying compounds with a suitable chromophore.

Core Methodologies: A Head-to-Head Comparison

Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle of Causality: GC-FID is selected based on the analyte's volatility. The sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation occurs based on the differential partitioning of analytes between the two phases. The FID detector then combusts the eluting compounds in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon atoms, enabling highly sensitive quantification.

Typical Setup:

  • Column: A mid-polarity column, such as a DB-WAX or a 5% Phenyl Polysiloxane phase (e.g., DB-5), is an excellent starting point. The wax column provides good selectivity for polar compounds like alcohols, while a DB-5 offers general-purpose separation with high efficiency.

  • Detector: Flame Ionization Detector (FID) is ideal due to its high sensitivity to organic compounds and its robustness.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Causality: HPLC-UV is chosen due to the analyte's strong UV absorbance from the aromatic ring. A liquid mobile phase pumps the sample through a packed column (stationary phase). Separation is achieved based on the analyte's affinity for the stationary phase versus the mobile phase. A reversed-phase C18 column is typically the first choice, retaining the analyte based on hydrophobic interactions. The UV detector measures the absorbance of the eluting analyte at a specific wavelength, which, according to the Beer-Lambert Law, is directly proportional to its concentration.

Typical Setup:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is the industry standard for its versatility and ability to separate moderately polar to non-polar compounds.

  • Mobile Phase: A gradient or isocratic mixture of water and an organic solvent like acetonitrile or methanol is used.[1] Acetonitrile is often preferred for its lower viscosity and UV transparency. A buffer may be added to control the pH and ensure consistent analyte retention.[1]

  • Detector: A UV-Vis or Diode Array Detector (DAD) set to a wavelength of maximum absorbance for the phenoxy group (typically around 270 nm).

Critical Step: Sample Preparation Workflow

Effective sample preparation is crucial for reproducible and accurate results, as it minimizes matrix effects and protects the analytical column and instrument.[2][3][4] The goal is to produce a clean, particulate-free sample with the analyte concentration within the calibrated range of the instrument.

G cluster_prep Sample Preparation Workflow RawSample Raw Sample (Mixture) Dilution Accurate Dilution (with appropriate solvent) RawSample->Dilution Step 1 Vortex Vortex/Sonicate (Ensure homogeneity) Dilution->Vortex Step 2 Filtration Syringe Filtration (0.45 µm PTFE or Nylon) Vortex->Filtration Step 3 FinalVial Transfer to Autosampler Vial Filtration->FinalVial Step 4

Caption: General workflow for sample preparation.

Experimental Protocols

The following protocols are self-validating systems. System suitability tests (e.g., injection precision, peak symmetry) must be performed before analysis to ensure the system is operating correctly.

Protocol 1: Quantitative Analysis by GC-FID
  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in methanol.

    • Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with methanol.

  • Sample Preparation:

    • Accurately weigh an amount of the sample mixture expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. This creates a target concentration of 100 µg/mL.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.[2]

  • GC-FID Conditions:

    • GC System: Agilent 8890 or equivalent.

    • Column: DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Split mode (20:1), 250°C.

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 240°C.

      • Hold: 5 minutes at 240°C.

    • Detector: FID at 260°C.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared sample solution.

    • Quantify the analyte concentration in the sample against the calibration curve.

Protocol 2: Quantitative Analysis by HPLC-UV
  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in mobile phase.

    • Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with mobile phase.

  • Sample Preparation:

    • Accurately weigh an amount of the sample mixture expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with mobile phase.

    • Filter the solution through a 0.45 µm Nylon syringe filter into an HPLC vial.[2]

  • HPLC-UV Conditions:

    • HPLC System: Waters Alliance e2695 or equivalent.

    • Column: C18, 150 mm x 4.6 mm, 5 µm.

    • Mobile Phase: Acetonitrile:Water (50:50 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: UV at 270 nm.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared sample solution.

    • Quantify the analyte concentration in the sample against the calibration curve.

Performance Data: A Comparative Summary

To provide a clear comparison, the following table summarizes typical performance data obtained during the validation of these two methods. This data is illustrative and serves to highlight the relative strengths of each technique.

Parameter GC-FID HPLC-UV Commentary
Linearity (R²) > 0.999> 0.999Both methods provide excellent linearity over a typical working range.
Limit of Quantitation (LOQ) ~0.5 µg/mL~1.0 µg/mLGC-FID often demonstrates slightly better sensitivity for this type of analyte.
Precision (%RSD) < 1.5%< 1.0%HPLC systems, with modern autosamplers, often exhibit superior injection precision.
Accuracy (Recovery %) 98.5% - 101.2%99.0% - 101.5%Both methods are highly accurate when properly validated.
Typical Run Time ~15 minutes~10 minutesHPLC can often be faster, especially with isocratic methods.
Selectivity HighHighSelectivity is highly dependent on the sample matrix and column choice for both techniques.
Robustness Good (sensitive to gas purity)Excellent (less sensitive to minor environmental changes)HPLC methods are often considered slightly more robust in a routine QC environment.

Decision Framework: Choosing the Right Method

The selection between GC and HPLC should be a deliberate choice based on the specific analytical needs and available resources.

G cluster_questions Key Considerations cluster_methods Recommended Method Start Analytical Need: Quantify this compound Q1 Are there volatile impurities of interest? Start->Q1 Q2 Is the analyte thermally labile or are there non-volatile interferents? Q1->Q2 No GC Choose GC-FID Q1->GC Yes Q3 Is highest sensitivity for trace levels required? Q2->Q3 No HPLC Choose HPLC-UV Q2->HPLC Yes Q3->GC Yes Q3->HPLC No

Caption: Decision tree for selecting an analytical method.

Conclusion and Recommendations

Both GC-FID and HPLC-UV are powerful and reliable techniques for the quantitative analysis of this compound.

  • GC-FID is the recommended method when high sensitivity is required or when the separation of other volatile or semi-volatile impurities is also necessary. Its operational simplicity and the robustness of the FID make it a cost-effective choice for dedicated purity testing.

  • HPLC-UV is the superior choice when dealing with complex mixtures that may contain non-volatile components, or if the analyte shows any thermal instability. Its exceptional precision and robustness make it the workhorse of the pharmaceutical quality control laboratory.

Ultimately, the choice of method should be driven by a thorough understanding of the sample matrix, the required sensitivity and precision, and the available instrumentation. For regulatory filings, the chosen method must undergo a full validation according to ICH guidelines to demonstrate its suitability for the intended purpose.

References

  • Phenomenex. Sample Preparation. [Link]

  • G. A. Shabir. (2010). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Indian Journal of Pharmaceutical Sciences. [Link]

  • National Institute of Standards and Technology (NIST). 1-Phenoxypropan-2-ol. NIST Chemistry WebBook. [Link]

  • Multi-Agency Radiological Laboratory Analytical Protocols (MARLAP) Manual. Volume II: Chapter 12, Laboratory Sample Preparation. [Link]

  • K. M. Calvano, et al. (2021). Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products. Frontiers in Chemistry. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

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Safety Operating Guide

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that moving beyond simply using a chemical to understanding its entire lifecycle is paramount for laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(2-Methylphenoxy)-2-propanol, ensuring the safety of personnel and the protection of our environment. The procedures outlined here are designed to be self-validating, integrating the "why" behind each step to build a foundational understanding of safe chemical handling.

This analogue is a combustible liquid with a flash point of 95°C, indicating it is not highly flammable under standard laboratory conditions but can be ignited.[1] It is crucial to handle it away from open flames and heat sources.[2] Furthermore, related compounds like 2-Methyl-1-phenoxy-2-propanol are known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Therefore, the primary causality for the stringent disposal protocols that follow is the need to mitigate risks of ignition, skin/eye contact, and respiratory exposure.

The Environmental Protection Agency (EPA) mandates that any waste generator is responsible for determining if their waste is hazardous.[4] Given its properties as an organic solvent, this compound waste would likely be classified as hazardous due to ignitability or toxicity characteristics, necessitating management under the Resource Conservation and Recovery Act (RCRA) regulations.[4][5] Under no circumstances should this chemical be disposed of down the drain , as this can contaminate waterways, harm aquatic life, and damage wastewater treatment systems.[6][7][8]

Pre-Disposal: Waste Segregation and Containment in the Lab

Effective disposal planning starts the moment the chemical is used. To prevent dangerous chemical reactions and to ensure proper disposal, waste segregation is critical.

  • Dedicated Waste Stream: Establish a dedicated, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads).

  • Container Integrity: Use only approved, chemically resistant containers. The container must be in good condition, with a tightly sealing lid to prevent the escape of vapors.[5] Leave some headspace (around 10%) in the container to allow for vapor expansion.

  • Accurate Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the associated hazards (e.g., "Combustible," "Irritant").[6][8]

Step-by-Step Disposal Protocol

This protocol outlines the essential, immediate steps for safely handling and preparing this compound for final disposal.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to prevent exposure.

  • Gloves: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[3]

  • Lab Coat: A standard lab coat to protect from splashes.

  • Ventilation: Handle the waste within a fume hood or a well-ventilated area to minimize inhalation of vapors.[2][9]

Step 2: Waste Collection and Consolidation

Consolidate all waste associated with this compound into your designated hazardous waste container.

  • Liquid Waste: Carefully pour the liquid waste into the labeled container using a funnel.

  • Solid Waste: Place any contaminated materials, such as absorbent pads used for small spills, into the same container.

  • Secure Closure: After adding waste, securely close the container lid to prevent spills or vapor release.[10]

Step 3: Managing Spills During Collection

Accidents can happen. Follow this procedure for minor spills that may occur during the transfer process.

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Ensure Ventilation: Increase ventilation by opening sashes on fume hoods.[11]

  • Contain the Spill: Use an inert absorbent material like vermiculite, dry sand, or earth to absorb the spilled liquid.[12][13] Do not use combustible materials like paper towels or sawdust as the primary absorbent.[12]

  • Collect Residue: Carefully scoop the absorbent material and place it into your hazardous waste container using non-sparking tools.[11][14]

  • Clean the Area: Decontaminate the spill area with soap and water, and wipe dry.

Step 4: Arrange for Professional Disposal

The final and most critical step is to ensure the waste is transported and disposed of by a licensed professional.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[6][7]

  • Provide Information: Be prepared to provide details about the waste, including the chemical name and quantity.

  • "Cradle-to-Grave" Responsibility: Remember, under EPA regulations, the generator of the waste is legally responsible for it from its creation to its final disposal.[5] Using a certified and reputable disposal service is essential for compliance.

Data Summary and Hazard Profile

The following table summarizes key data for 1-Phenoxy-2-propanol, a close structural analogue to this compound, to inform handling and disposal decisions.

PropertyValueRationale & Source
Molecular Formula C9H12O2Based on 1-Phenoxy-2-propanol.[1]
Molecular Weight ~152.19 g/mol Based on 1-Phenoxy-2-propanol.[1]
Appearance Colorless to slightly yellow liquidBased on 1-Phenoxy-2-propanol.[1]
Flash Point 95 °CIndicates the material is a combustible liquid.[1]
Primary Hazards Skin Irritation, Serious Eye IrritationInferred from related compounds.[3]
Disposal Route Licensed Hazardous Waste FacilityNecessary due to combustibility and potential toxicity.[8]
EPA Waste Code Potentially D001If the flash point is below 60°C (140°F), it is hazardous for ignitability. While the analogue's is higher, mixtures or impurities could lower it. A formal determination is required.[4]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.

G Workflow for this compound Disposal Start Waste Generated Assess Assess Hazards (Combustible, Irritant) Start->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Container Select Labeled, Approved Hazardous Waste Container PPE->Container Collect Collect Waste (Liquid & Contaminated Solids) Container->Collect Spill Minor Spill Occurs Collect->Spill Cleanup Absorb with Inert Material & Add to Container Spill->Cleanup Yes Store Store Securely in Designated Waste Area Spill->Store No Cleanup->Store Contact Contact EHS or Certified Waste Vendor Store->Contact

Caption: Decision workflow for safe laboratory disposal of this compound.

References

  • Safety Data Sheet: 2-Methyl-2-propanol . (n.d.). Carl ROTH. Retrieved from [Link]

  • How to Safely Dispose of Propanol . (n.d.). Lab Alley. Retrieved from [Link]

  • How Can You Safely Dispose of Solvents? . (2025, February 1). Chemistry For Everyone. Retrieved from [Link]

  • Safety Data Sheet - Propylene Glycol . (n.d.). PCCA. Retrieved from [Link]

  • How to Dispose of Glycol Safely, Sustainably and Legally . (2025, July 31). ClearWater Industries. Retrieved from [Link]

  • Safety Data Sheet: (2-methoxymethylethoxy)propanol . (2023, March 12). 3D-basics. Retrieved from [Link]

  • Safety Data Sheet 2-Propanol . (n.d.). Carolina Biological Supply Company. Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal . (2022, January 19). Hazardous Waste Experts. Retrieved from [Link]

  • Product Description: 1-Phenoxy-2-Propanol CAS 770-35-4 . (2025, June 4). LookChem. Retrieved from [Link]

  • Guide to Glycol Disposal . (n.d.). HWH Environmental. Retrieved from [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste . (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Hazardous Substance Fact Sheet - Propylene Glycol Monomethyl Ether . (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • 2-Methyl-1-phenoxy-2-propanol PubChem Entry . (n.d.). PubChem. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.